molecular formula C2H6S<br>(CH3)2S<br>CH3SCH3<br>C2H6S B042239 Dimethyl sulfide CAS No. 75-18-3

Dimethyl sulfide

Cat. No.: B042239
CAS No.: 75-18-3
M. Wt: 62.14 g/mol
InChI Key: QMMFVYPAHWMCMS-UHFFFAOYSA-N
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Description

Dimethyl sulfide (DMS) is a volatile organosulfur compound with the formula (CH3)2S, serving as a pivotal reagent in diverse research fields. In organic synthesis, it is extensively utilized as a mild and highly effective methylthiolating agent, introducing the -SMe group into complex molecules, and as a versatile solvent for specialized reactions. Its utility extends to biological and ecological studies, where it acts as a model compound to investigate the global sulfur cycle, as it is a major volatile metabolite released by marine phytoplankton. Furthermore, DMS is a crucial precursor in atmospheric chemistry research for the formation of cloud condensation nuclei (CCN) via its oxidation to sulfur dioxide and ultimately methanesulfonic acid. The mechanism of action for its methylthiolating capability involves nucleophilic attack of the sulfur atom on electrophilic centers, such as alkyl halides or epoxides, facilitating the construction of thioether linkages. This product is provided in high purity to ensure reproducibility and reliability in experimental results. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfanylmethane
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InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3
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InChI Key

QMMFVYPAHWMCMS-UHFFFAOYSA-N
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Canonical SMILES

CSC
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Molecular Formula

C2H6S, Array, CH3SCH3
Record name DIMETHYL SULFIDE
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DSSTOX Substance ID

DTXSID9026398
Record name Dimethyl sulfide
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Molecular Weight

62.14 g/mol
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Physical Description

Dimethyl sulfide appears as a clear colorless to straw colored liquid with a disagreeable odor. Flash point less than 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a very unpleasant odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with unpleasant odour of wild radish, cabbage, A clear colorless to straw colored liquid with a disagreeable odor.
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Boiling Point

99 °F at 760 mmHg (USCG, 1999), 37 °C, 37.3 °C, 37.30 °C. @ 760.00 mm Hg, 99 °F
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Flash Point

-36 °F (USCG, 1999), -48 °C (closed cup), -49 °C, -36 °F
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Solubility

Soluble in alcohol, ether; soluble in water at concentrations below 300 mM, Slightly soluble in water; soluble in ethanol, ethyl ether, In water, 2.2X10+4 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water: none, insoluble in water; soluble in ethyl alcohol and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8483 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.840-0.850, 0.85
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Vapor Density

2.14 (Air = 1), Relative vapor density (air = 1): 2.1
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Vapor Pressure

502.0 [mmHg], 502 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2
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Impurities

Gas chromatographic analysis showed that dimethyl sulfide contained 710 ppm dimethyl disulfide, 355 ppm carbon disulfide, butyl ethyl sulfide, and 95 ppm allyl sulfide as impurities.
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Color/Form

Colorless, volatile liquid

CAS No.

75-18-3, 31533-72-9
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Melting Point

-144 °F (USCG, 1999), -98.24 °C, -98.3 °C, -98 °C, -144 °F
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Foundational & Exploratory

Dimethyl Sulfide: A Biogenic Volatile Organic Compound at the Interface of Marine Biology and Climate Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl sulfide (B99878) (DMS), a volatile organosulfur compound, is the most significant biogenic source of sulfur to the atmosphere, originating predominantly from marine environments.[1][2][3] Produced primarily from the enzymatic cleavage of dimethylsulfoniopropionate (DMSP) by marine phytoplankton and bacteria, DMS plays a pivotal role in the global sulfur cycle and has been implicated in climate regulation through its influence on cloud formation.[1][4][5][6][7] This technical guide provides a comprehensive overview of the core aspects of DMS, including its biosynthesis, environmental impact, and the key signaling pathways involved. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the intricate mechanisms governing this crucial biogenic volatile organic compound. The guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of essential pathways and workflows to facilitate a deeper understanding of the subject.

Introduction

Dimethyl sulfide is a simple sulfur compound with the formula (CH₃)₂S. While it is produced by a variety of organisms, its most significant source is the marine biosphere, where it is a breakdown product of DMSP, an osmolyte and antioxidant produced by many species of phytoplankton and algae.[1][4][8][9][10] The release of DMS from the oceans into the atmosphere has profound implications for atmospheric chemistry and climate.[5][6][7]

The "smell of the sea" is often attributed to DMS and its derivatives.[1] Beyond its characteristic odor, the atmospheric oxidation of DMS leads to the formation of sulfate (B86663) aerosols, which can act as cloud condensation nuclei (CCN).[1][2][6][11] This process is central to the CLAW hypothesis, which postulates a feedback loop wherein oceanic phytoplankton influence cloud albedo and, consequently, global temperatures.[6][12][13][14] Understanding the production, fate, and influence of DMS is therefore critical for climate modeling and for comprehending the intricate biogeochemical cycles that regulate our planet.

Data Presentation: Quantitative Analysis of this compound

The concentration and flux of DMS are highly variable, depending on geographical location, season, and the composition of the local marine biota. The following tables summarize key quantitative data related to DMS.

Table 1: Global and Regional Sea Surface this compound (DMS) Concentrations

RegionAnnual Mean DMS Concentration (nM)NotesReference
Global~1.71 - 2.26Estimates vary based on the dataset and methodology used.[3]
Northern Polar Region (> 60° N)Varies significantly with season; lower overall than Southern Polar Region.[15]
Southern Polar Region (< 60° S)High concentrations, particularly during the austral summer, with peaks up to 12.3 nM.[15]
Northern Mid-Latitude (30° N to 60° N)Moderate concentrations with seasonal variations.[15]
Southern Mid-Latitude (30° S to 60° S)Moderate concentrations with seasonal variations.[15]
Equatorial Regions (0° to 30° N/S)Generally lower and more stable concentrations throughout the year.[15]
Coastal RegionsCan have high-level DMS concentrations (7-10 nM).Higher productivity often leads to elevated DMS levels.[16]
Open OceansLower concentrations (1.6-1.7 nM) compared to coastal areas.[16]

Table 2: Impact of this compound (DMS) Emissions on Cloud Condensation Nuclei (CCN)

Region/Study ParameterImpact on CCNNotesReference
Southern Hemisphere (30°–45°S)Up to 46% increase in simulated CCN concentrations from November to April.Calculated at 0.23% supersaturation.[17]
Southern Hemisphere (45°–60°S)Up to 18% increase in CCN concentration from December to February.[17]
Southern Hemisphere (60°–75°S)Up to 40% increase in CCN concentration from December to February.[17]
Global Model>90% of the increase in Marine Boundary Layer CCN is due to nucleation of DMS-derived H₂SO₄ in the free troposphere and subsequent growth.[17]
Global ModelGrowth of ultrafine sea spray particles to CCN sizes due to condensation of DMS-derived H₂SO₄ contributes less than 6% to CCN concentrations.[17]

Signaling Pathways and Biochemical Transformations

The production and transformation of DMS involve complex biochemical pathways within marine organisms and subsequent chemical reactions in the atmosphere.

Biosynthesis of Dimethylsulfoniopropionate (DMSP)

DMSP is the primary precursor to DMS in the marine environment.[1][4] Its biosynthesis is a multi-step enzymatic process that begins with the amino acid methionine. While the precise pathway can vary between organisms, a general schematic has been elucidated.[8][18][19] The identification of the methyltransferase gene, dsyB, in marine Alphaproteobacteria was a significant breakthrough in understanding this process.[8][20]

DMSP_Biosynthesis cluster_enzymes Enzymatic Steps Met Methionine Keto α-keto-γ-methylthiobutyrate Met->Keto Transamination Hydroxy α-hydroxy-γ-methylthiobutyrate Keto->Hydroxy Reduction DMSP Dimethylsulfoniopropionate (DMSP) Hydroxy->DMSP Methylation SAM S-adenosylmethionine SAM->DMSP Enzyme1 Transaminase Enzyme2 Reductase Enzyme3 Methyltransferase (DsyB/DSYB)

DMSP Biosynthesis Pathway
Enzymatic Conversion of DMSP to DMS

The conversion of DMSP to DMS is primarily catalyzed by a diverse group of enzymes known as DMSP lyases.[8][11][21] To date, eight distinct DMSP lyases have been identified in various marine bacteria and phytoplankton.[8] These enzymes cleave DMSP to produce DMS and acrylate, or in some cases, 3-hydroxypropionate.[8][21]

DMSP_to_DMS cluster_products Products cluster_enzymes Enzymes DMSP Dimethylsulfoniopropionate (DMSP) DMS This compound (DMS) DMSP->DMS Cleavage Acrylate Acrylate DMSP->Acrylate Cleavage HP 3-Hydroxypropionate DMSP->HP Cleavage Lyase DMSP Lyase (e.g., DddP, DddQ, DddW, Alma1) DddD DddD Lyase

Enzymatic Conversion of DMSP to DMS
Atmospheric Oxidation of DMS and the CLAW Hypothesis

Once released into the atmosphere, DMS undergoes oxidation, primarily initiated by hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. This process leads to the formation of several sulfur-containing compounds, including sulfur dioxide (SO₂), methanesulfonic acid (MSA), and sulfuric acid (H₂SO₄).[1][4][22] These compounds can then form new aerosol particles or contribute to the growth of existing ones, which can act as CCN.[5][22][23] The CLAW hypothesis outlines a negative feedback loop where increased phytoplankton activity leads to increased DMS emissions, more CCN, brighter clouds, and a cooling effect on the climate.[6][12][13][14][24]

CLAW_Hypothesis Phyto Phytoplankton DMS_ocean DMS (ocean) Phyto->DMS_ocean produces DMS_atm DMS (atmosphere) DMS_ocean->DMS_atm emission Aerosols Sulfate Aerosols (CCN) DMS_atm->Aerosols atmospheric oxidation Clouds Cloud Droplets Aerosols->Clouds act as CCN Albedo Cloud Albedo Clouds->Albedo increase Sunlight Solar Radiation Albedo->Sunlight reflects more Temp Surface Temperature Sunlight->Temp decrease in incident radiation Temp->Phyto affects growth (negative feedback)

The CLAW Hypothesis Feedback Loop

Experimental Protocols

The accurate measurement of DMS is crucial for understanding its role in the environment. Gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame photometric detector (FPD) is the most common analytical technique.[25][26][27][28][29][30]

Sample Collection and Preparation
  • Water Samples: Seawater samples are collected from desired depths using Niskin bottles or similar samplers. To minimize DMS loss, samples should be processed immediately.

  • Filtration: To separate dissolved and particulate fractions, samples are gently filtered through glass fiber filters (e.g., GF/F).[31]

  • Preservation: For DMS analysis, an aliquot of the filtrate is often preserved by acidification (e.g., with HCl) and stored in a gas-tight vial at low temperature.[25]

  • DMSP Analysis: To measure DMSP, an aliquot of the sample is treated with a strong base (e.g., NaOH or KOH) to hydrolyze DMSP to DMS, which is then quantified.[25]

DMS Analysis by Purge-and-Trap Gas Chromatography (P&T-GC)

This is a widely used method for the determination of DMS in seawater.[25]

  • Purging: An inert gas (e.g., helium or nitrogen) is bubbled through the water sample, stripping the volatile DMS.

  • Trapping: The DMS is then carried in the gas stream to a cold trap (cryotrap) where it is cryofocused at a low temperature (e.g., using liquid nitrogen).

  • Desorption and Injection: The trap is rapidly heated, desorbing the DMS, which is then injected into the GC column.

  • Separation: The DMS is separated from other volatile compounds on a capillary GC column (e.g., DB-5ms).[29]

  • Detection: The eluted DMS is detected by a mass spectrometer (MS) or a flame photometric detector (FPD).

  • Quantification: Quantification is achieved by comparing the peak area of the sample to that of a known concentration of a DMS standard. The use of deuterated internal standards (d₆-DMS) is recommended for improved accuracy and precision.[25]

DMS Analysis by Solid-Phase Microextraction (SPME)-GC-MS

SPME is a simpler, solvent-free extraction technique that can also be used for DMS analysis.[26][31]

  • Extraction: A fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the water sample in a sealed vial. DMS partitions from the sample matrix onto the fiber coating.

  • Desorption and Injection: The fiber is then retracted and inserted into the hot injector of the GC, where the DMS is thermally desorbed and transferred to the GC column.

  • Separation and Detection: Separation and detection are performed as described for the P&T-GC method.

DMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collection Sample Collection (Seawater) Filtration Filtration (GF/F filter) Collection->Filtration Preservation Preservation (Acidification) Filtration->Preservation PT Purge and Trap Preservation->PT SPME Solid-Phase Microextraction (SPME) Preservation->SPME GC Gas Chromatography (GC) PT->GC SPME->GC Detector Detection (MS or FPD) GC->Detector Quant Quantification Detector->Quant

Experimental Workflow for DMS Analysis

Conclusion

This compound is a biogenic volatile organic compound of immense importance, bridging the gap between marine microbiology and atmospheric science. Its production by marine phytoplankton and its subsequent role in atmospheric chemistry and climate regulation highlight the interconnectedness of Earth's systems. This guide has provided a technical overview of the core aspects of DMS, from its biochemical origins to its global impact. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers and professionals seeking to delve deeper into the complexities of this fascinating molecule. Further research into the genetic regulation of DMSP and DMS production, as well as more refined climate models incorporating the nuances of DMS chemistry, will continue to enhance our understanding of the role of the biosphere in shaping our planet's climate.

References

Biosynthesis of Dimethyl sulfide in marine phytoplankton

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biosynthesis of Dimethyl Sulfide (B99878) in Marine Phytoplankton

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfide (DMS) is a climatically significant trace gas, representing the largest natural source of sulfur to the atmosphere.[1] In the marine environment, DMS is primarily produced from the enzymatic cleavage of its precursor, 3-dimethylsulfoniopropionate (DMSP).[2] DMSP is synthesized in massive quantities, exceeding one billion tonnes annually, by a diverse range of marine organisms including phytoplankton, macroalgae, and bacteria.[3] This guide provides a detailed technical overview of the core biosynthetic pathways of DMSP and its subsequent conversion to DMS in marine phytoplankton, summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of the biochemical processes.

Biosynthesis of Dimethylsulfoniopropionate (DMSP) in Marine Algae

While several pathways for DMSP synthesis exist across different organisms, marine algae primarily utilize a distinct pathway starting from the amino acid methionine.[4][5] This process is fundamentally different from the pathway identified in higher plants.[2][6] The algal pathway involves a series of enzymatic steps including transamination, reduction, S-methylation, and oxidative decarboxylation.[2][7]

The key steps are as follows:

  • Transamination: Methionine (Met) is converted to 4-methylthio-2-oxobutyrate (MTOB) by a 2-oxoglutarate-dependent aminotransferase.[6] This initial step is significant as it may explain the enhanced production of DMSP under nitrogen-deficient conditions.[2][6]

  • Reduction: MTOB is then reduced to 4-methylthio-2-hydroxybutyrate (MTHB) by an NADPH-dependent reductase.[6][7]

  • S-Methylation: MTHB is methylated to form the novel sulfonium (B1226848) compound 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB).[2] This is considered the commitment step in the pathway.[7] The enzyme responsible, a SAM-dependent S-methyltransferase, has been identified in phytoplankton and is termed DSYB.[3][8]

  • Oxidative Decarboxylation: Finally, DMSHB is oxidatively decarboxylated to produce DMSP.[2]

The intermediate DMSHB has been identified in various phytoplankton species, suggesting this pathway is common among key DMS-producing algal classes.[2]

DMSP_Biosynthesis Met Methionine (Met) MTOB 4-methylthio-2-oxobutyrate (MTOB) Met->MTOB Aminotransferase MTHB 4-methylthio-2-hydroxybutyrate (MTHB) MTOB->MTHB Reductase (NADPH) DMSHB 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) MTHB->DMSHB Methyltransferase (DSYB) DMSP Dimethylsulfoniopropionate (DMSP) DMSHB->DMSP Oxidative Decarboxylase

Caption: The DMSP biosynthesis pathway in marine algae from methionine.

Conversion of DMSP to this compound (DMS)

The primary route for DMS production in phytoplankton is the enzymatic cleavage of DMSP.[9] However, non-enzymatic pathways also contribute to DMS formation.

Enzymatic Cleavage

DMSP is cleaved into DMS and acrylate (B77674) by the enzyme DMSP lyase.[7][10] While numerous DMSP lyases have been identified in bacteria (e.g., DddP, DddQ, DddY), a key DMSP lyase found in phytoplankton is Alma1.[4][7] DMSP lyase activity is not universal among all DMSP-producing phytoplankton, and the physiological role of this enzyme is still under investigation, with proposed functions in osmoregulation and grazing deterrence.[5][11] Many phytoplankton species that produce DMS lack DMSP lyase activity, indicating other production mechanisms are at play.[9]

Non-Enzymatic Pathways

Two non-enzymatic pathways for DMS production have been identified in marine algae:[9]

  • DMSO Reduction: DMS can be formed from the enzymatic reduction of cellular dimethylsulfoxide (DMSO). This is considered a primary source of DMS in algae that do not possess DMSP lyase activity.[9]

  • DMSP Oxidation: DMSP can be oxidized by reactive oxygen species (ROS), which are common in marine algae. This reaction directly yields DMS as well as DMSO.[9]

DMS_Production DMSP Dimethylsulfoniopropionate (DMSP) DMS This compound (DMS) DMSP->DMS Oxidation dummy DMSP->dummy Acrylate Acrylate DMSO Dimethylsulfoxide (DMSO) DMSO->DMS Reduction ROS Reactive Oxygen Species (ROS) ROS->DMSP dummy->DMS DMSP Lyase (e.g., Alma1) dummy->Acrylate

Caption: Major pathways for the conversion of DMSP to DMS in phytoplankton.

Quantitative Data on DMSP and DMS Concentrations

The intracellular concentration of DMSP varies significantly among phytoplankton species.[12] Dinoflagellates and prymnesiophytes (including coccolithophores) are generally recognized as high DMSP producers, while diatoms are typically low producers.[12][13][14]

Table 1: Intracellular DMSP Concentrations in Various Phytoplankton Taxa

Phytoplankton Taxa Species Example Intracellular DMSP (mM) Reference
Prymnesiophyceae Phaeocystis sp. 121 - 358 [12]
Prymnesiophyceae Emiliania huxleyi 295 (mean) [12]
Dinophyceae (Various) 45.5 - 124.6 [12]

| Cyanobacteria | Trichodesmium sp. | ~0.05 |[12] |

Table 2: Environmental Concentrations of DMS and DMSP

Parameter Location/Condition Concentration (nmol L⁻¹) Reference
DMS Open Ocean (Typical) 0.1 - 5 [15]
DMS Southwestern Baltic Sea (Mean) 1.3 ± 1.8 [14]
Particulate DMSP (DMSPp) Southwestern Baltic Sea (Mean) 9.2 ± 13.3 [14]
Dissolved DMSP (DMSPd) Southwestern Baltic Sea (Mean) 3.0 ± 4.1 [14]
Particulate DMSO (DMSOp) Southwestern Baltic Sea (Mean) 11.3 ± 20.7 [14]

| Dissolved DMSO (DMSOd) | Southwestern Baltic Sea (Mean) | 7.9 ± 8.2 |[14] |

Experimental Protocols

Quantification of DMSP and DMS

A widely used method for quantifying DMSP involves its chemical cleavage to DMS, followed by analysis of the produced DMS.

  • Principle: DMSP is hydrolyzed to DMS and acrylate using a strong base (e.g., NaOH). The volatile DMS is then measured.

  • Instrumentation: Gas Chromatography with a Flame Photometric Detector (GC-FPD) is the most common analytical technique.[16] Liquid chromatography-mass spectrometry (LC-MS/MS) can be used for direct DMSP measurement without chemical cleavage.[17]

  • Sample Preparation:

    • Total DMSP (DMSPt): An unfiltered seawater sample is treated directly with alkali.

    • Particulate DMSP (DMSPp): Phytoplankton cells are collected by gentle filtration onto a filter (e.g., Whatman GF/F).[11][17] The filter is then placed in a vial with alkali for hydrolysis.

    • Dissolved DMSP (DMSPd): The filtrate from the DMSPp collection is treated with alkali.

  • DMS Measurement: For direct DMS quantification, a water sample is purged with an inert gas, and the stripped DMS is trapped and analyzed by GC-FPD.[15]

  • Storage: For LC-MS/MS analysis, methanol (B129727) should be added to cell pellets before freezing to prevent DMSP degradation; samples can be stored frozen for at least two months.[17]

Measurement of DMSP Lyase Activity (DLA)

DLA is determined by measuring the rate of DMS production from a DMSP substrate. Both in vitro (cell extracts) and in vivo (whole cells) assays are used.[16][18]

  • Principle: A sample (cell culture or extract) is incubated with a saturating concentration of DMSP in a sealed vial. The DMS produced over time is quantified by analyzing the headspace.[18]

  • Protocol for in vitro Assay:

    • Cell Lysis/Permeabilization: Cells collected on a filter are treated to release the enzyme. Vigorous mixing in a Tris buffer (e.g., 200 mM in 500 mM NaCl) is effective for permeabilizing cells.[11]

    • Incubation: The cell lysate is placed in a gas-tight vial with a suitable buffer. The optimal pH can vary significantly by species; dinoflagellates often show higher activity at pH 8.0, while prymnesiophytes like Emiliania huxleyi may have higher activity at a lower pH (e.g., 6.5).[11]

    • Reaction Initiation: The reaction is started by adding a known, near-saturating concentration of DMSP solution (e.g., 5 mM final concentration).[16]

    • DMS Quantification: At specific time points, a sample of the vial's headspace is injected into a GC-FPD to measure the DMS concentration.[18] The DLA is calculated from the rate of DMS increase.

  • Critical Considerations:

    • The rate of DMS transfer from the liquid to the headspace must not be the limiting factor. If DMS production is too rapid, the sample must be diluted to ensure accurate measurement.[16][18]

    • The choice of filter can impact results, with glass fiber filters (GF/F) sometimes yielding higher apparent DLA than polycarbonate filters.[11]

DLA_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Start Phytoplankton Culture or Water Sample Filter Gentle Filtration (GF/F Filter) Start->Filter Lyse Cell Permeabilization / Lysis (e.g., Tris Buffer + Mixing) Filter->Lyse Incubate Incubate Lysate in Gas-Tight Vial with Buffer Lyse->Incubate Add_DMSP Initiate Reaction: Add DMSP Substrate Incubate->Add_DMSP Time_Series Incubate (e.g., 30°C) Collect Headspace Samples over Time Add_DMSP->Time_Series GC Quantify DMS via GC-FPD Time_Series->GC Calculate Calculate DMS Production Rate (DLA Activity) GC->Calculate Result Final DLA Value Calculate->Result

Caption: Experimental workflow for in vitro DMSP Lyase Activity (DLA) measurement.

Conclusion

The biosynthesis of DMS in marine phytoplankton is a multi-step process centered on the production and subsequent cleavage of DMSP. The primary algal pathway for DMSP synthesis begins with methionine and proceeds through the key intermediate DMSHB, catalyzed by enzymes such as DSYB. The conversion to DMS is mediated predominantly by DMSP lyases like Alma1, although non-enzymatic pathways also contribute. Significant variations in DMSP production exist across phytoplankton taxa, influencing the potential for DMS release. Standardized protocols involving gas chromatography are crucial for the accurate quantification of these compounds and the enzymatic activities that govern their transformation. A thorough understanding of these biochemical pathways and their regulation is essential for modeling global sulfur cycles, predicting climate feedback mechanisms, and exploring the ecological roles of these vital marine compounds.

References

The Enzymatic Cleavage of Dimethylsulfoniopropionate (DMSP) to Dimethyl Sulfide (DMS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsulfoniopropionate (DMSP) is a crucial organosulfur molecule abundant in marine environments, playing a significant role in global sulfur and carbon cycling. Its enzymatic cleavage to produce the volatile compound dimethyl sulfide (B99878) (DMS) is a key biogeochemical process with implications for climate regulation and ecosystem dynamics. This technical guide provides an in-depth overview of the enzymes responsible for this transformation, their catalytic mechanisms, and the regulatory pathways that govern their activity. Detailed experimental protocols for the assessment of DMSP lyase activity and quantitative data on enzyme kinetics are presented to facilitate further research in this field.

Introduction

The conversion of dimethylsulfoniopropionate (DMSP) to dimethyl sulfide (DMS) is a pivotal step in the marine sulfur cycle.[1][2][3] DMS is a climatically active gas that, upon release into the atmosphere, can be oxidized to form sulfate (B86663) aerosols, which act as cloud condensation nuclei and influence the Earth's radiation budget.[1] This process is mediated by a diverse group of enzymes known as DMSP lyases, found in various marine bacteria, algae, and fungi.[1][2] Understanding the function and regulation of these enzymes is critical for elucidating the intricate mechanisms of marine biogeochemistry and for potential applications in biotechnology and drug development, particularly in targeting microbial sulfur metabolism.

DMSP Lyase Enzyme Families and Reaction Mechanisms

The enzymatic cleavage of DMSP to DMS is not a monolithic process but is carried out by a surprisingly diverse array of enzymes that have evolved independently.[1] These DMSP lyases belong to several distinct protein superfamilies and catalyze the reaction through different mechanisms, yielding DMS and various C3 compounds.

The primary reaction involves the cleavage of DMSP into DMS and acrylate.[4][5] However, variations exist where the by-product can be 3-hydroxypropionate (B73278) or acryloyl-CoA.[1][2]

DMSP_Cleavage_Pathways cluster_lyases DMSP Lyases DMSP Dimethylsulfoniopropionate (DMSP) DMS This compound (DMS) DMSP->DMS Cleavage Acrylate Acrylate DMSP->Acrylate Cleavage HP 3-Hydroxypropionate DMSP->HP Cleavage AcryloylCoA Acryloyl-CoA DMSP->AcryloylCoA Cleavage DddP, DddL, DddQ,\nDddW, DddK, DddY,\nAlma1 DddP, DddL, DddQ, DddW, DddK, DddY, Alma1 DddP, DddL, DddQ,\nDddW, DddK, DddY,\nAlma1->Acrylate DddD DddD DddD->HP DddX DddX DddX->AcryloylCoA

Fig. 1: General overview of DMSP cleavage pathways.
Acyl-CoA Synthetase Superfamily: The DddX Enzyme

A novel ATP-dependent DMSP lyase, DddX, has been identified, which belongs to the acyl-CoA synthetase superfamily.[1][2][3][6] DddX catalyzes the conversion of DMSP to DMS in a two-step reaction. Initially, DMSP is ligated with Coenzyme A (CoA) to form a DMSP-CoA intermediate, an ATP-dependent process. Subsequently, this intermediate is cleaved to produce DMS and acryloyl-CoA.[1][3][6]

DddX_Mechanism cluster_step1 Step 1: Ligation cluster_step2 Step 2: Cleavage DMSP DMSP DMSP_CoA DMSP-CoA DMSP->DMSP_CoA + CoA-SH CoA CoA-SH ATP ATP ATP->DMSP_CoA AMP_PPi AMP + PPi DMS DMS DMSP_CoA->DMS Acryloyl_CoA Acryloyl-CoA DMSP_CoA->Acryloyl_CoA DddX_enzyme DddX DddX_enzyme->DMSP_CoA catalyzes DddX_enzyme->DMS catalyzes DmdR_Regulation DMSP_low Low intracellular DMSP DmdR_active Active DmdR DMSP_low->DmdR_active leads to DMSP_high High intracellular DMSP DMSP_cleavage DMSP Cleavage DMSP_high->DMSP_cleavage DmdR_inactive Inactive DmdR DmdR_active->DmdR_inactive dmdA_gene dmdA gene (Demethylation) DmdR_active->dmdA_gene represses acuI_gene acuI gene (Cleavage pathway intermediate catabolism) DmdR_active->acuI_gene represses DmdR_inactive->dmdA_gene de-represses DmdR_inactive->acuI_gene de-represses Acryloyl_CoA Acryloyl-CoA Acryloyl_CoA->DmdR_active binds to and inactivates DMSP_cleavage->Acryloyl_CoA produces intermediate Protein_Purification_Workflow start Start cloning Gene Cloning into Expression Vector start->cloning transformation Transformation into E. coli Expression Strain cloning->transformation culture_growth Cell Culture Growth (to OD600 0.6-0.8) transformation->culture_growth induction IPTG Induction culture_growth->induction incubation Low-Temperature Incubation induction->incubation cell_harvest Cell Harvesting (Centrifugation) incubation->cell_harvest cell_lysis Cell Lysis (Sonication) cell_harvest->cell_lysis clarification Lysate Clarification (Centrifugation) cell_lysis->clarification affinity_chromatography Ni-NTA Affinity Chromatography clarification->affinity_chromatography wash Wash Step affinity_chromatography->wash elution Elution wash->elution analysis SDS-PAGE Analysis elution->analysis dialysis Dialysis and Storage analysis->dialysis end End dialysis->end

References

The Scent of Sustenance: Dimethyl Sulfide as a Keystone Foraging Cue for Marine Predators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and seemingly featureless expanse of the open ocean, marine predators have evolved sophisticated strategies to locate patchily distributed prey. Among the sensory modalities employed, olfaction plays a pivotal role, with the volatile sulfur compound dimethyl sulfide (B99878) (DMS) emerging as a crucial foraging cue for a diverse array of marine animals, most notably procellariiform seabirds such as petrels and albatrosses.[1][2] This technical guide provides a comprehensive overview of the function of DMS as a foraging cue, detailing the ecological context, quantitative behavioral and physiological responses, experimental methodologies, and the current understanding of the underlying signaling pathways. This document is intended to serve as a resource for researchers in marine biology, chemical ecology, and neurobiology, as well as professionals in drug development interested in sensory pathways and natural product-based signaling.

The Ecological Significance of DMS in Marine Food Webs

Dimethyl sulfide is a biogenic gas produced by the enzymatic cleavage of dimethylsulfoniopropionate (DMSP), a compound abundant in many species of marine phytoplankton.[3] The release of DMS into the marine environment is significantly amplified when phytoplankton are grazed upon by zooplankton, such as krill.[2][3] This process creates a distinct olfactory landscape over the ocean, where plumes of DMS signal areas of high primary productivity and, consequently, the presence of zooplankton aggregations.[1][4] These zooplankton are a primary food source for many marine predators, establishing a tritrophic interaction where DMS acts as an "infochemical" linking primary producers to apex predators.[3]

The ability to detect and orient towards DMS provides a significant foraging advantage to predators, allowing them to efficiently locate ephemeral prey patches in the vast marine environment.[1][2] This chemical trail is not only a short-range attractant but can also form large-scale odor landscapes that may aid in navigation over long distances.[1]

Quantitative Analysis of Predator Response to DMS

Experimental studies have been conducted to quantify the behavioral and physiological responses of marine predators to DMS. These studies primarily involve at-sea experiments with scented slicks or aerosols and laboratory-based choice experiments using Y-mazes.

Behavioral Response: Y-Maze Experiments

Y-maze experiments provide a controlled environment to test the preference of an animal for a specific odor. In a typical setup, a bird is placed at the start of a Y-shaped maze and can choose to enter one of two arms, one of which contains the test odor (DMS) and the other a control scent.

SpeciesExperimental ConditionsNumber of SubjectsResponse to DMS ArmResponse to Control ArmNo ChoiceMean Time to Choice (DMS)Mean Time to Choice (Control)Citation
Antarctic prion (Pachyptila desolata)3-4 nM l-1 DMS in air25173567.6 ± 12.5 s79.3 ± 21.4 s[1]

Table 1: Behavioral Response of Antarctic Prions to this compound in a Y-Maze Choice Experiment. Data shows a significant preference for the DMS-scented arm of the maze.

Physiological Response: Heart Rate Monitoring

Physiological responses to DMS have also been documented, providing further evidence of its detection by marine predators. In a study with Antarctic prions, exposure to DMS elicited a consistent and significant increase in heart rate, indicating a physiological detection of the compound at biogenic concentrations.

SpeciesDMS ConcentrationNumber of SubjectsResponseCitation
Antarctic prion (Pachyptila desolata)3-4 nM l-110Consistent increase in heart rate

Table 2: Physiological Response of Antarctic Prions to this compound.

Experimental Protocols

At-Sea Olfactory Choice Experiments

A common method to test the attractiveness of DMS to seabirds in their natural environment is the use of scented oil slicks.

Objective: To determine if seabirds are preferentially attracted to a DMS scent plume compared to a control.

Materials:

  • Vegetable oil (as a slick-forming base)

  • This compound (DMS)

  • Cod liver oil (as a known attractant/positive control)

  • Deployment vessel

  • Binoculars for bird observation and identification

  • GPS for recording slick deployment locations and bird sightings

Procedure:

  • Slick Preparation: Two types of slicks are prepared: a control slick containing only vegetable oil and an experimental slick containing vegetable oil scented with DMS. A positive control slick with cod liver oil is also often used. The exact concentration of DMS in the oil is often not reported, but the aim is to create a detectable downwind plume.

  • Deployment: Paired slicks (DMS and control) are deployed from a moving vessel in a randomized order. The slicks are typically released upwind of areas with foraging seabirds.

  • Observation: Observers on the vessel record the number and species of birds that approach and investigate each slick over a set period. Bird behavior, such as landing in the slick or circling, is also noted.

  • Data Analysis: Statistical comparisons are made between the number of birds attracted to the DMS-scented slicks versus the control slicks to determine if there is a significant preference.

Workflow Diagram:

at_sea_experiment cluster_prep Preparation cluster_deployment Deployment cluster_observation Observation & Data Collection cluster_analysis Analysis prep_dms Prepare DMS-scented vegetable oil slick deploy Deploy paired slicks at sea from vessel prep_dms->deploy prep_control Prepare control (vegetable oil only) slick prep_control->deploy observe Record number and species of birds attracted to each slick deploy->observe record_behavior Note bird behavior (e.g., landing, circling) observe->record_behavior analyze Statistically compare attraction rates between DMS and control record_behavior->analyze

Caption: Workflow for an at-sea DMS-scented slick experiment.

Y-Maze Olfactory Choice Assay

Objective: To quantify the preference of a bird for DMS in a controlled laboratory setting.

Materials:

  • Y-maze apparatus constructed from opaque material (e.g., PVC) to prevent visual cues.

  • Air pump and flow meters to deliver a constant and controlled airflow to each arm of the maze.

  • Odor delivery system: separate containers for the DMS solution and the control solution.

  • DMS solution (e.g., 1 µM DMS in ethylene (B1197577) glycol).

  • Control solution (e.g., ethylene glycol only).

  • Video recording equipment to monitor the bird's behavior without disturbance.

Procedure:

  • Acclimation: The bird is first acclimated to the experimental room and the Y-maze.

  • Odor Delivery: A controlled airflow is passed through the odor delivery system, with one stream flowing over the DMS solution and the other over the control solution. These airflows are then directed into the respective arms of the Y-maze.

  • Trial: The bird is introduced into the starting arm of the Y-maze. The bird's movement within the maze is recorded.

  • Choice and Latency: The arm the bird first enters completely is recorded as its choice. The time taken from release to making a choice is also recorded.

  • Control Measures: The positions of the DMS and control arms are randomized between trials to avoid any side bias. The maze is thoroughly cleaned between each trial to remove any residual odors.

Experimental Setup Diagram:

y_maze_setup cluster_airflow Airflow Generation cluster_odor_delivery Odor Delivery cluster_ymaze Y-Maze cluster_recording Data Recording air_pump Air Pump flow_meter1 Flow Meter 1 air_pump->flow_meter1 flow_meter2 Flow Meter 2 air_pump->flow_meter2 dms_solution DMS Solution flow_meter1->dms_solution control_solution Control Solution flow_meter2->control_solution dms_arm DMS Arm dms_solution->dms_arm control_arm Control Arm control_solution->control_arm start_arm Start Arm start_arm->dms_arm Choice start_arm->control_arm Choice video_camera Video Camera start_arm->video_camera dms_arm->video_camera control_arm->video_camera dms_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space dms DMS or Olfactory Receptor (GPCR) dms->or Binds g_protein G Protein (Golf) or->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to cng_channel CNG Channel na_ca_in Na+, Ca2+ influx cng_channel->na_ca_in atp ATP atp->ac camp->cng_channel Opens depolarization Depolarization na_ca_in->depolarization action_potential Action Potential to Olfactory Bulb depolarization->action_potential

References

The Pivotal Role of Dimethyl Sulfide in Shaping Marine Food Web Dynamics and Tritrophic Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dimethyl sulfide (B99878) (DMS), a volatile sulfur compound ubiquitous in the marine environment, has long been recognized for its significant role in global climate regulation. However, a growing body of evidence reveals its equally critical function as a potent infochemical, intricately weaving together the complex tapestry of marine food webs. This technical guide provides a comprehensive overview of the multifaceted role of DMS in mediating marine food web dynamics, with a particular focus on tritrophic interactions. It synthesizes current knowledge on the production and fate of DMS and its precursor, dimethylsulfoniopropionate (DMSP), details the behavioral responses of a range of marine organisms to DMS, and presents key experimental protocols for its quantification. Furthermore, this guide illustrates the complex signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the chemical language of the ocean.

Introduction: DMS as a Key Infochemical in Marine Ecosystems

Dimethyl sulfide is a breakdown product of dimethylsulfoniopropionate (DMSP), a compound produced in high concentrations by many species of marine phytoplankton for osmoregulation, cryoprotection, and as an antioxidant.[1][2][3][4] When phytoplankton are subjected to stress, such as grazing by herbivores, their cells rupture and release DMSP, which is then enzymatically cleaved into DMS and acrylic acid.[2][5] This release of DMS into the water column serves as a powerful chemical cue, signaling the presence of feeding activity and influencing the behavior of organisms across multiple trophic levels.[2][6][7] This chemical signaling is fundamental to the structure and function of marine ecosystems, mediating predator-prey interactions and influencing the flow of energy and nutrients through the food web.[7][8]

Quantitative Data on DMS and DMSP in Marine Environments

The concentration of DMS and DMSP in marine environments can vary significantly depending on factors such as phytoplankton community composition, bloom dynamics, and grazing pressure.[1][9][10] The following tables summarize key quantitative data from various studies.

ParameterConcentration RangeLocation/ConditionReference
Particulate DMSP (DMSPp)5 - >4000 nMField studies, depending on bloom dynamics[9]
Dissolved DMSP (DMSPd)1 - 25 nMField studies[9]
DMS0.9 - 11 nmol L⁻¹Coastal northwestern Mediterranean waters[10]
Intracellular DMSP (in diatoms)Saturating at ~83 mMThalassiosira weissflogii[11]
Table 1: Concentrations of DMSP and DMS in Marine Waters.
ProcessRateConditionReference
DMSPp Turnover16 - 43% of the pool dailyZooplankton grazing of coccolithophore blooms in the North Sea[1]
DMSPd Turnover1 - 129 nM d⁻¹Field studies[9]
Microzooplankton Grazing on DMSP-producing phytoplankton0.46 - 1.45 day⁻¹Coastal northwestern Mediterranean waters[10]
DMS Production from Grazed DMSP6 - 20% of grazed DMSP converted to DMSCoastal northwestern Mediterranean waters[10]
Gross DMS Production0.03 - 0.4 nM h⁻¹Shelf and coastal areas[12]
Table 2: Production and Turnover Rates of DMSP and DMS.

Tritrophic Interactions Mediated by DMS

DMS plays a crucial role in mediating complex interactions between three trophic levels: primary producers (phytoplankton), primary consumers (herbivores), and secondary consumers (predators). This "tritrophic interaction" is a cornerstone of marine food web stability.[2][5][6]

A classic example involves phytoplankton, herbivorous zooplankton (e.g., krill and copepods), and predators such as procellariiform seabirds.[2][13] When zooplankton graze on phytoplankton, the resulting release of DMS acts as a foraging cue for seabirds, guiding them to areas of high prey density.[13][14] This interaction can be mutually beneficial: the seabirds gain a food source, and the phytoplankton population benefits from the reduction in grazing pressure.[2][5] Furthermore, the excretion of iron by seabirds in these foraging areas can fertilize the phytoplankton, creating a positive feedback loop.[2][5]

Mathematical models suggest that these DMS-mediated interactions have a stabilizing effect on food web dynamics and can promote the formation of phytoplankton blooms.[7]

Signaling Pathway of DMS-Mediated Tritrophic Interaction

The following diagram illustrates the signaling cascade initiated by grazing and culminating in a predatory response.

DMS_Tritrophic_Interaction cluster_producer Trophic Level 1: Primary Producer cluster_consumer Trophic Level 2: Primary Consumer cluster_predator Trophic Level 3: Secondary Consumer cluster_chemical Chemical Signaling Phytoplankton Phytoplankton (e.g., Coccolithophores) Zooplankton Herbivorous Zooplankton (e.g., Krill, Copepods) Phytoplankton->Zooplankton Grazing Predator Predator (e.g., Procellariiform Seabirds, Copepods) Zooplankton->Phytoplankton Releases DMSP Zooplankton->Predator Predation DMSP DMSP Zooplankton->DMSP Causes release of DMS DMS DMS->Predator Attracts

Caption: DMS-mediated tritrophic interaction signaling pathway.

Experimental Protocols

Accurate quantification of DMS and DMSP, as well as the assessment of behavioral responses to DMS, are crucial for studying these intricate marine interactions.

Quantification of DMS and DMSP in Seawater

This protocol is based on gas chromatography with flame photometric detection (GC-FPD), a common and reliable method.[15][16][17]

Materials:

  • Gas-tight vials

  • Syringes

  • Gas chromatograph with a flame photometric detector (GC-FPD)

  • Cryogenic trap (optional, for low concentrations)

  • DMSP and DMS standards

  • 10 M NaOH solution

  • Filtered seawater

Procedure:

  • Sample Collection: Collect seawater samples in gas-tight vials, ensuring no headspace.

  • DMS Measurement (Purge and Trap Method):

    • Sparge the water sample with an inert gas (e.g., nitrogen) to strip the volatile DMS.

    • Pass the gas stream through a cryogenic trap cooled with liquid nitrogen to concentrate the DMS.

    • Rapidly heat the trap to inject the DMS onto the GC column.

    • Quantify the DMS concentration by comparing the peak area to that of known standards.

  • DMSP Measurement (Alkaline Hydrolysis):

    • To a separate water sample, add a concentrated NaOH solution to a final concentration of 1 M.

    • Incubate the sample for at least 24 hours to ensure complete hydrolysis of DMSP to DMS.

    • Measure the resulting DMS concentration using the same GC-FPD method as above. The measured DMS concentration is equivalent to the initial DMSP concentration.

DMS_Quantification_Workflow cluster_sample Sample Preparation cluster_dms DMS Analysis cluster_dmsp DMSP Analysis Collect Collect Seawater Sample in Gas-tight Vial Purge Purge with Inert Gas Collect->Purge Hydrolyze Alkaline Hydrolysis (NaOH) Collect->Hydrolyze Cryotrap Cryogenic Trapping Purge->Cryotrap Inject Inject into GC-FPD Cryotrap->Inject Quantify_DMS Quantify DMS Inject->Quantify_DMS Incubate Incubate (24h) Hydrolyze->Incubate Measure_DMS Measure Resulting DMS (as above) Incubate->Measure_DMS Quantify_DMSP Quantify DMSP Measure_DMS->Quantify_DMSP

Caption: Experimental workflow for DMS and DMSP quantification.

Assessing Copepod Behavioral Response to DMS

This protocol outlines a method to study the swimming behavior of copepods in response to DMS, adapted from studies on Calanus helgolandicus.[18][19][20]

Materials:

  • Live copepods (e.g., Calanus helgolandicus)

  • Flow-through chamber

  • High-resolution video camera and recording system

  • DMS stock solution

  • Filtered seawater

  • Behavioral analysis software

Procedure:

  • Acclimation: Acclimate individual copepods in the flow-through chamber with a constant flow of filtered seawater.

  • Control Recording: Record the swimming behavior of the copepod for a set period (e.g., 10 minutes) to establish a baseline.

  • DMS Exposure: Introduce a known concentration of DMS into the inflow of the chamber.

  • Experimental Recording: Record the swimming behavior of the copepod during DMS exposure for the same duration as the control.

  • Data Analysis: Analyze the video recordings to quantify changes in swimming parameters such as swimming speed, turning frequency, and time spent in different behavioral states (e.g., foraging, escape response).

  • Replication: Repeat the experiment with multiple individual copepods to ensure statistical significance.

Copepod_Behavior_Workflow cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Acclimate Acclimate Copepod in Flow-through Chamber Control Record Baseline Behavior (Control) Acclimate->Control Expose Introduce DMS Solution Control->Expose Record Record Behavior during DMS Exposure Expose->Record Analyze Analyze Video Recordings for Behavioral Parameters Record->Analyze Compare Compare Control and Experimental Data Analyze->Compare

Caption: Workflow for assessing copepod behavioral response to DMS.

The Bacterial Dimension: DMSP and DMS Metabolism

Marine bacteria are key players in the cycling of DMSP and DMS. They possess two primary pathways for DMSP metabolism:

  • The Cleavage Pathway: Bacteria with DMSP lyase enzymes cleave DMSP to produce DMS and acrylate.[1][11]

  • The Demethylation Pathway: This pathway involves the removal of a methyl group from DMSP, leading to the formation of methanethiol (B179389) (MeSH), which can be assimilated by bacteria as a source of sulfur and carbon.[1][21]

The balance between these two pathways significantly influences the amount of DMS released into the atmosphere.

Bacterial_DMSP_Metabolism cluster_cleavage Cleavage Pathway cluster_demethylation Demethylation Pathway DMSP Dissolved DMSP (DMSPd) Lyase DMSP Lyase DMSP->Lyase Demethylase DMSP Demethylase DMSP->Demethylase DMS DMS Lyase->DMS Acrylate Acrylate Lyase->Acrylate MMPA Methylmercaptopropionate (MMPA) Demethylase->MMPA Further processing MeSH Methanethiol (MeSH) MMPA->MeSH Further processing

Caption: Bacterial metabolic pathways for DMSP.

Implications for Drug Development and Future Research

The intricate signaling network mediated by DMS in the marine environment presents untapped opportunities for drug discovery and development. Understanding the specific receptors and signaling cascades involved in the detection of DMS by various organisms could lead to the development of novel compounds that can modulate these interactions. For example, compounds that interfere with DMS signaling could have applications in aquaculture to control grazing on valuable phytoplankton stocks. Conversely, synthetic DMS analogues could be developed as attractants for commercially important fish species or as deterrents for harmful algal bloom-forming species.

Future research should focus on:

  • Identifying and characterizing the specific receptors for DMS in a wider range of marine organisms.

  • Elucidating the downstream signaling pathways that are activated upon DMS binding.

  • Investigating the potential for synergistic or antagonistic effects of DMS with other infochemicals in the marine environment.

  • Exploring the genetic basis of DMSP production and DMS perception to understand their evolution and potential for manipulation.

Conclusion

This compound is far more than a climate-regulating gas; it is a critical signaling molecule that structures marine food webs and mediates complex tritrophic interactions. Its role as an infochemical has profound implications for the stability and productivity of marine ecosystems. The quantitative data, experimental protocols, and pathway diagrams presented in this guide provide a solid foundation for researchers and professionals to delve deeper into this fascinating area of chemical ecology, with potential applications ranging from ecosystem management to novel drug development. A thorough understanding of the chemical language of the ocean, with DMS as a key "word," is essential for predicting the impacts of environmental change and for sustainably harnessing the resources of our marine world.

References

The Pivotal Role of Coccolithophores in Oceanic Dimethyl Sulfide Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccolithophores, single-celled calcifying phytoplankton, are significant contributors to the global sulfur cycle through their synthesis of dimethylsulfoniopropionate (DMSP), the primary precursor to the climatically active gas dimethyl sulfide (B99878) (DMS).[1][2] This guide provides an in-depth examination of the mechanisms, quantification, and environmental influences of coccolithophore-derived DMS, offering a comprehensive resource for professionals in marine science and drug development.

DMSP Synthesis and Enzymatic Conversion to DMS

Coccolithophores synthesize DMSP from the amino acid methionine, primarily believed to occur through a transamination pathway.[3][4] This intracellular DMSP serves multiple physiological roles, including acting as a compatible solute for osmoregulation and as an antioxidant to mitigate cellular stress.[1][5] The conversion of DMSP to DMS is catalyzed by the enzyme DMSP lyase. However, little DMS is produced by healthy, exponentially growing coccolithophore cells.[5] The significant release of DMS is primarily triggered by cellular stress or lysis, which allows the enzyme to come into contact with its substrate.[6] Events such as grazing by microzooplankton and viral infection are major drivers of this process in the marine environment.[6]

dot

DMSP_Synthesis_Pathway Met Methionine MTOB 4-methylthio-2-oxobutyrate (MTOB) Met->MTOB Transamination MTHB 4-methylthio-2-hydroxybutyrate (MTHB) MTOB->MTHB Reduction DMSP Dimethylsulfoniopropionate (DMSP) MTHB->DMSP Methylation & further steps

Caption: The methionine transamination pathway for DMSP synthesis in coccolithophores.

dot

DMSP_to_DMS_Conversion DMSP DMSP Cell_Lysis Cell Lysis (e.g., Grazing, Viral Infection) DMSP_lyase DMSP lyase DMS Dimethyl Sulfide (DMS) Cell_Lysis->DMS Acrylate Acrylate Cell_Lysis->Acrylate

Caption: Enzymatic conversion of DMSP to DMS upon cell lysis.

Quantitative Data on DMSP and DMS Production

The production of DMSP and its subsequent conversion to DMS by coccolithophores are influenced by a variety of factors, including species, environmental conditions, and ecological interactions. The following tables summarize key quantitative data from various studies.

Table 1: DMSP Quotas in Coccolithophore Species

SpeciesDMSP per cell (pg)Intracellular DMSP (mM)Reference
Emiliania huxleyi~1109[5][6]
Umbilicosphaera sibogae13.8-[5]
Gephyrocapsa oceanica-Varies with CO₂[7]

Table 2: Impact of Environmental Factors on DMSP and DMS Production in Emiliania huxleyi

FactorConditionEffect on Intracellular DMSPEffect on DMS ProductionReference
Elevated CO₂ (1000 µatm)-Decreased by 13% (in semi-continuous culture)Decreased by 20%[8]
Elevated CO₂ (+CO₂)-Increased (162 ± 27.7 mmol·L⁻¹ CV)Decreased by ~50%[9][10]
Elevated Temperature (+T)-Significantly Increased (195 ± 15.8 mmol·L⁻¹ CV)Significantly Increased (36.2 ± 2.58 µmol·L⁻¹ CV·h⁻¹)[9][10]
Elevated Temp. & CO₂ (+TCO₂)-Significantly Increased (211 ± 28.2 mmol·L⁻¹ CV)Significantly Increased (31.5 ± 4.66 µmol·L⁻¹ CV·h⁻¹)[9][10]
UV Radiation (PAR+UVA)-Increased by 60%-130%Decreased cellular DMS by 25%-56%[8]
Nutrient Limitation-Increased cellular DMSP levels-[5]

Table 3: DMS Production Rates During Coccolithophore Blooms

Location / Study TypeDMS Production RateKey FindingsReference
North Sea Bloom14.8 to 45.6 nM·d⁻¹ (DMSPp production)Microzooplankton grazing is a principal determinant of the fate of DMSPp.[11]
Gulf of MaineConcentrations an order of magnitude higher within bloomHigher DMS levels associated with older parts of the bloom.[12]
North Atlantic BloomDLA from 0.1 to 142.3 nM DMS·h⁻¹Majority of DLA from particles >10 µm, suggesting other phytoplankton contribute significantly.[13]

Experimental Protocols

Accurate quantification of DMSP and DMS, as well as the activity of DMSP lyase, is crucial for understanding the contribution of coccolithophores to the marine sulfur cycle.

Quantification of DMSP and DMS in Seawater

A common approach involves the conversion of DMSP to DMS followed by gas chromatography.

  • Sample Collection and Preservation :

    • Collect seawater samples and filter to separate particulate DMSP (DMSPp) from dissolved DMSP (DMSPd).

    • For total DMSP, use unfiltered water.

    • Preserve samples by acidification to prevent enzymatic activity.[14]

  • DMSP Cleavage :

    • Add a strong base (e.g., NaOH) to the sample to hydrolyze DMSP to DMS.[15]

  • DMS Analysis :

    • Use a purge and trap system to extract the volatile DMS from the sample.[15]

    • Analyze the trapped DMS using a gas chromatograph equipped with a flame photometric detector (GC-FPD) or a mass spectrometer (GC-MS).[15][16]

    • Deuterated internal standards (DMS-d6 and DMSP-d6) can be used to improve accuracy and precision.[14]

DMSP Lyase Activity (DLA) Assay

This assay measures the rate of DMS production from a known amount of DMSP substrate.

  • Sample Preparation :

    • Prepare cell extracts from coccolithophore cultures or concentrated seawater samples.

  • Enzyme Assay :

    • Add a known concentration of DMSP substrate to the cell extract.

    • Incubate for a specific time at a controlled temperature.

  • DMS Quantification :

    • Measure the DMS produced over time using gas chromatography, as described above.[17]

    • Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) offers a more rapid and streamlined method for measuring DMS evolution.[17]

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Experimental_Workflow cluster_sampling Field Sampling / Lab Culture cluster_prep Sample Preparation cluster_analysis Analysis Sampling Seawater Collection or Coccolithophore Culture Filtration Filtration (Particulate vs. Dissolved) Sampling->Filtration Preservation Acidification / Freezing Filtration->Preservation DMSP_Analysis DMSP Quantification (Alkaline Hydrolysis + GC) Preservation->DMSP_Analysis DLA_Assay DMSP Lyase Activity Assay (Substrate Addition + DMS Measurement) Preservation->DLA_Assay DMS_Analysis Direct DMS Measurement (Purge & Trap + GC) Preservation->DMS_Analysis Data_Interpretation Data Interpretation & Modeling DMSP_Analysis->Data_Interpretation DLA_Assay->Data_Interpretation DMS_Analysis->Data_Interpretation

References

The Impact of Ocean Acidification on Dimethyl Sulfide Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ocean acidification, a direct consequence of increased anthropogenic carbon dioxide (CO₂) absorption by the oceans, is altering marine biogeochemical cycles.[1] One of the most critical cycles affected is the production of dimethyl sulfide (B99878) (DMS), a climatically active gas.[2] DMS is the most abundant volatile sulfur compound in surface ocean waters and plays a significant role in the global sulfur cycle and potentially in climate regulation through the formation of cloud condensation nuclei (CCN).[2][3] This guide provides a technical overview of the intricate relationship between ocean acidification and the production of DMS, its precursor dimethylsulfoniopropionate (DMSP), and the associated microbial processes. It synthesizes quantitative data from key research, details common experimental protocols, and visualizes the core biological and experimental pathways. The response of DMS production to ocean acidification is complex and not monotonic, with studies reporting both increases and decreases, often influenced by the composition of the planktonic community, nutrient availability, and interactions with other stressors like warming.[1][4]

Core Concepts: The Marine Biogenic Sulfur Cycle

The production of DMS is intrinsically linked to its precursor, DMSP.

  • DMSP Synthesis: DMSP is an organosulfur compound produced primarily by marine phytoplankton, such as coccolithophores (Emiliania huxleyi), dinoflagellates, and some diatoms.[2][5] It serves various physiological functions, including osmoregulation, cryoprotection, and antioxidant activity.[6] The synthesis pathway in algae begins with the amino acid methionine.[7][8]

  • From DMSP to DMS: DMSP is released from phytoplankton into the dissolved phase through processes like exudation, senescence, viral lysis, and zooplankton grazing.[9][10] Once dissolved, DMSP is catabolized by marine bacteria through two main pathways:

    • The Cleavage Pathway: Bacterial enzymes (DMSP-lyases) cleave DMSP to produce DMS and acrylate.[10]

    • The Demethylation Pathway: This pathway removes a methyl group, producing methanethiol (B179389) (MeSH) and ultimately diverting sulfur away from DMS production. This is the dominant fate of dissolved DMSP.[2]

  • DMS Fate: The DMS produced is a volatile gas. A fraction is ventilated from the ocean to the atmosphere, where it is oxidized to form sulfate (B86663) aerosols, which can act as CCN.[1][2] The remainder is consumed by marine bacteria or degraded by photochemical oxidation in the water column.[10]

The Influence of Ocean Acidification on DMS Production

Ocean acidification, characterized by a decrease in pH and changes in seawater carbonate chemistry, can influence DMS production through several mechanisms.[1] The effects are not straightforward and can vary significantly between different oceanic regions and plankton communities.

  • Physiological Effects on Phytoplankton: Changes in pH can directly affect the physiology and growth of DMSP-producing phytoplankton.[11] Some studies have observed that increased pCO₂ and the associated lower pH can negatively impact the growth of key DMSP producers like coccolithophores.[12]

  • Shifts in Community Composition: Ocean acidification can alter the competitive balance within phytoplankton communities.[3] A shift away from high DMSP-producing species (e.g., certain dinoflagellates and nanophytoplankton) towards low DMSP-producers (e.g., some diatoms) can lead to an overall decrease in DMS concentrations.[9][12] Conversely, in some ecosystems like the Arctic, acidification has been shown to favor DMSP-producing dinoflagellates, leading to higher DMSP concentrations.[5][10]

  • Impact on Bacterial Catabolism: The enzymatic processes in bacteria that convert DMSP to DMS may be sensitive to pH changes.[9] Studies using 35S-DMSP tracers have indicated that the specific rates of DMS production from dissolved DMSP can be significantly reduced at lower pH levels, suggesting an inhibition of the bacterial cleavage pathway.[9]

  • Combined Effects with Other Stressors: In natural environments, ocean acidification co-occurs with other stressors like ocean warming. Some studies suggest that warming may have a more significant impact on DMS production than acidification alone.[4][13] For example, warming can enhance bacterial metabolism of DMSP, potentially increasing DMS production and negating decreases caused by acidification.[14]

Quantitative Data Summary

The impact of elevated pCO₂ on DMS and DMSP concentrations is highly variable. The following tables summarize quantitative data from various mesocosm and culture experiments.

Study ReferenceExperimental SystemLocation / OrganismpCO₂ / pH ConditionsKey Findings on DMS Concentration
Wingenter et al. (2007)[15]Mesocosm (PeECE III)Raunefjorden, Norway2x ambient CO₂ (~700 µatm)+26% (±10%) increase
Wingenter et al. (2007)[15]Mesocosm (PeECE III)Raunefjorden, Norway3x ambient CO₂ (~1050 µatm)+18% (±10%) increase
Archer et al. (2013)[5][16]Mesocosm (EPOCA)Arctic (Spitsbergen)750 µatm pCO₂-35% decrease
Archer et al. (2013)[5][16]Mesocosm (EPOCA)Arctic (Spitsbergen)1420 µatm pCO₂-60% decrease
Webb et al. (2016)[12]MesocosmRaunefjorden, NorwayUp to 3000 µatm pCO₂Up to 60% decrease
Archer et al. (2018)[9]MesocosmSubtropical North Atlantic400–1252 µatm pCO₂Inverse relationship: -0.21 (±0.02) nmol DMS per nmol H⁺
Saint-Macary et al. (2021)[4][13]Mesocosm (Nutrient-amended)New Zealand Coastal WaterpH 7.65 (Year 2100 projection)-2% decrease
Saint-Macary et al. (2021)[4][13]Mesocosm (Nutrient-amended)New Zealand Coastal WaterpH 7.65 & +4°C (Year 2150)-16% decrease
Arnold et al. (2013)[14]Culture ExperimentEmiliania huxleyiElevated CO₂~50% lower production compared to ambient
Study ReferenceExperimental SystemLocation / OrganismpCO₂ / pH ConditionsKey Findings on Particulate DMSP (DMSPp) Concentration
Archer et al. (2013)[5][16]Mesocosm (EPOCA)Arctic (Spitsbergen)750 µatm pCO₂+30% increase
Archer et al. (2013)[5][16]Mesocosm (EPOCA)Arctic (Spitsbergen)1420 µatm pCO₂+50% increase
Webb et al. (2016)[12]MesocosmRaunefjorden, NorwayUp to 3000 µatm pCO₂Up to 32% decrease
Archer et al. (2018)[9]MesocosmSubtropical North Atlantic400–1252 µatm pCO₂Proportional decrease to DMS observed
Arnold et al. (2013)[14]Culture ExperimentEmiliania huxleyiElevated CO₂ & TemperatureIncreased DMSP concentrations observed

Experimental Protocols

Reproducing and interpreting studies on ocean acidification's impact on DMS requires rigorous and standardized methodologies.

Mesocosm and Microcosm Setup

Large-volume enclosures (mesocosms) or smaller containers (microcosms) are used to isolate a parcel of natural seawater and its planktonic community.[17][18]

  • Enclosure: Transparent bags or tanks are filled with ambient seawater, capturing the local microbial community.[17]

  • CO₂ Manipulation: The carbonate chemistry of the enclosed water is manipulated to simulate future ocean conditions. The preferred method is to vary the Dissolved Inorganic Carbon (DIC) while keeping Total Alkalinity (TA) constant, as this most accurately reflects the oceanic uptake of atmospheric CO₂.[19][20] This is typically achieved by:

    • CO₂-enriched air: Bubbling the enclosures with air containing a target pCO₂ level (e.g., 750 µatm, 1000 µatm).[17][19]

    • Acid/Base/DIC Addition: Direct addition of acid (e.g., HCl) and bicarbonate (e.g., NaHCO₃) to manipulate pH and DIC to target levels.[20]

  • Monitoring: It is critical to monitor at least two parameters of the carbonate system (pH, DIC, pCO₂, TA) throughout the experiment to accurately characterize the chemical conditions.[20] Temperature, salinity, and light levels are also continuously monitored.[17]

Sample Collection and Preservation
  • Water Sampling: Water is collected from the enclosures, typically using non-contaminating samplers.

  • DMS/DMSP Measurement:

    • DMS: For DMS analysis, water is gently filtered (e.g., through a GF/F filter) and purged with an inert gas. The DMS is trapped and then analyzed by gas chromatography with a sulfur-specific detector (e.g., flame photometric detector or sulfur chemiluminescence detector).[9]

    • Particulate DMSP (DMSPp): The filter retaining the phytoplankton is placed in a vial with a strong base (e.g., NaOH) to hydrolyze the DMSP to DMS, which is then measured as above.[21]

    • Dissolved DMSP (DMSPd): The filtrate is treated with base to hydrolyze the dissolved DMSP, and the resulting DMS is quantified.

  • Preservation: For DMSP in macroalgae, acidification (e.g., with HCl) has been shown to be a suitable preservation method for long-term storage, superior to freezing or drying which can cause significant DMSP loss.[21]

35S-DMSP Tracer Methodology

This technique is used to determine the rates of dissolved DMSP catabolism by bacteria.[9]

  • Incubation: A known amount of radioactively labeled 35S-DMSP is added to a water sample.

  • Time-Series Sampling: Subsamples are taken over time.

  • Fractionation: The fate of the 35S label is tracked. Key fractions include:

    • 35S incorporated into bacterial biomass.

    • 35S remaining as dissolved DMSP.

    • Volatile 35S, which includes 35S-DMS.

  • Analysis: By measuring the distribution of the 35S tracer over time, specific rates for DMSP uptake, conversion to DMS (cleavage pathway), and incorporation into other products (demethylation pathway) can be calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the system.

DMSP Biosynthesis Pathway in Marine Algae

The following diagram illustrates the key steps in the synthesis of DMSP from methionine in marine algae, a pathway distinct from that in higher plants.[7][22][23]

DMSP_Biosynthesis Met Methionine MTOB 4-methylthio-2-oxobutyrate Met->MTOB MTHB 4-methylthio-2-hydroxybutyrate MTOB->MTHB DMSHB 4-dimethylsulphonio-2-hydroxybutyrate MTHB->DMSHB DMSP DMSP DMSHB->DMSP

Caption: The DMSP biosynthesis pathway in marine algae starting from the amino acid Methionine.

Marine DMS Cycle Workflow

This diagram shows the overall cycle from intracellular DMSP to atmospheric DMS, highlighting the key transformations and release mechanisms.

DMS_Cycle cluster_ocean Surface Ocean Phyto_DMSP Intracellular DMSP (Phytoplankton) Dissolved_DMSP Dissolved DMSP (DMSPd) Phyto_DMSP->Dissolved_DMSP Grazing, Lysis, Exudation Bacteria Bacterial Community Dissolved_DMSP->Bacteria Uptake DMS Dimethyl Sulfide (DMS) Atmos_DMS Atmospheric DMS DMS->Atmos_DMS Sea-to-Air Flux Bacteria->DMS Cleavage Pathway (DMSP-lyase) MeSH Methanethiol (MeSH) + other products Bacteria->MeSH Demethylation Pathway (Dominant)

Caption: The marine DMS cycle, from phytoplankton production of DMSP to the sea-to-air flux of DMS.

Generalized Ocean Acidification Mesocosm Experiment Workflow

This diagram outlines the typical steps involved in conducting a mesocosm experiment to study the effects of ocean acidification.

OA_Experiment cluster_analysis Laboratory Analysis Start Start: Fill Mesocosms with Natural Seawater Manipulation Manipulate Carbonate System (e.g., CO2 bubbling) Start->Manipulation Incubation Incubation Period (Days to Weeks) Manipulation->Incubation Sampling Time-Series Sampling Incubation->Sampling (e.g., Daily) Analysis Sample Analysis Sampling->Analysis Chem Carbonate Chemistry (pH, DIC, TA) Bio Biological Parameters (Chl-a, Community Comp.) DMS DMS / DMSP (Gas Chromatography) Data Data Interpretation & Modeling Chem->Data Bio->Data DMS->Data

Caption: A generalized workflow for a typical ocean acidification mesocosm experiment.

References

Dimethyl sulfide as a potential climate regulation gas

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl sulfide (B99878) (DMS), a biogenic sulfur compound with a significant potential role in climate regulation. The document delves into the core mechanisms of its production, atmospheric transformation, and climatic feedback loops, with a focus on quantitative data and detailed experimental methodologies.

Introduction: The CLAW Hypothesis and Beyond

In 1987, Charlson, Lovelock, Andreae, and Warren proposed the "CLAW" hypothesis, a groundbreaking concept suggesting a feedback loop in which marine phytoplankton could influence climate.[1][2] The hypothesis posits that phytoplankton produce dimethylsulfoniopropionate (DMSP), which is subsequently converted to DMS.[3][4] Once released into the atmosphere, DMS oxidizes to form sulfate (B86663) aerosols that act as cloud condensation nuclei (CCN).[5][6][7] An increase in CCN can lead to more, and brighter, clouds, which reflect more sunlight back into space, thereby cooling the planet.[8] This cooling could, in turn, affect phytoplankton activity, completing the feedback loop.[2][9]

While the CLAW hypothesis remains a cornerstone of Earth system science, subsequent research has revealed a more complex and nuanced picture. The "anti-CLAW" hypothesis, for instance, suggests that under global warming scenarios, ocean stratification could decrease nutrient supply to phytoplankton, leading to a decline in DMS production and a positive (warming) feedback loop.[1] This guide will explore both the foundational CLAW hypothesis and the current understanding of the intricate factors governing the DMS-climate connection.

Biological Production of Dimethyl Sulfide

The primary source of oceanic DMS is the enzymatic cleavage of DMSP, an osmolyte and cryoprotectant produced by various marine phytoplankton.[3][10]

DMSP Production by Phytoplankton

Significant DMSP production is taxonomically linked, with certain classes of phytoplankton being prolific producers.[11] The Dinophyceae (dinoflagellates) and Prymnesiophyceae (including coccolithophores) are among the most significant contributors to global DMSP levels.[3][10][11] While phytoplankton biomass can be an indicator, it is not always a reliable predictor of DMS emissions, as DMSP production and its conversion to DMS are influenced by a variety of environmental and physiological factors.[3]

Enzymatic Conversion of DMSP to DMS

The conversion of DMSP to DMS is primarily mediated by DMSP-lyase enzymes, which are found in both phytoplankton and marine bacteria.[12][13] Bacterial degradation of DMSP is a major pathway for DMS production.[12] Two main bacterial pathways for DMSP metabolism exist: the cleavage pathway, which produces DMS and acrylate, and the demethylation pathway, which yields methanethiol (B179389) (MeSH).[14]

The following table summarizes DMSP production levels for different phytoplankton groups.

Phytoplankton GroupDMSP Production LevelKey Genera/Species
Prymnesiophyceae HighEmiliania huxleyi, Phaeocystis
Dinophyceae HighAlexandrium, Symbiodinium
Chrysophyceae Significant-
Bacillariophyceae (Diatoms) Low to Significant-
Chlorophytes Low (with exceptions)Some small species
Cryptomonads Minor-
Cyanobacteria Minor-

Atmospheric Chemistry of this compound

Once emitted from the ocean, DMS undergoes a series of oxidation reactions in the atmosphere, leading to the formation of various sulfur compounds.[6] The primary oxidants are the hydroxyl radical (OH) and the nitrate (B79036) radical (NO₃).[15]

The oxidation of DMS is a complex process with multiple pathways. The two main initial steps are:

  • OH Addition: The hydroxyl radical adds to the sulfur atom, a pathway that is more significant in clean, remote marine environments.

  • H-Abstraction: The hydroxyl radical abstracts a hydrogen atom from a methyl group, a pathway that is favored in more polluted environments.[16]

These initial reactions lead to the formation of a variety of products, including sulfur dioxide (SO₂), methanesulfonic acid (MSA), and sulfuric acid (H₂SO₄).[16][17] A key intermediate in the H-abstraction pathway is hydroperoxymethyl thioformate (HPMTF).[16][18] Recent studies have shown that the rapid removal of HPMTF by clouds can limit the production of SO₂ and new particles in the marine atmosphere.[17][18]

The following diagram illustrates the simplified atmospheric oxidation pathways of DMS.

DMS_Oxidation cluster_addition Addition Pathway cluster_abstraction Abstraction Pathway DMS This compound (DMS) DMSO Dimethyl Sulfoxide (DMSO) DMS->DMSO + OH MSF Methylthiomethylperoxy Radical DMS->MSF + OH OH Hydroxyl Radical (OH) NO3 Nitrate Radical (NO3) SO2_add Sulfur Dioxide (SO2) DMSO->SO2_add MSA Methanesulfonic Acid (MSA) DMSO->MSA H2SO4 Sulfuric Acid (H2SO4) SO2_add->H2SO4 + OH, H2O Aerosols Sulfate Aerosols (CCN) MSA->Aerosols Condensation HPMTF Hydroperoxymethyl thioformate (HPMTF) MSF->HPMTF SO2_abs Sulfur Dioxide (SO2) HPMTF->SO2_abs SO2_abs->H2SO4 H2SO4->Aerosols Nucleation & Condensation

Caption: Simplified atmospheric oxidation pathways of this compound (DMS).

Role in Cloud Formation and Climate Feedback

The sulfur-containing products of DMS oxidation, particularly sulfuric acid and methanesulfonic acid, play a crucial role in the formation and growth of atmospheric aerosols.[19] These aerosols can act as cloud condensation nuclei (CCN), the tiny particles around which cloud droplets form.[20] An increase in the number of CCN can lead to clouds with more, but smaller, droplets. This, in turn, increases the cloud's albedo (reflectivity), causing more sunlight to be reflected back to space, which has a cooling effect on the climate.[2][21]

The strength of the DMS-climate feedback is a subject of ongoing research. While some studies have shown a clear link between DMS emissions and increased CCN concentrations, particularly in remote marine environments, the magnitude of the global effect is still uncertain.[20][21] Recent modeling studies suggest that the climate cooling effect of DMS could be significant, potentially comparable in magnitude to the warming effect of anthropogenic CO₂.[22] However, other research indicates that the link between DMS emissions and marine CCN production may be weaker than originally proposed, with factors such as the rapid cloud removal of DMS oxidation products playing a limiting role.[17]

The following diagram illustrates the DMS-climate feedback loop as proposed by the CLAW hypothesis.

CLAW_Hypothesis Solar_Radiation Increased Solar Radiation Phytoplankton_Growth Increased Phytoplankton Growth Solar_Radiation->Phytoplankton_Growth DMSP_Production Increased DMSP Production Phytoplankton_Growth->DMSP_Production DMS_Emission Increased DMS Emission to Atmosphere DMSP_Production->DMS_Emission Sulfate_Aerosols Increased Sulfate Aerosols (CCN) DMS_Emission->Sulfate_Aerosols Cloud_Albedo Increased Cloud Albedo Sulfate_Aerosols->Cloud_Albedo Surface_Cooling Surface Cooling Cloud_Albedo->Surface_Cooling Surface_Cooling->Phytoplankton_Growth Negative Feedback

Caption: The DMS-climate feedback loop of the CLAW hypothesis.

Quantitative Data

The following tables summarize key quantitative data related to DMS production, atmospheric concentrations, and its climatic impact.

Table 1: Global DMS Production and Emission Estimates

ParameterEstimated ValueSource(s)
Global Annual Sea Surface DMS Concentration~1.71 nM[23][24]
Global Annual DMS Emissions17.2 - 27.1 Tg S yr⁻¹[23][24]
Contribution from Southern Hemisphere~60%[23]
Natural Sulfur Emissions from Oceans (as DMS)>50%[16]

Table 2: Impact of DMS on Climate

ParameterEstimated ValueSource(s)
Globally Averaged Radiative Effect of DMS on Aerosolsca. -1.8 W m⁻²[22]
Change in Radiative Impact due to Global Warming (IPCC AR5)-0.02 W m⁻² °C⁻¹[22]
Reduction in SO₂ Production from DMS due to HPMTF Cloud Loss35% globally[18]

Experimental Protocols

Accurate measurement of DMS and its precursor, DMSP, is crucial for understanding their roles in the marine environment and the atmosphere. Several analytical techniques are employed for their quantification.

Measurement of DMS in Seawater

A common and widely used method for the determination of DMS in seawater is purge-and-trap gas chromatography with a flame photometric detector (GC-FPD) .[25][26]

Protocol Outline:

  • Sample Collection: Collect seawater samples, taking care to minimize turbulence and headspace to prevent DMS loss.

  • Purging: A known volume of the seawater sample is purged with an inert gas (e.g., helium or nitrogen) to strip the volatile DMS.

  • Trapping: The purged DMS is trapped on a cryogenically cooled or adsorbent-filled trap. This step concentrates the DMS from the gas stream.

  • Thermal Desorption: The trap is rapidly heated to release the DMS into the gas chromatograph.

  • Gas Chromatography (GC): The DMS is separated from other volatile compounds on a chromatographic column.

  • Flame Photometric Detection (FPD): The separated DMS is detected by an FPD, which is highly sensitive to sulfur-containing compounds.

  • Quantification: The concentration of DMS is determined by comparing the peak area from the sample to that of a known standard.

Alternative Method: Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a simpler and less destructive method for DMS determination.[26]

Measurement of DMSP in Seawater

DMSP is typically measured indirectly by converting it to DMS.

Protocol Outline:

  • Sample Collection and Filtration: Seawater samples are collected and filtered to separate particulate DMSP (inside phytoplankton cells) from dissolved DMSP.

  • Alkaline Hydrolysis: The filtered sample (for dissolved DMSP) or the filter (for particulate DMSP) is treated with a strong base (e.g., NaOH) to hydrolyze the DMSP into DMS and acrylate.

  • DMS Measurement: The resulting DMS is then measured using the GC-FPD or SPME-GC-MS method described above.

  • Quantification: The DMSP concentration is calculated from the measured DMS concentration, accounting for the stoichiometry of the hydrolysis reaction.

The following diagram outlines the general workflow for DMS and DMSP analysis.

DMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Seawater Sample Collection Filtration Filtration Sample_Collection->Filtration Direct_DMS_Measurement Direct DMS Measurement (from unfiltered sample) Sample_Collection->Direct_DMS_Measurement Particulate_DMSP Particulate DMSP (on filter) Filtration->Particulate_DMSP Dissolved_DMSP Dissolved DMSP (filtrate) Filtration->Dissolved_DMSP Hydrolysis_P Alkaline Hydrolysis (NaOH) Particulate_DMSP->Hydrolysis_P Hydrolysis_D Alkaline Hydrolysis (NaOH) Dissolved_DMSP->Hydrolysis_D DMS_from_P_DMSP DMS from Particulate DMSP Hydrolysis_P->DMS_from_P_DMSP DMS_from_D_DMSP DMS from Dissolved DMSP Hydrolysis_D->DMS_from_D_DMSP GC_FPD Purge-and-Trap GC-FPD Analysis DMS_from_P_DMSP->GC_FPD DMS_from_D_DMSP->GC_FPD Direct_DMS_Measurement->GC_FPD

Caption: General workflow for the analysis of DMS and DMSP in seawater.

Conclusion and Future Directions

This compound is a key component of the global sulfur cycle and a potentially significant player in climate regulation. The CLAW hypothesis has spurred decades of research, revealing a complex web of biological, chemical, and physical processes that govern the production of DMS and its climatic effects. While significant progress has been made, considerable uncertainties remain, particularly regarding the magnitude of the DMS-climate feedback in a changing world.

Future research should focus on:

  • Improving the accuracy of DMS flux models: This requires a better understanding of the biological and environmental controls on DMS production and emission.

  • Elucidating the complex atmospheric chemistry of DMS: Further investigation into the various oxidation pathways and the role of intermediates like HPMTF is needed to accurately model aerosol formation.[17][18]

  • Quantifying the impact of climate change on DMS cycling: Understanding how factors such as ocean warming, acidification, and stratification will affect DMS production is crucial for predicting future climate scenarios.[5][8]

A more comprehensive understanding of the intricate role of this compound in the Earth system is essential for developing robust climate models and effective strategies for climate change mitigation.

References

The Genesis of the Oceanic Aroma: A Technical Guide to Dimethyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The characteristic "scent of the sea" is more than just a poetic notion; it is the result of a complex interplay of marine biology, biochemistry, and atmospheric chemistry. At the heart of this olfactory signature lies dimethyl sulfide (B99878) (DMS), a volatile sulfur compound produced by marine microorganisms. This technical guide provides an in-depth exploration of the connection between DMS and the marine environment, tailored for researchers, scientists, and drug development professionals. We will delve into the biochemical pathways of its precursor, dimethylsulfoniopropionate (DMSP), its enzymatic conversion to DMS, and the methodologies used to quantify these compounds, presenting key data and experimental workflows in a structured format.

The Biochemical Precursor: Dimethylsulfoniopropionate (DMSP)

The journey to the scent of the sea begins with dimethylsulfoniopropionate (DMSP), an abundant organosulfur molecule in the marine environment.[1][2][3] DMSP is synthesized by a variety of marine organisms, including phytoplankton, macroalgae, and some species of bacteria and corals.[1][4] Its primary producers are marine phytoplankton, particularly species within the Dinophyceae (dinoflagellates) and Prymnesiophyceae (which includes coccolithophores) classes.[5][6]

DMSP serves several physiological functions for these organisms, acting as an osmolyte to regulate the internal osmotic environment, a cryoprotectant, an antioxidant, and a grazing deterrent.[3][7][8] The production of DMSP is a significant component of the global sulfur cycle.[7][9]

Biosynthesis of DMSP

DMSP synthesis originates from the amino acid methionine.[7][10] While the end product is the same, the specific biochemical pathways can differ between organisms. Two primary pathways have been identified: the transamination pathway and the methylation pathway.

  • Transamination Pathway in Algae: In many marine algae, the synthesis of DMSP from methionine involves a series of steps including transamination, reduction, and S-methylation.[10] A key intermediate in this pathway is 4-dimethylsulphonio-2-hydroxybutyrate (DMSHB).[10]

  • Methylation Pathway in Plants: In some higher plants like Spartina alterniflora, the pathway proceeds through S-methylmethionine.[7]

The Birth of an Aroma: Conversion of DMSP to Dimethyl Sulfide (DMS)

The release of the volatile DMS, the compound responsible for the sea's characteristic scent, occurs through the breakdown of DMSP.[9][11][12] This conversion is primarily mediated by enzymes called DMSP lyases.

Enzymatic Cleavage

DMSP lyases catalyze the cleavage of DMSP into DMS and acrylate.[11][13] This enzymatic activity is found in both phytoplankton and marine bacteria.[7][12] While some phytoplankton species possess DMSP lyase, bacteria are considered the primary mediators of DMSP degradation in the ocean.[7][11][12] The release of DMSP into the dissolved organic matter pool, often through events like phytoplankton cell lysis, grazing by zooplankton, or viral infection, makes it available for bacterial catabolism.[13][14]

Alternative DMSP Fates

It is important to note that the cleavage to DMS is not the only fate for DMSP. An alternative and significant pathway is demethylation, which leads to the production of methanethiol (B179389) (MeSH) and does not contribute to the atmospheric DMS flux.[11][12] The balance between the cleavage and demethylation pathways is a critical factor in determining the amount of DMS released into the atmosphere.[11]

Quantitative Perspectives on DMS and DMSP

The concentration of DMS and DMSP in the marine environment can vary significantly depending on factors such as phytoplankton community composition, geographic location, and season.

ParameterTypical Concentration RangeNotes
Particulate DMSP (DMSPp) in the water column Averages around 500 nM, can spike to 1,650 nM during blooms.[7]Primarily associated with phytoplankton cells.
Intracellular DMSP in Phaeocystis sp. 71 mM (exponential phase) to 150 mM (stationary phase).[15]Illustrates high internal concentrations.
Global annual average sea surface DMS concentration ~1.71 nM.[16]Varies significantly by region.
Global annual total DMS emissions ~17.2 Tg S yr⁻¹.[16]Approximately 60% originates from the Southern Hemisphere.[16]
Odor Threshold of DMS Varies from 0.02 to 0.1 ppm.[17] A mean value of 11 ppb has been reported.[18]The characteristic "cabbage-like" odor is detectable at very low concentrations.[17]

Experimental Protocols for DMS and DMSP Analysis

Accurate quantification of DMS and DMSP is crucial for understanding their roles in marine biogeochemistry. Several analytical techniques are employed for this purpose.

Measurement of Dissolved DMS in Seawater

A common and robust method for measuring dissolved DMS in seawater involves purge-and-trap gas chromatography with a flame photometric detector (GC-FPD).[19]

Protocol Outline:

  • Sample Collection: Collect seawater samples, taking care to minimize turbulence and air exposure to prevent DMS loss.

  • Filtration: If measuring only dissolved DMS, gently filter the sample through a glass fiber filter (e.g., GF/F) to remove phytoplankton cells.

  • Purging: Place a known volume of the filtered seawater in a sparging vessel. Purge the sample with an inert gas (e.g., helium or nitrogen) for a set period.

  • Trapping: The purged DMS is trapped on a cryogenically cooled (-150°C) or sorbent-filled trap.

  • Thermal Desorption and Injection: The trap is rapidly heated, and the desorbed DMS is injected into the gas chromatograph.

  • Gas Chromatography: The DMS is separated from other volatile compounds on a capillary column.

  • Detection: A flame photometric detector (FPD), which is specific for sulfur compounds, is used for detection and quantification.

  • Calibration: The system is calibrated using standards of known DMS concentration.

Measurement of DMSP

DMSP is a non-volatile compound and is typically measured indirectly by converting it to DMS.

Protocol Outline for Total DMSP (DMSPt):

  • Sample Collection: Collect an unfiltered seawater sample.

  • Base Hydrolysis: Add a strong base (e.g., NaOH) to the sample to hydrolyze all DMSP (both particulate and dissolved) to DMS.

  • Incubation: Allow the sample to incubate for a period to ensure complete conversion of DMSP to DMS.

  • DMS Analysis: Analyze the DMS produced using the GC-FPD method described above.

Protocol Outline for Dissolved DMSP (DMSPd):

  • Sample Collection and Filtration: Collect a seawater sample and gently filter it to remove particulate matter.

  • Base Hydrolysis: Add a strong base to the filtered seawater.

  • DMS Analysis: Analyze the resulting DMS.

Particulate DMSP (DMSPp) can then be calculated as the difference between total DMSP and dissolved DMSP (DMSPp = DMSPt - DMSPd).

Advanced Analytical Techniques

More advanced techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be used for the direct quantification of DMSP without the need for hydrolysis.[20][21] These methods often involve derivatization of the DMSP molecule.[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical and analytical processes can aid in their understanding.

DMSP_Metabolism cluster_synthesis DMSP Biosynthesis in Algae cluster_catabolism DMSP Catabolism Methionine Methionine MT_oxobutyrate 4-Methylthio-2-oxobutyrate Methionine->MT_oxobutyrate Transamination MT_hydroxybutyrate 4-Methylthio-2-hydroxybutyrate MT_oxobutyrate->MT_hydroxybutyrate Reduction DMSHB 4-Dimethylsulfonio-2-hydroxybutyrate MT_hydroxybutyrate->DMSHB S-methylation DMSP_syn DMSP DMSHB->DMSP_syn Oxidative decarboxylation DMSP_cat DMSP DMS This compound (DMS) DMSP_cat->DMS Cleavage (DMSP lyase) Acrylate Acrylate DMSP_cat->Acrylate Cleavage MMPA Methylmercaptopropionate (MMPA) DMSP_cat->MMPA Demethylation MeSH Methanethiol (MeSH) MMPA->MeSH

Biochemical pathways of DMSP synthesis in algae and its subsequent catabolism.

DMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis (GC-FPD) start Seawater Sample Collection filtration Gentle Filtration (e.g., GF/F) start->filtration unfiltered Unfiltered Sample (for DMSPt) filtration->unfiltered Particulate filtered Filtered Sample (for DMSd and DMSPd) filtration->filtered Dissolved hydrolysis Base Hydrolysis (NaOH) (for DMSP) unfiltered->hydrolysis filtered->hydrolysis purge_trap Purge and Trap filtered->purge_trap Direct DMSd analysis hydrolysis->purge_trap Analyze resulting DMS gc Gas Chromatography purge_trap->gc fpd Flame Photometric Detector gc->fpd data Data Acquisition & Quantification fpd->data

Experimental workflow for the analysis of DMS and DMSP in seawater.

Broader Implications of DMS

The significance of DMS extends far beyond its contribution to the scent of the sea.

  • Climate Regulation: Once released into the atmosphere, DMS is oxidized to form sulfate (B86663) aerosols.[7] These aerosols can act as cloud condensation nuclei, influencing cloud formation and potentially impacting the Earth's radiation budget and climate.[22][23][24] This proposed feedback loop is a key area of climate change research.[22][25]

  • Foraging Cue: The scent of DMS serves as a powerful foraging cue for a variety of marine animals, from zooplankton to seabirds and even marine mammals.[13][26][27][28][29] Predators have learned to associate the odor of DMS with areas of high productivity, where their prey, such as zooplankton grazing on phytoplankton, are likely to be abundant.[14][26][27]

Conclusion

The connection between this compound and the scent of the sea is a fascinating example of how microscopic life can have a profound impact on the sensory landscape and climate of our planet. The production of DMSP by marine phytoplankton and its subsequent conversion to DMS by bacteria is a critical link in the global sulfur cycle. Understanding the intricate details of these processes, from the biochemical pathways to the ecological drivers, requires precise and robust analytical methodologies. This guide has provided a technical overview of these core concepts, offering a foundation for further research into this vital and aromatic corner of marine science.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Dimethyl Sulfide using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfide (B99878) (DMS) is a volatile organosulfur compound with a characteristic odor, playing a significant role in various fields, from environmental science as a key component of the global sulfur cycle to the food and beverage industry where it impacts flavor and aroma profiles.[1] In the pharmaceutical industry, DMS can be an impurity or a degradation product, necessitating sensitive and accurate analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of Dimethyl sulfide using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds.

Principle of Analysis

The analysis of DMS by GC-MS involves the separation of volatile compounds in a sample using a gas chromatograph, followed by detection and identification using a mass spectrometer. The sample is first introduced into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase within the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.

I. Experimental Protocols

Several methods for sample preparation and introduction into the GC-MS system are available for DMS analysis, primarily focusing on the extraction and concentration of this volatile analyte from various matrices. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

A. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile organic compounds from solid, liquid, and gaseous samples.[2][3]

Protocol for Water and Beverage Samples:

  • Sample Preparation: Place a 10 mL liquid sample into a 20 mL headspace vial.[4] For alcoholic beverages, it may be necessary to dilute the sample with deionized water to reduce the ethanol (B145695) content (e.g., to 2.5% v/v).[3][4]

  • Matrix Modification (Optional but Recommended): To enhance the release of DMS from the sample matrix, add a salt, such as sodium chloride (NaCl), to a final concentration of 20% (w/v).[3][4] For samples where DMS may be bound or complexed, the addition of a chelating agent like EDTA (e.g., 1% w/v) can improve recovery.[3][4]

  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility analytes, including DMS.[3][4]

  • Extraction:

    • Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 35°C).[3][4]

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) with agitation.[2][3][4]

  • Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for a sufficient time (e.g., 5 minutes) to ensure complete desorption of the analytes onto the GC column.

B. Purge and Trap (P&T)

Purge and Trap is a dynamic headspace technique that offers high sensitivity for volatile organic compounds in liquid and solid samples.

Protocol for Aqueous Samples:

  • Sample Loading: Place a defined volume of the aqueous sample (e.g., 5-25 mL) into the purging vessel of the P&T system.

  • Internal Standard: Add a known amount of an appropriate internal standard, such as perdeuterated DMS (d6-DMS), to the sample for improved precision and accuracy.[5]

  • Purging: Bubble an inert gas (e.g., helium or nitrogen) through the sample at a controlled flow rate (e.g., 40 mL/min) for a specific duration (e.g., 11 minutes). This process strips the volatile DMS from the sample matrix.

  • Trapping: The purged volatiles are carried to a sorbent trap, which is maintained at ambient temperature. The trap contains one or more sorbent materials that retain the analytes of interest while allowing the purge gas to pass through.

  • Desorption and Injection: The trap is rapidly heated (e.g., to 250°C), and the trapped analytes are backflushed with the GC carrier gas onto the analytical column. A cryogenic focusing step can be employed to improve peak shape.

II. GC-MS Instrumental Parameters

The following table summarizes typical GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument, column, and analytical requirements.

ParameterTypical ValueReference
Gas Chromatograph (GC)
ColumnDB-VRX (60 m x 0.25 mm, 1.4 µm) or equivalent[6]
Rtx-624 (60 m x 0.32 mm, 1.8 µm) or equivalent[7]
HP-FFAP or equivalent
Carrier GasHelium[7]
Flow Rate1-2 mL/min (Constant Flow Mode)[6][8]
Injection Port Temperature200 - 250 °C[7]
Injection ModeSplitless (for high sensitivity) or Split[8]
Oven Temperature ProgramInitial: 40°C (hold 2-5 min)[6][7]
Ramp: 8-10°C/min to 200-220°C (hold 5-10 min)[6][7]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)[7]
Ionization Energy70 eV[7]
Ion Source Temperature220 - 230 °C[7]
Transfer Line Temperature240 - 280 °C[7]
Mass AnalyzerQuadrupole or Ion Trap
Acquisition ModeScan (for qualitative analysis) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) (for quantitative analysis)[7][9][10]
Scan Rangem/z 35-260[6]
SIM/MRM Ions for DMSQuantifier ion: m/z 62; Qualifier ions: m/z 47, 45[7][9]

III. Data Presentation: Quantitative Performance

The performance of GC-MS methods for DMS analysis can be characterized by several key parameters, as summarized in the tables below.

Method Validation Parameters
ParameterThis compound (DMS)Dimethyl Disulfide (DMDS)Reference
Linearity (r²) >0.995>0.99[11][12]
Limit of Detection (LOD) 0.05 nM (in seawater)1.2 ng/L (in water)[11][12]
29 ng/L (in water)[12]
0.15 ppb (in air)0.10 ppb (in air)[6]
Limit of Quantification (LOQ) 95 ng/L (in water)4.1 ng/L (in water)[12]
Recovery (%) 97.22 - 99.0793.39 - 99.34[12]
87.2 - 118.2 (in drinking water)87.2 - 118.2 (in drinking water)[7]
Precision (RSD %) ≤73.08 - 6.25[11][12]
1.0 - 4.9 (in drinking water)1.0 - 4.9 (in drinking water)[7]

IV. Visualizations

Experimental Workflow for DMS Analysis

The following diagram illustrates the general workflow for the analysis of this compound using GC-MS with different sample preparation techniques.

DMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Aqueous/Solid/Gas) HS_SPME Headspace SPME Sample->HS_SPME Volatiles Extraction Purge_Trap Purge and Trap Sample->Purge_Trap Volatiles Extraction GC_Inlet GC Inlet (Desorption/Injection) HS_SPME->GC_Inlet Purge_Trap->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Workflow for DMS analysis by GC-MS.

Conclusion

The GC-MS methods outlined in this document provide robust and sensitive protocols for the determination of this compound in a variety of matrices. The choice of sample preparation technique, whether HS-SPME or Purge and Trap, will depend on the specific application, required detection limits, and available equipment. Careful optimization of GC-MS parameters is crucial for achieving reliable and accurate results. The provided quantitative data serves as a benchmark for method performance, and the visualized workflow offers a clear overview of the analytical process.

References

Application Note and Protocol: Quantification of Dimethyl Sulfide in Seawater using Purge and Trap Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl sulfide (B99878) (DMS) is a climatically significant biogenic sulfur compound produced by marine phytoplankton. Its quantification in seawater is crucial for understanding global sulfur cycles and climate regulation. This document provides a detailed application note and protocol for the determination of DMS in seawater using a purge and trap system coupled with a gas chromatograph (GC). This method offers high sensitivity and specificity for the analysis of volatile organic compounds (VOCs) like DMS in complex aqueous matrices.

Introduction

Dimethyl sulfide (DMS) is a volatile organic compound produced primarily by marine biota, and it plays a significant role in the global sulfur cycle and climate. The quantification of DMS in seawater is essential for studying its biogeochemical cycling and its impact on atmospheric chemistry. Purge and trap gas chromatography (P&T-GC) is a widely used and robust technique for the analysis of volatile organic compounds (VOCs) in aqueous samples.[1][2][3][4] This method involves purging the volatile compounds from the sample matrix with an inert gas, concentrating them on an adsorbent trap, and then thermally desorbing them into a gas chromatograph for separation and detection.[1] This application note provides a comprehensive protocol for the quantification of DMS in seawater using P&T-GC, suitable for researchers in marine science, environmental chemistry, and related fields.

Principle of the Method

The purge and trap process consists of three main stages: purging, trapping, and desorption.

  • Purging: An inert gas, typically helium or nitrogen, is bubbled through the seawater sample.[5] This process facilitates the transfer of volatile compounds, including DMS, from the aqueous phase to the gas phase. The efficiency of this extraction is influenced by factors such as purge gas flow rate, purge time, and sample temperature.[1]

  • Trapping: The gas stream containing the purged volatiles is passed through a trap packed with one or more adsorbent materials, such as Tenax®.[5][6] The trap is typically held at a low temperature to efficiently capture the analytes while allowing the purge gas and water vapor to pass through.

  • Desorption: After purging is complete, the trap is rapidly heated. This thermal desorption process releases the trapped analytes into the carrier gas stream of the gas chromatograph.[1] The analytes are then transferred to the GC column for separation.

Following separation on the GC column, DMS is detected by a sulfur-specific detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), which offer high sensitivity and selectivity for sulfur-containing compounds.[7][8][9][10][11]

Experimental Workflow

The overall experimental workflow for the quantification of DMS in seawater is depicted in the following diagram.

experimental_workflow cluster_sample Sample Handling cluster_analysis Purge and Trap GC Analysis cluster_data Data Processing Sample_Collection Seawater Sample Collection Preservation Sample Preservation (e.g., acidification, chilling) Sample_Collection->Preservation Purge Purging with Inert Gas Preservation->Purge Trap Cryogenic Trapping Purge->Trap Desorb Thermal Desorption Trap->Desorb GC_Separation Gas Chromatographic Separation Desorb->GC_Separation Detection Sulfur-Specific Detection (FPD or SCD) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Experimental workflow for DMS analysis in seawater.

Materials and Reagents

  • Reagents:

    • This compound (DMS) standard

    • Methanol (B129727) (purge and trap grade)

    • Deionized water (18.2 MΩ·cm)

    • Inert purge gas (Helium or Nitrogen, high purity)

    • Liquid nitrogen (for cryogenic trapping)[7]

  • Apparatus:

    • Purge and trap concentrator

    • Gas chromatograph equipped with a suitable detector (FPD or SCD)

    • GC column suitable for volatile sulfur compounds (e.g., Chromosil 330 Teflon column)[7]

    • Glass vials with PTFE-faced silicone septa

    • Gas-tight syringes

    • Volumetric flasks and pipettes

Experimental Protocols

Sample Collection and Preservation
  • Collect seawater samples in clean, amber glass bottles to minimize photodegradation of DMS.

  • Fill the bottles to the brim to exclude headspace, which can lead to DMS loss.

  • For short-term storage (less than 6 hours), keep the samples chilled on ice.[7] For longer-term preservation, acidification (e.g., with HCl to pH < 2) can be employed to inhibit biological activity. However, the stability of DMS under acidic conditions should be verified.

Preparation of Standards
  • Prepare a primary stock solution of DMS in methanol.

  • Prepare a series of working standard solutions by diluting the primary stock solution with deionized water. These standards should cover the expected concentration range of DMS in the seawater samples.

Purge and Trap GC Instrument Setup and Conditions

The following table provides typical instrument parameters. These may need to be optimized for your specific instrumentation and application.

ParameterTypical Value
Purge and Trap System
Sample Volume5 - 25 mL
Purge GasHelium or Nitrogen
Purge Flow Rate40 - 60 mL/min[6]
Purge Time10 - 20 min[2][6]
Trap MaterialTenax® TA or similar adsorbent[5][6]
Trap Temperature (Trapping)-30 to -150 °C (Cryogenic)[7]
Trap Temperature (Desorption)180 - 250 °C[5][6]
Desorption Time2 - 4 min
Gas Chromatograph
Columne.g., Chromosil 330 Teflon (2m)[7] or similar
Carrier GasHelium or Nitrogen
Oven Temperature ProgramIsothermal or temperature programmed depending on separation needs. A typical starting point is 40°C held for 2 minutes, then ramped to 200°C.[12]
Detector
Detector TypeFlame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD)
FPD Temperature250 °C[13]
SCD Furnace Temperature~800 °C[10]
Analysis Procedure
  • Calibration: Analyze the series of working standard solutions to generate a calibration curve. Plot the peak area of DMS against the known concentration of each standard.

  • Sample Analysis:

    • Transfer a known volume of the seawater sample into a clean purge vessel.

    • Initiate the purge and trap sequence on the instrument.

    • The purged and trapped DMS will be automatically desorbed and injected into the GC for analysis.

  • Data Acquisition: Record the chromatogram and the peak area for DMS.

  • Quantification: Determine the concentration of DMS in the seawater sample by comparing its peak area to the calibration curve.

Data Presentation

The quantitative performance of the method should be evaluated and documented. The following table summarizes key performance metrics that are typically reported.

ParameterTypical PerformanceReference
Detection Limit (LOD) 0.05 ng/L to sub-nanomolar range[7][12]
Linearity (R²) > 0.99[2][12]
Precision (RSD) < 10%[7][12]
Recovery 90 - 110%[7][12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing/Fronting) Active sites in the GC system; improper column installation; sample overload.Deactivate the inlet liner and column; re-install the column; inject a smaller sample volume or dilute the sample.
Low Sensitivity/No Peak Leak in the system; inefficient purging or trapping; detector malfunction.Perform a leak check; optimize purge and trap parameters (flow rate, time, temperature); check detector gas flows and settings.
Poor Reproducibility Inconsistent sample volume; variability in purge and trap conditions; sample instability.Use a calibrated autosampler or precise manual injection technique; ensure consistent instrument parameters for all runs; analyze samples promptly after collection or use appropriate preservation methods.[7]
Carryover Incomplete desorption from the trap; contamination in the system.Increase desorption temperature or time; run a blank analysis after a high-concentration sample; clean the purge vessel and transfer lines.

Logical Relationships in P&T-GC

The following diagram illustrates the key relationships and dependencies in the purge and trap GC process for DMS analysis.

logical_relationships cluster_factors Influencing Factors cluster_process P&T-GC Process cluster_outcome Analytical Outcome Sample_Matrix Sample Matrix (Salinity, Particulates) Purge_Efficiency Purge Efficiency Sample_Matrix->Purge_Efficiency Instrument_Params Instrument Parameters (Flow, Temp, Time) Instrument_Params->Purge_Efficiency Trap_Efficiency Trapping Efficiency Instrument_Params->Trap_Efficiency Desorption_Efficiency Desorption Efficiency Instrument_Params->Desorption_Efficiency Chromatographic_Separation Chromatographic Separation Instrument_Params->Chromatographic_Separation Detection_Sensitivity Detection Sensitivity Instrument_Params->Detection_Sensitivity Accuracy Accuracy Purge_Efficiency->Accuracy Precision Precision Purge_Efficiency->Precision Trap_Efficiency->Accuracy Trap_Efficiency->Precision Desorption_Efficiency->Accuracy Desorption_Efficiency->Precision Chromatographic_Separation->Accuracy Chromatographic_Separation->Precision LOD Limit of Detection Detection_Sensitivity->LOD

References

Solid-phase microextraction (SPME) for Dimethyl sulfide sampling

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Dimethyl Sulfide (B99878) using Solid-Phase Microextraction (SPME)

Introduction

Dimethyl sulfide (DMS) is a significant volatile sulfur compound (VSC) of interest in various fields, including environmental science, food and beverage quality control, and clinical diagnostics. Its low odor threshold and high volatility present analytical challenges.[1][2] Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive method for the preconcentration of DMS from various matrices prior to analysis by gas chromatography (GC).[3][4] This technique combines sampling and sample preparation into a single step, using a polymer-coated fused silica (B1680970) fiber to extract analytes.[1][4][5] Headspace SPME (HS-SPME) is particularly well-suited for volatile compounds like DMS, as it minimizes matrix interference by exposing the fiber only to the vapor phase above the sample.[1][6]

This document provides a detailed protocol for the sampling and analysis of this compound using HS-SPME coupled with Gas Chromatography.

Principle of Headspace SPME

In HS-SPME, an equilibrium is established for the analyte (DMS) between the sample matrix (e.g., water, beer), the headspace (vapor phase), and the SPME fiber coating. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample. After extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for separation and detection.[7]

Apparatus and Materials

  • SPME Fiber Assembly: A fiber coated with a suitable stationary phase. For volatile sulfur compounds like DMS, Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are highly recommended due to their high capacity for small, volatile molecules.[1][2][8][9]

    • Example: 75 µm CAR/PDMS[1][8] or 50/30 µm DVB/CAR/PDMS.[2][9]

  • SPME Fiber Holder: Manual or automated holder for operating the fiber.[5]

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable detector.

    • Detector: Flame Photometric Detector (FPD), Sulfur Chemiluminescence Detector (SCD), or Mass Spectrometer (MS) are recommended for their selectivity and sensitivity towards sulfur compounds.[10]

  • Sample Vials: 10 mL or 20 mL glass headspace vials with PTFE-lined silicone septa.

  • Heating and Agitation System: A heating block or water bath with a magnetic stirrer or an autosampler with agitation capabilities.

  • Reagents:

    • This compound (DMS) standard

    • Methanol (Chromatography grade)

    • Sodium Chloride (NaCl, analytical grade)

    • Deionized water

Experimental Workflow Diagram

The overall process from sample preparation to data analysis is outlined below.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC Analysis Sample Aqueous Sample Vial Transfer Sample to Headspace Vial Sample->Vial Salt Add NaCl (optional) Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate Sample (Heat & Agitate) Seal->Equilibrate Condition Condition SPME Fiber Expose Expose Fiber to Headspace Condition->Expose Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Injector Retract->Desorb Transfer to GC Separate Chromatographic Separation Desorb->Separate Detect Detection (FPD, MS, etc.) Separate->Detect Data Data Acquisition & Analysis Detect->Data SPME_Factors center SPME Efficiency for DMS F Fiber Coating center->F T Extraction Temp. center->T t Extraction Time center->t S Ionic Strength (Salt Addition) center->S A Agitation Rate center->A

References

Shipboard Analysis of Volatile Organic Compounds Including Dimethyl Sulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Volatile Organic Compounds (VOCs) in the marine environment, particularly Dimethyl Sulfide (DMS), play a crucial role in atmospheric chemistry and climate regulation. DMS, produced by marine phytoplankton, is a significant natural source of atmospheric sulfur, influencing cloud formation and the Earth's radiative balance. Accurate shipboard measurements of these compounds are essential for understanding their biogeochemical cycles and their impact on the global climate. This document provides detailed application notes and protocols for the shipboard analysis of VOCs, with a focus on DMS, tailored for researchers, scientists, and drug development professionals interested in marine natural products and atmospheric science.

Principle of Methods

Two primary techniques are widely employed for the shipboard analysis of marine VOCs: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

P&T-GC-MS is a highly sensitive method for the analysis of dissolved VOCs in seawater.[1] The technique involves purging a water sample with an inert gas (e.g., helium or nitrogen) to transfer the volatile analytes from the liquid phase to the gas phase.[1] These purged VOCs are then trapped on an adsorbent material. After purging is complete, the trap is rapidly heated, desorbing the analytes into a gas chromatograph (GC) for separation, followed by detection and quantification using a mass spectrometer (MS). This method provides excellent sensitivity and selectivity, allowing for the measurement of trace concentrations of compounds like DMS.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a powerful technique for real-time, online monitoring of VOCs in the gas phase.[2] It utilizes the chemical ionization of VOCs by proton transfer from hydronium ions (H₃O⁺).[3] Air containing the sample VOCs is continuously introduced into a drift tube reactor, where the VOCs with a proton affinity higher than water are ionized. The resulting protonated ions are then detected by a mass spectrometer. When coupled with an equilibrator inlet (EI), PTR-MS can be used for continuous, underway measurements of dissolved VOCs in seawater.[4] The equilibrator facilitates the partitioning of dissolved gases from the seawater into a carrier gas stream, which is then analyzed by the PTR-MS.[4]

Experimental Protocols

Protocol 1: Shipboard Analysis of Dissolved DMS in Seawater using Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This protocol outlines the steps for the analysis of discrete seawater samples for DMS and other VOCs.

1. Sample Collection and Preservation:

  • Collect seawater samples from desired depths using Niskin bottles or a similar sampling device.

  • To minimize biological activity that can alter DMS concentrations, samples should be analyzed as quickly as possible.

  • If immediate analysis is not possible, filter the sample through a GF/F filter, acidify to a pH < 3 with sulfuric acid, and store in a gas-tight vial with no headspace at 4°C.[5]

2. Instrument Setup and Calibration:

  • Purge and Trap System:

    • Set the purge gas (Helium) flow rate to 40-100 mL/min.[6]

    • Set the purge time to 10-15 minutes.[6][7]

    • Use a suitable adsorbent trap, such as Tenax TA.[6][7]

    • Set the trap desorb temperature to 220-250°C for 2-4 minutes.

    • Set the bake temperature to 260-280°C to clean the trap between analyses.

  • Gas Chromatograph (GC):

    • Use a capillary column suitable for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Set the oven temperature program: initial temperature of 35-40°C for 2-5 minutes, ramp up to 200-250°C at 10-15°C/min, and hold for 2-5 minutes.

  • Mass Spectrometer (MS):

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of 35-300 amu or use selected ion monitoring (SIM) for target compounds (e.g., m/z 62 for DMS).[5]

  • Calibration:

    • Prepare liquid standards of DMS and other target VOCs in a suitable solvent (e.g., methanol).

    • Create a calibration curve by analyzing a series of known concentrations to determine the instrument's response.

    • Use a deuterated internal standard (e.g., DMS-d6) to improve precision and accuracy.[5]

3. Sample Analysis:

  • Introduce a known volume of the seawater sample (typically 5-25 mL) into the sparging vessel of the purge and trap system.

  • Add the internal standard to the sample.

  • Initiate the purge-trap-desorb-bake sequence.

  • The desorbed analytes are automatically transferred to the GC-MS for analysis.

  • Acquire and process the data using the instrument's software.

4. Data Analysis and Quantification:

  • Identify the target compounds based on their retention times and mass spectra.

  • Quantify the concentration of each analyte by comparing its peak area to the calibration curve.

  • Correct for any sample dilution or concentration steps.

Protocol 2: Underway Shipboard Analysis of Dissolved VOCs (including DMS) using Equilibrator Inlet-Proton-Transfer-Reaction-Mass Spectrometry (EI-PTR-MS)

This protocol describes the continuous, high-frequency measurement of dissolved VOCs from a ship's underway seawater supply.

1. System Setup:

  • Equilibrator:

    • Connect the equilibrator to the ship's underway seawater supply, ensuring a continuous and bubble-free flow.

    • Use a shower-head or similar design to create a large surface area for gas exchange between the seawater and the carrier gas.

    • Maintain a constant temperature and pressure within the equilibrator.

  • PTR-MS:

    • Connect the gas outlet of the equilibrator to the inlet of the PTR-MS.

    • Set the drift tube conditions (voltage, pressure, temperature) to optimize the detection of target VOCs. Typical values are 600 V, 2.2 mbar, and 60°C.

    • Monitor the primary ion (H₃O⁺) signal to ensure stable instrument operation.

    • Select the masses of the protonated target VOCs to be monitored (e.g., m/z 63 for DMS).[2]

  • Calibration:

    • Perform regular calibrations using a certified gas standard mixture containing the target VOCs.

    • Introduce the calibration gas into the PTR-MS inlet to determine the instrument's sensitivity for each compound.

    • Perform regular zero-air measurements to determine the instrument background.

2. Data Acquisition:

  • Continuously draw the carrier gas from the equilibrator headspace into the PTR-MS.

  • Record the ion signals for the target masses at a high frequency (e.g., 1 Hz).

  • Simultaneously record relevant ship data, such as GPS position, sea surface temperature, and salinity.

3. Data Processing and Calculation:

  • Convert the raw ion counts to mixing ratios (ppbv) using the calibration factors and the primary ion signal intensity.

  • Calculate the dissolved concentration of the VOC in seawater using Henry's Law, which relates the partial pressure of the gas in the headspace to its concentration in the liquid phase. This requires knowledge of the Henry's Law constant for each compound at the given temperature and salinity.

  • Account for the response time of the equilibrator system.[4]

Data Presentation

The following tables summarize quantitative data relevant to the shipboard analysis of DMS.

Table 1: Comparison of Analytical Techniques for Dissolved DMS in Seawater

ParameterPurge and Trap-GC-MS/FPDSolid-Phase Microextraction (SPME)-GC-MSEquilibrator Inlet-PTR-MS
Principle Purging of volatiles with inert gas, trapping on an adsorbent, thermal desorption, GC separation, and MS/FPD detection.Adsorption of volatiles onto a coated fiber, thermal desorption in the GC inlet, GC separation, and MS detection.Equilibration of dissolved gases with a carrier gas, and direct analysis of the gas phase by PTR-MS.
Detection Limit 0.03 nM[5]~0.1 nM~1 nM (calculated from ppbv)[4]
Precision (%RSD) 1.6% (with internal standard)[5]Generally <10%<5%
Sampling Mode DiscreteDiscreteContinuous/Underway
Analysis Time per Sample ~30 minutes~30-60 minutes~1-2 minutes[4]
Advantages High sensitivity, well-established method.Simple, solvent-free extraction.High time resolution, real-time data.
Disadvantages Time-consuming for large datasets, potential for sample handling artifacts.Potential for fiber degradation, competition for adsorption sites.Lower sensitivity for some compounds, requires careful calibration.

Table 2: Typical Concentrations of DMS in Various Marine Environments

Oceanic RegionConcentration Range (nM)Reference
Southern Ocean (Austral Autumn)<0.5 to 28[8]
Southern Ocean (SOAP Voyage)up to 25[9]
Arabian Sea (Post-monsoon)20-709 ppt (B1677978) (atmospheric mixing ratio)[10]
Tropical Atlantic Ocean~50 ppt (atmospheric mixing ratio)[10]
Tropical Pacific Ocean2-220 ppt (atmospheric mixing ratio)[10]
Global Annual Mean~2.26[9]

Note: Atmospheric mixing ratios in parts per trillion (ppt) are included for context as they are directly related to seawater concentrations through air-sea exchange.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

P_T_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis seawater Seawater Sample sparging_vessel Sparging Vessel seawater->sparging_vessel purge_trap Purge and Trap System sparging_vessel->purge_trap Purging gc Gas Chromatograph purge_trap->gc Desorption ms Mass Spectrometer gc->ms Separation data_system Data System ms->data_system

Caption: Workflow for P&T-GC-MS analysis of dissolved VOCs in seawater.

EI_PTR_MS_Workflow cluster_sampling Continuous Sampling cluster_analysis Real-time Analysis underway_seawater Underway Seawater Supply equilibrator Equilibrator underway_seawater->equilibrator ptr_ms PTR-MS equilibrator->ptr_ms Headspace Gas data_acquisition Data Acquisition System ptr_ms->data_acquisition

Caption: Workflow for underway EI-PTR-MS analysis of dissolved VOCs.

References

Application Notes and Protocols for the Measurement of Atmospheric Dimethyl Sulfide (DMS) Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current methodologies for the quantitative analysis of atmospheric dimethyl sulfide (B99878) (DMS). Detailed protocols for the most common and robust techniques are presented, along with a summary of their performance characteristics to aid in method selection.

Dimethyl sulfide is the most abundant volatile sulfur compound emitted from the oceans, playing a significant role in atmospheric chemistry and climate.[1] Accurate and precise measurement of its atmospheric concentration is crucial for understanding the global sulfur cycle and its impact on aerosol formation and cloud condensation nuclei.[2][3]

The techniques covered in these notes include Gas Chromatography (GC) coupled with various detectors, and direct-injection mass spectrometric methods such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

Gas Chromatography (GC) Based Methods

Gas chromatography is a well-established and widely used technique for the measurement of atmospheric DMS.[1] It involves the separation of DMS from other atmospheric constituents based on its physicochemical properties as it passes through a chromatographic column, followed by detection and quantification. Various detectors can be employed, each with its own advantages in terms of sensitivity and selectivity.

A common feature of GC-based methods for trace gas analysis is the need for a pre-concentration step to enrich the sample and achieve the low detection limits required for atmospheric measurements.[4][5]

The Flame Photometric Detector is highly selective for sulfur-containing compounds, making it a popular choice for DMS analysis.

Experimental Protocol:

  • Sample Collection and Pre-concentration:

    • Ambient air is drawn through a cryogenic trap (e.g., a glass tube packed with a suitable adsorbent material like Tenax®) cooled with a cryogen (e.g., liquid argon or a Peltier device) to a temperature between -150°C and -180°C.[4][5]

    • A known volume of air (typically 1-9 L) is passed through the trap at a controlled flow rate (e.g., 100-200 mL/min).[5]

    • Water vapor is removed from the sample stream before the cryogenic trap using a Nafion dryer to prevent ice blockage.

  • Thermal Desorption and Injection:

    • After sampling, the cryogenic trap is rapidly heated to a high temperature (e.g., 120°C) to desorb the trapped compounds.

    • The desorbed analytes are carried by an inert carrier gas (e.g., Helium or Nitrogen) into the GC injection port.

  • Gas Chromatographic Separation:

    • Column: A capillary column suitable for separating volatile sulfur compounds is used (e.g., a 30 m x 0.53 mm ID column with a 1 µm film thickness).

    • Oven Temperature Program: An initial temperature of 40°C is held for 2 minutes, then ramped up to 200°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas Flow Rate: Maintained at a constant flow, for example, 5 mL/min.[6]

  • Detection (FPD):

    • The column effluent is introduced into a hydrogen-rich flame.

    • Sulfur compounds produce chemiluminescent species that emit light at specific wavelengths (around 394 nm), which is detected by a photomultiplier tube.

    • The detector temperature is typically maintained at around 250°C.

  • Calibration:

    • A certified DMS permeation tube is used to generate a standard gas stream of known concentration.

    • Dynamic dilution of the standard gas with zero air is performed to create a multi-point calibration curve.

    • The calibration standards are analyzed using the same procedure as the ambient air samples.

Workflow for GC-FPD Measurement of Atmospheric DMS

GC_FPD_Workflow cluster_sampling Sampling & Pre-concentration cluster_analysis Analysis cluster_calibration Calibration Air Ambient Air Dryer Nafion Dryer Air->Dryer CryoTrap Cryogenic Trap (-150°C to -180°C) Dryer->CryoTrap Desorption Thermal Desorption (e.g., 120°C) CryoTrap->Desorption GC Gas Chromatograph (Capillary Column) Desorption->GC FPD Flame Photometric Detector GC->FPD Data Data Acquisition FPD->Data PermTube DMS Permeation Tube Dilution Dynamic Dilution System PermTube->Dilution Cal_Standard Calibration Standard Dilution->Cal_Standard Cal_Standard->Desorption

Caption: Workflow for atmospheric DMS measurement using GC-FPD.

  • Sulfur Chemiluminescence Detector (SCD): Offers higher sensitivity and selectivity for sulfur compounds compared to the FPD. The principle involves the reaction of sulfur compounds with ozone to produce an excited state of sulfur dioxide, which then emits light upon relaxation.

  • Mass Spectrometer (MS): Provides definitive identification of DMS based on its mass spectrum. It can be operated in full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[1]

  • Flame Ionization Detector (FID): A universal detector for organic compounds. While not specific to sulfur, it can be used for DMS measurement in environments where interferences from other volatile organic compounds are minimal or after efficient chromatographic separation.[1]

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a chemical ionization technique that allows for the real-time, online monitoring of volatile organic compounds (VOCs), including DMS, without the need for sample pre-concentration or chromatographic separation.[7][8]

Experimental Protocol:

  • Ionization:

    • Hydronium ions (H₃O⁺) are generated in a hollow cathode discharge ion source from water vapor.[8]

    • Ambient air is continuously drawn into a drift tube reactor.

    • DMS molecules, which have a higher proton affinity than water, undergo a proton transfer reaction with H₃O⁺ ions: H₃O⁺ + DMS → [DMS-H]⁺ + H₂O.

  • Mass Analysis:

    • The protonated DMS ions ([DMS-H]⁺) and unreacted H₃O⁺ ions are guided into a mass analyzer (typically a quadrupole or time-of-flight mass spectrometer).[8]

    • The ions are separated based on their mass-to-charge ratio (m/z). Protonated DMS is detected at m/z 63.

  • Quantification:

    • The concentration of DMS is determined from the count rate of the protonated DMS ions, the reaction time in the drift tube, and the reaction rate constant.

    • The instrument is calibrated using a certified DMS gas standard, similar to the GC methods.

Workflow for PTR-MS Measurement of Atmospheric DMS

PTR_MS_Workflow cluster_sampling Direct Sampling cluster_ionization Ionization cluster_analysis Analysis & Detection cluster_calibration Calibration Air Ambient Air DriftTube Drift Tube Reactor Air->DriftTube IonSource H₃O⁺ Ion Source IonSource->DriftTube MassSpec Mass Spectrometer (Quadrupole or ToF) DriftTube->MassSpec Detector Ion Detector MassSpec->Detector Data Data Acquisition Detector->Data DMS_Standard DMS Gas Standard Dilution Dynamic Dilution DMS_Standard->Dilution Cal_Gas Calibration Gas Dilution->Cal_Gas Cal_Gas->DriftTube

Caption: Workflow for atmospheric DMS measurement using PTR-MS.

Atmospheric Pressure Ionization Mass Spectrometry (API-MS)

API-MS is another direct-injection mass spectrometry technique that can be used for the sensitive detection of atmospheric trace gases.[9] In this method, ionization occurs at atmospheric pressure, which can lead to very efficient ionization of the target analyte.[10]

Experimental Protocol:

  • Ionization Source:

    • Various ionization sources can be used, with corona discharge being common for atmospheric analysis.[10]

    • A high voltage is applied to a sharp needle, creating a plasma that ionizes the components of the ambient air sample as it is drawn into the instrument.

  • Ion-Molecule Reactions:

    • In the atmospheric pressure region, a series of ion-molecule reactions occur, leading to the formation of protonated DMS ions.

  • Mass Analysis:

    • The ions are then introduced into the high-vacuum region of the mass spectrometer through a series of differentially pumped stages.

    • Mass analysis is performed using a quadrupole, time-of-flight, or other suitable mass analyzer.

  • Calibration:

    • Calibration is performed using certified DMS gas standards, similar to the other techniques.

Data Presentation: Performance Characteristics of DMS Measurement Techniques

The following table summarizes the quantitative performance data for the described atmospheric DMS measurement techniques. This allows for a direct comparison to aid in selecting the most appropriate method for a given research application.

Technique Detection Limit (pptv) Precision Accuracy Temporal Resolution Reference
GC-FPD ~1.55% at 50 pptvWithin 15%~10-12 min[5][11]
GC-MS 12-4% at >25 pptv±20% or 3 pptvMinutes to hours (offline)[1]
GC-FID 12-4% at >25 pptv±20% or 3 pptvMinutes to hours (offline)[1]
PTR-MS 10-100~5-15%Dependent on calibration1-10 seconds[12]
API-MS Sub-pptv to pptv levelsHighHighSeconds to minutes[13]

Note: pptv = parts per trillion by volume. Performance characteristics can vary depending on the specific instrument configuration, operating conditions, and sampling environment.

Alternative Sampling Technique: Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample extraction technique that can be used for collecting and concentrating volatile organic compounds, including DMS, from the atmosphere.

Protocol Overview:

  • Sampling:

    • A fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the air for a defined period.[14]

    • DMS partitions from the air onto the fiber coating.

  • Desorption and Analysis:

    • The fiber is then retracted into its needle and transferred to the injection port of a GC.

    • The analytes are thermally desorbed from the fiber and analyzed by GC-MS or another suitable detector.[14]

SPME offers a simple, portable, and cost-effective method for time-integrated air sampling, making it suitable for field studies.

References

Application Note: High-Precision Quantification of Dimethyl Sulfide (DMS) Using Isotope Dilution Gas Chromatography/Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive method for the determination of dimethyl sulfide (B99878) (DMS) in various matrices using isotope dilution gas chromatography/mass spectrometry (ID-GC/MS). The protocol leverages the precision of isotope dilution with a deuterated internal standard (d6-DMS) and the specificity of mass spectrometric detection to achieve accurate and reproducible quantification. This document provides comprehensive experimental protocols, from sample preparation to data analysis, making it an essential resource for researchers in environmental science, food chemistry, and clinical diagnostics.

Introduction

Dimethyl sulfide (DMS) is a volatile organosulfur compound of significant interest across multiple scientific disciplines. In environmental science, it plays a crucial role in the global sulfur cycle and climate regulation. In the food and beverage industry, DMS is a key flavor component, though at high concentrations, it can be considered an off-flavor.[1] Furthermore, in clinical research, endogenous levels of DMS can be indicative of certain metabolic processes and diseases.

Given its volatility and often low concentrations in complex matrices, the accurate quantification of DMS presents an analytical challenge. Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for this purpose.[2] By introducing a known amount of an isotopically labeled internal standard (in this case, perdeuterated DMS or d6-DMS) to the sample, the ratio of the native analyte to the standard is measured. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to superior accuracy and precision.[3][4] This application note provides a detailed protocol for the analysis of DMS using a purge and trap sample introduction system coupled with GC/MS.

Experimental Protocols

Sample Collection and Preparation

Proper sample collection and preparation are critical to prevent the loss of volatile DMS.

  • Aqueous Samples (e.g., Seawater, Freshwater):

    • Collect samples in clean, airtight glass containers with minimal headspace to avoid volatilization.[5]

    • If storage is necessary, store samples at 4°C in the dark and analyze within 6 hours of collection.[5] For longer-term storage, the addition of a preservative like HgCl₂ (350 µg/L) can be considered, though the stability of DMS should be verified.[6]

    • Immediately before analysis, bring the sample to room temperature.

  • Solid and Semi-Solid Samples (e.g., Food Products, Biological Tissues):

    • Homogenize the sample in a sealed container.

    • For analysis, a known weight of the homogenized sample is typically suspended in a suitable solvent or water in a sealed vial for headspace or purge and trap analysis.

Preparation of Isotopically Labeled DMS Standard (d6-DMS)

The use of a deuterated internal standard is crucial for accurate quantification.[7]

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of d6-DMS (CD₃-S-CD₃) and dissolve it in a suitable volatile solvent such as methanol (B129727) or dichloromethane (B109758) to create a stock solution of a specific concentration.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Perform serial dilutions of the stock solution with the same solvent to prepare a working standard solution.

  • Spiking:

    • Add a precise and known volume of the d6-DMS working standard solution to each sample, calibration standard, and quality control sample before any sample processing or extraction steps. The amount added should be similar to the expected concentration of the native DMS in the samples.[4]

Purge and Trap System Parameters

A purge and trap system is employed to extract and pre-concentrate DMS from the sample matrix.

ParameterValue
Trap Material Tenax TA
Purge Gas High-purity Helium or Nitrogen
Purge Flow Rate 60 mL/min
Purge Time 20 min
Trap Temperature (Trapping) -10°C
Desorption Temperature 250°C

Note: These parameters may need to be optimized based on the specific instrumentation and sample matrix.

GC/MS Instrumentation and Conditions

The following table outlines the typical GC/MS parameters for DMS analysis.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5973C or equivalent
GC Column BPX-Volatiles (60m x 0.25mm, 1.4µm) or Rtx-624 (60m x 0.32mm, 1.8µm)
Carrier Gas Helium
Oven Temperature Program Initial 40°C (held for 2 min), ramp to 110°C at 8°C/min (held for 1 min), then ramp to 220°C at 10°C/min (held for 10 min)
Injector Temperature 200°C
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 220°C
Transfer Line Temperature 240°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored (m/z) DMS (Analyte): 62 (quantifier), 61 (qualifier) d6-DMS (Internal Standard): 68 (quantifier), 66 (qualifier)
Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a certified DMS standard solution into a matrix that closely resembles the samples. Each calibration standard must also be spiked with the same constant amount of the d6-DMS internal standard.

  • Calibration Curve: Analyze the calibration standards using the established GC/MS method. Construct a calibration curve by plotting the ratio of the peak area of the DMS quantifier ion (m/z 62) to the peak area of the d6-DMS quantifier ion (m/z 68) against the known concentration of DMS in the calibration standards. The relationship may be linear or require a polynomial fit.[8][9]

  • Quantification: Analyze the unknown samples under the same conditions. Calculate the peak area ratio of DMS to d6-DMS in the samples and determine the concentration of DMS using the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the ID-GC/MS analysis of DMS.

AnalyteInternal StandardQuantifier Ion (m/z)Qualifier Ion (m/z)Typical Retention Time (min)
This compound (DMS)6261Varies with GC conditions
d6-Dimethyl Sulfide (d6-DMS)6866Varies with GC conditions

Note: Retention times will vary depending on the specific GC column and temperature program used.

Experimental Workflow Diagram

DMS_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Aqueous or Solid Sample Spike Spike with d6-DMS Internal Standard Sample->Spike PurgeTrap Purge and Trap (Extraction & Preconcentration) Spike->PurgeTrap Cal_Std Prepare Calibration Standards (DMS + d6-DMS) Cal_Std->PurgeTrap GC Gas Chromatography (Separation) PurgeTrap->GC Thermal Desorption MS Mass Spectrometry (Detection - SIM Mode) GC->MS Peak_Integration Peak Area Integration (DMS & d6-DMS) MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (DMS / d6-DMS) Peak_Integration->Ratio_Calc Quantification Quantify DMS Concentration Ratio_Calc->Quantification Cal_Curve Construct Calibration Curve Cal_Curve->Quantification

Caption: Experimental workflow for DMS determination by ID-GC/MS.

Conclusion

The isotope dilution GC/MS method presented in this application note provides a highly accurate, precise, and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation, instrumental analysis, and data processing offer a comprehensive guide for researchers. The use of a deuterated internal standard minimizes analytical variability, ensuring reliable results in complex matrices. This methodology is well-suited for a wide range of applications, from environmental monitoring to quality control in the food and beverage industry and clinical diagnostics.

References

Application Note: Determination of Dimethyl Sulfide in Brewery Samples by Headspace Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-BREW-001

Audience: Researchers, scientists, and quality control professionals in the brewing industry.

Introduction

Dimethyl sulfide (B99878) (DMS) is a critical volatile sulfur compound that significantly influences the flavor profile of beer.[1] It is primarily formed from the thermal decomposition of S-methylmethionine (SMM) during wort boiling and the reduction of dimethyl sulfoxide (B87167) (DMSO) by yeast during fermentation.[2][3] At concentrations between 50-100 µg/L, DMS can contribute to the desirable sweet, cooked-corn-like aroma of many lager-style beers. However, at concentrations exceeding 100 µg/L, it is considered an off-flavor, imparting an undesirable cabbage or vegetable-like aroma.[4][1] The sensory threshold for DMS is generally recognized to be around 30-50 µg/L.[4] Therefore, monitoring and controlling DMS levels throughout the brewing process is essential for ensuring product quality and consistency.[5][6]

Headspace gas chromatography (HS-GC) is the preferred method for analyzing volatile compounds like DMS in complex matrices such as beer.[5] This technique is highly sensitive and selective, requiring minimal sample preparation.[6] This application note provides a detailed protocol for the quantitative determination of free and total DMS in brewery samples (beer, wort, and malt) using HS-GC coupled with a selective detector, such as a Flame Photometric Detector (FPD), Sulfur Chemiluminescence Detector (SCD), or Mass Spectrometer (MS).[5][6]

Principle of the Method

The HS-GC method involves placing a brewery sample in a sealed vial and heating it to a specific temperature. This allows volatile compounds, including DMS, to partition from the liquid or solid sample into the gaseous phase (headspace). A portion of this headspace gas is then automatically injected into a gas chromatograph. The compounds are separated based on their boiling points and polarity on a capillary column and subsequently detected by a sulfur-selective detector. Quantification is typically achieved by using an internal standard and a calibration curve.[7]

Diagram of DMS Precursors in Brewing

cluster_process Brewing Process SMM S-methylmethionine (SMM) (from Malt) WortBoiling Wort Boiling (Thermal Decomposition) SMM->WortBoiling Heat DMSO Dimethyl Sulfoxide (DMSO) (from Malt (B15192052) Oxidation) Fermentation Fermentation (Yeast Reduction) DMSO->Fermentation Yeast Enzymes DMS Dimethyl Sulfide (DMS) (Flavor Compound) WortBoiling->DMS Fermentation->DMS

Caption: Key pathways for DMS formation from its precursors during the brewing process.

Instrumentation and Materials

  • Gas Chromatograph (GC): Equipped with a headspace autosampler and a suitable detector (FPD, SCD, or MS).[6][7]

  • Capillary Column: A non-polar or low-polarity column, such as a BPX-Volatiles (60m x 0.25mm, 1.4µm) or equivalent, is recommended for separating volatile sulfur compounds.

  • Headspace Vials: 20 mL glass vials with PTFE/silicone septa and aluminum crimp caps.[8]

  • Reagents:

    • This compound (DMS), analytical standard grade.

    • Ethyl methyl sulfide (EMS) or this compound-d6 (DMS-D6) for use as an internal standard (IS).[9]

    • Ethanol, analytical grade.

    • Sodium hydroxide (B78521) (NaOH), for total DMS analysis.

    • Deionized water.

    • Antifoam agent (optional).[10]

Experimental Protocols

4.1. Standard Preparation

  • DMS Stock Solution (e.g., 2500 mg/L): Prepare in ethanol.[4]

  • DMS Working Solution (e.g., 25 mg/L): Dilute the stock solution in ethanol.[4]

  • Internal Standard (IS) Stock Solution (e.g., 8400 mg/L for EMS): Prepare in ethanol.[1]

  • Internal Standard (IS) Working Solution (e.g., 5 mg/L for EMS): Dilute the IS stock solution in ethanol.[1]

  • Calibration Standards (e.g., 1.5 to 150 µg/L): Prepare a series of calibration standards by spiking appropriate amounts of the DMS working solution into a blank matrix (de-gassed, DMS-free beer or 4% v/v ethanol-water solution).[4][10] Add a fixed concentration of the IS working solution (e.g., to a final concentration of 50 µg/L) to each calibration standard.[4][1]

4.2. Sample Preparation

To prevent the loss of volatile DMS, samples should be chilled before opening and handling.[11]

4.2.1. Free DMS in Beer and Wort

  • Pipette 10 mL of chilled beer or wort directly into a 20 mL headspace vial.[4]

  • Add a fixed volume (e.g., 100 µL) of the IS working solution.[4]

  • Immediately seal the vial with a crimp cap.

  • Gently mix the contents.

4.2.2. Total DMS in Wort and Malt Extract This procedure measures DMS plus its precursor, SMM, which is converted to DMS by alkaline hydrolysis.

  • For wort, add 6.5 mL of the sample to a headspace vial.[4]

  • Add 2.5 mL of 1N NaOH and 1 mL of water.[4]

  • For malt, prepare a cold water extract (e.g., 10g ground malt in 100 mL water).[4][1] Use 2.5 mL of this extract in the vial. Add 1 mL of 1N NaOH and 6.5 mL of water.[4]

  • Add a fixed volume (e.g., 100 µL) of the IS working solution.[4]

  • Seal the vial and boil for 60 minutes to facilitate the conversion of precursors to DMS.[4]

  • Allow the vial to cool before placing it in the autosampler.

Diagram of the Experimental Workflow

cluster_prep Preparation cluster_analysis HS-GC Analysis cluster_data Data Processing Sample Collect Brewery Sample (Beer, Wort, Malt) VialPrep Pipette Sample & IS into Headspace Vial Sample->VialPrep Standard Prepare Calibration & IS Solutions Standard->VialPrep Calibrate Generate Calibration Curve Standard->Calibrate Incubate Incubate Vial (e.g., 80°C for 15 min) VialPrep->Incubate Inject Inject Headspace Gas into GC Incubate->Inject Separate Separate Compounds on GC Column Inject->Separate Detect Detect with SCD/FPD/MS Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (DMS and IS) Chromatogram->Integrate Quantify Calculate DMS Concentration Integrate->Quantify Calibrate->Quantify

Caption: Workflow for the quantitative analysis of DMS in brewery samples via HS-GC.

4.3. HS-GC Method Parameters

The following table summarizes typical instrument parameters. These should be optimized for the specific instrument and column used.

ParameterSettingReference(s)
Headspace Autosampler
Incubation Temperature45°C - 80°C[8][12]
Incubation Time15 - 45 min[12][13]
Sample Loop Volume1 - 3 mL[9][13]
Transfer Line Temperature100°C - 150°C[8]
Gas Chromatograph
Injection ModeSplit (e.g., 1:5)[12]
Injector Temperature150°C - 200°C[8]
Carrier GasHelium or Nitrogen
Oven ProgramIsothermal at 40°C or a temperature ramp
Detector
FPD Temperature250°C-
SCD Temperature800°C - 1000°C[8]
MS Source Temperature~230°C
MS Monitored Ions (SIM)m/z 62 (quantitative), 61 (qualitative) for DMS

Data and Results

The concentration of DMS in the sample is determined by calculating the peak area ratio of DMS to the internal standard and comparing it to the calibration curve.

5.1. Method Performance

The performance of the HS-GC-MS method has been validated, yielding the following typical results.

ParameterValueReference
Limit of Detection (LOD)0.09 - 0.11 µg/L[4][12]
Limit of Quantitation (LOQ)0.23 - 0.33 µg/L[4][12]
Calibration Range1.66 - 150.00 µg/L[4][1]
Repeatability (RSD%)< 5%[4]
Recovery69 - 101%[4]

5.2. Typical DMS Concentrations in Beer

Concentrations can vary significantly based on beer style, raw materials, and brewing process.

Beer TypeTypical DMS Concentration Range (µg/L)Reference
Lager Beers15 - 150
Ales1 - 20[10]

Conclusion

The headspace gas chromatography method described provides a sensitive, selective, and reliable approach for the quantification of this compound in a variety of brewery samples.[6] By accurately measuring both free and total DMS, brewers can gain valuable insights into the impact of raw materials and process parameters on this key flavor compound, enabling better quality control and product consistency. The use of a sulfur-selective detector like an SCD or MS in SIM mode ensures high selectivity and minimizes interferences from the complex beer matrix.[5]

References

Application Note: Colorimetric Determination of Dimethyl Sulfide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl sulfide (B99878) (DMS) is a volatile organosulfur compound with a distinctive odor, playing a significant role in various fields, from the food and beverage industry, where it is a key flavor component in beer, to environmental science, as a contributor to the global sulfur cycle.[1][2][3] Accurate and efficient quantification of DMS in aqueous solutions is crucial for quality control, process monitoring, and research. This application note details a robust and reproducible colorimetric method for the determination of DMS in aqueous samples, suitable for researchers, scientists, and professionals in drug development.

Principle of the Method

This method is based on the reaction of dimethyl sulfide with sodium nitroprusside in an alkaline medium. The initial complex is then acidified, resulting in the formation of a stable pink-colored complex.[1][2][3] The intensity of the color, which is directly proportional to the DMS concentration, is measured spectrophotometrically at an absorbance maximum of 520 nm.[1][2][3]

Quantitative Data Summary

The performance of this colorimetric assay is summarized in the table below. The data is compiled from studies utilizing this method for the analysis of DMS in various aqueous media, including water, wort, and beer.[1][2][3]

ParameterValueReference
Wavelength of Max. Absorbance (λmax)520 nm[1][2][3]
Reproducibility (Standard Deviation)3.7 µg/L[2]
Accuracy±2%[2]
Typical Range in Commercial Beers30 - 160 µg/L[1][2]
Lower Limit of Detection~25 µg/L (in beer)[1]

Experimental Workflow

The overall experimental workflow for the colorimetric determination of DMS is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis Sample Aqueous Sample Collection Mix Mix Sample/Standard with Complexing Reagent Sample->Mix Standards Prepare DMS Standards Standards->Mix Reagent Prepare Complexing Reagent Reagent->Mix Incubate_alkaline Incubate (Alkaline) Mix->Incubate_alkaline Acidify Acidify with HCl Incubate_alkaline->Acidify Incubate_acid Color Development Acidify->Incubate_acid Spectro Measure Absorbance at 520 nm Incubate_acid->Spectro Cal_Curve Generate Calibration Curve Spectro->Cal_Curve Calculate Calculate DMS Concentration Cal_Curve->Calculate

Caption: Experimental workflow for DMS measurement.

Chemical Reaction Pathway

The underlying chemical reaction for the colorimetric detection of DMS is illustrated below.

reaction_pathway DMS This compound (CH₃)₂S Intermediate Unstable Complex DMS->Intermediate + Nitroprusside Nitroprusside Sodium Nitroprusside [Fe(CN)₅NO]²⁻ Nitroprusside->Intermediate Alkaline Alkaline Conditions (NaOH) Pink_Complex Pink-Colored Complex (Absorbance at 520 nm) Intermediate->Pink_Complex + H⁺ Acid Acidification (HCl)

Caption: Reaction pathway of DMS with sodium nitroprusside.

Detailed Experimental Protocol

Reagents and Materials
  • This compound (DMS), high purity

  • Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), 6N

  • Distilled or deionized water

  • Spectrophotometer capable of measuring absorbance at 520 nm

  • 5-cm path length cuvettes

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

Preparation of Solutions

CAUTION: Handle all chemicals with appropriate safety precautions, including the use of personal protective equipment. Prepare solutions in a well-ventilated fume hood.

  • DMS Stock Solution (e.g., 100 mg/L): Due to the high volatility of DMS, it is recommended to prepare the stock solution in a cold room or by keeping all materials on ice. Add a known weight or volume of pure DMS to a pre-weighed and chilled volumetric flask containing cold, deionized water. Immediately make up to volume and mix. This stock solution should be prepared fresh weekly and stored in a tightly sealed container in the dark at 4°C.[1]

  • Sodium Nitroprusside Stock Solution (0.33% w/v): Dissolve 0.33 g of sodium nitroprusside in 100 mL of distilled water. This solution should be prepared fresh weekly and protected from light.[1]

  • Complexing Reagent: Just prior to use, dilute 10 mL of the sodium nitroprusside stock solution to 100 mL with distilled water. Make this solution alkaline by adding 10 mL of 10% (w/v) sodium hydroxide solution.[1]

Preparation of DMS Standards

Prepare a series of DMS standards by serial dilution of the DMS stock solution with deionized water. The concentration range should be chosen to bracket the expected concentration of DMS in the samples. A typical range for calibration could be 25 to 100 µg/L.

Sample Preparation

Aqueous samples should be stored in sealed containers at 4°C and analyzed as soon as possible. If the samples are turbid, they should be clarified by centrifugation or filtration prior to analysis.[1]

Colorimetric Measurement Procedure
  • Blank Preparation: Prepare a reagent blank by mixing 1.2 mL of 6N HCl with 22 mL of the complexing reagent.[1]

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 520 nm. Use the reagent blank to zero the instrument.

  • Sample and Standard Reaction:

    • Pipette a known volume of the sample or standard into a clean glass vial.

    • Add a specific volume of the complexing reagent. The ratio of sample to reagent should be kept consistent across all samples and standards. For example, as described for beer analysis, a specific extraction and reaction volume is used.

    • Allow the reaction to proceed under alkaline conditions for a set amount of time (e.g., 5-10 minutes).

  • Color Development:

    • Acidify the solution by adding a precise volume of 6N HCl. A pink color will develop if DMS is present.[1][2][3]

    • Allow the color to stabilize for a defined period (e.g., 10-15 minutes).

  • Absorbance Measurement:

    • Transfer the solution to a 5-cm cuvette.

    • Measure the absorbance of the sample or standard at 520 nm against the reagent blank.[1]

    • It is also recommended to measure absorbance at 700 nm to check for turbidity. If the absorbance at 700 nm is greater than 0.010, further clarification of the sample is needed.[1] An additional reading at 460 nm can be taken to correct for interfering yellow complexes that may form with certain sample matrices like beer.[1]

Data Analysis
  • Calibration Curve: Plot the absorbance at 520 nm of the DMS standards against their corresponding concentrations (in µg/L).

  • Linear Regression: Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Sample Concentration: Use the absorbance of the unknown samples to calculate their DMS concentration using the equation from the linear regression.

Interferences

Conclusion

The sodium nitroprusside-based colorimetric method provides a rapid, accurate, and reproducible means of quantifying this compound in aqueous solutions.[1][2] By following the detailed protocol outlined in this application note, researchers and professionals can reliably measure DMS concentrations for a variety of applications.

References

Application Notes and Protocols for Whole Air Sampling of Airborne Dimethyl Sulfide (DMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfide (B99878) (DMS) is a significant biogenic sulfur compound in the atmosphere, playing a crucial role in the global sulfur cycle and potentially influencing climate through the formation of cloud condensation nuclei.[1][2] Accurate measurement of airborne DMS is essential for understanding its sources, sinks, and atmospheric chemistry. This document provides detailed application notes and protocols for whole air sampling of DMS, a technique that involves collecting a volume of ambient air in a specialized container for subsequent laboratory analysis. This method is advantageous as it allows for the simultaneous analysis of a wide array of other volatile organic compounds from a single sample.[1][3]

Sampling Methodologies

Two primary whole air sampling techniques are commonly employed for airborne DMS measurements: collection in electropolished stainless steel canisters and trapping on sorbent tubes. The choice of method depends on the specific research objectives, required detection limits, and logistical constraints.

Electropolished Stainless Steel Canister Sampling

This technique involves drawing ambient air into evacuated, specially treated stainless steel canisters. The inert internal surfaces of these canisters minimize the loss of reactive compounds like DMS. Research has demonstrated that DMS is stable in water-doped electropolished stainless steel canisters for at least several weeks, allowing for flexibility in transport and analysis.[1]

Sorbent Tube Sampling

In this method, a known volume of air is drawn through a tube packed with a solid adsorbent material that traps DMS and other volatile organic compounds. Common sorbents for DMS include Tenax-TA and charcoal.[4][5] The trapping efficiency can be influenced by factors such as temperature and humidity.[5] For some applications, particularly flux measurements, collecting a bulk air sample in an inert bag, such as a Tedlar bag, may offer greater reliability as DMS has been shown to be stable in such bags for at least a week.[6]

Analytical Techniques

The analysis of whole air samples for DMS is typically performed using gas chromatography (GC). The GC separates DMS from other compounds in the air sample, and a detector is used for quantification. Common detectors for DMS analysis include:

  • Flame Photometric Detector (FPD): This detector is highly selective for sulfur compounds.[4]

  • Mass Spectrometer (MS): Provides high sensitivity and specificity, allowing for positive identification of DMS based on its mass spectrum.[1]

Quantitative Data Summary

The following tables summarize key quantitative data associated with whole air sampling and analysis of DMS.

Table 1: Performance Characteristics of Canister-Based Whole Air Sampling for DMS

ParameterValueReference
Detection Limit1 part per trillion by volume (pptv)[1]
Accuracy±20% or 3 pptv (whichever is larger)[1]
Precision (1σ)2–4% at >25 pptv[1]
Precision (1σ)1 pptv or 15% at <10 pptv[1]
Sample StabilityStable for at least several weeks in water-doped electropolished stainless steel canisters[1]

Table 2: Performance of Sorbent Tube-Based Sampling for DMS

SorbentDesorption EfficiencyNotesReference
Charcoal97.5%Desorbed with methylene (B1212753) chloride.[4]
Tenax-TAQuantitative (reversible trapping)Trapping efficiency is sensitive to temperature and humidity.[5]

Table 3: Breakthrough Volumes for Tenax-TA Sorbent Tubes

ConditionBreakthrough VolumeNotesReference
Cooled to +5°C>5% loss after 2 LAir containing 45 pmol DMS l⁻¹[5]
Dried and cooled to -15°C6 LBreakthrough of ~0.21%[5]
Dried and cooled to -15°C>5% loss after 11 L---[5]

Experimental Protocols

Protocol 1: Whole Air Sampling using Electropolished Stainless Steel Canisters

This protocol is adapted from methodologies used in aircraft-based atmospheric research.[1][3]

1. Canister Preparation:

  • Use electropolished stainless steel canisters.
  • Evacuate canisters to a high vacuum (<0.05 Torr).
  • For enhanced stability, canisters can be "water-doped" by adding a small amount of deionized water prior to evacuation to passivate the internal surfaces.

2. Sample Collection:

  • Connect the canister to a sampling inlet (e.g., a stainless steel tube) positioned in the desired sampling location.
  • Use a metal bellows pump to draw air through the sampling line.
  • Open the canister valve to allow it to fill with ambient air to a predetermined pressure (e.g., 40 psig).[1]
  • Record the sampling time, location, and meteorological conditions.

3. Sample Storage and Transport:

  • Close the canister valve securely.
  • Store canisters in a clean, temperature-controlled environment away from direct sunlight.
  • Transport to the analytical laboratory for analysis.

4. Sample Analysis (GC-MS/FID):

  • Connect the canister to the inlet of a gas chromatograph.
  • A portion of the sample is cryogenically preconcentrated to increase sensitivity.
  • The preconcentrated sample is thermally desorbed and injected onto the GC column.
  • Separate DMS from other compounds using an appropriate GC column (e.g., DB-5ms).[1]
  • Detect and quantify DMS using a mass spectrometer or flame ionization detector.
  • Calibrate the instrument using certified gas standards.

Protocol 2: Whole Air Sampling using Sorbent Tubes (Charcoal)

This protocol is based on OSHA Method PV2210.[4]

1. Sorbent Tube Preparation:

  • Use commercially available charcoal sorbent tubes.
  • Keep the tubes sealed until just before use.

2. Sample Collection:

  • Break the ends of the charcoal tube immediately before sampling.
  • Connect the tube to a calibrated personal sampling pump with flexible tubing, ensuring the smaller section of the tube is towards the pump.
  • Position the tube vertically to prevent channeling.
  • Draw a known volume of air through the tube at a specified flow rate.
  • After sampling, immediately seal the tube with plastic caps.

3. Sample Storage and Transport:

  • Store the sealed tubes in a refrigerator until analysis.
  • Transport the samples to the laboratory, including a blank tube from the same lot that has been handled in the same way but with no air drawn through it.

4. Sample Analysis (GC-FPD):

  • Break the charcoal tube and transfer the front and back sections to separate vials.
  • Desorb the DMS from the charcoal using a suitable solvent (e.g., 1 mL of methylene chloride) with occasional shaking for 30 minutes.[4]
  • Inject an aliquot of the desorption solvent into a gas chromatograph equipped with a flame photometric detector (FPD) in sulfur mode.
  • Quantify the DMS concentration by comparing the peak area to a calibration curve prepared from standards.

Visualizations

Experimental_Workflow_Canister_Sampling cluster_collection Sample Collection cluster_analysis Laboratory Analysis A Evacuated Canister B Ambient Air Sampling A->B Open Valve C Pressurized Canister B->C Fill to 40 psig D Cryogenic Preconcentration C->D Transport to Lab E Thermal Desorption & GC Injection D->E F GC Separation E->F G MS/FPD Detection F->G H Data Analysis G->H

Caption: Workflow for DMS measurement using canister sampling.

Experimental_Workflow_Sorbent_Tube_Sampling cluster_collection Sample Collection cluster_analysis Laboratory Analysis A Charcoal Sorbent Tube B Draw Known Air Volume A->B Use Sampling Pump C Sealed Sorbent Tube B->C Cap Ends D Solvent Desorption (Methylene Chloride) C->D Transport to Lab E GC-FPD Injection D->E F GC Separation E->F G FPD Detection F->G H Data Analysis G->H

Caption: Workflow for DMS measurement using sorbent tube sampling.

References

Application Note: Preparation of Dimethyl Sulfide (DMS) Calibration Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfide (B99878) (DMS) is a volatile organosulfur compound of significant interest in various fields, including environmental science, food chemistry, and pharmaceutical analysis. Accurate quantification of DMS is crucial for understanding its role in atmospheric chemistry, determining flavor profiles in food and beverages, and for quality control in drug development processes where it may be present as a volatile impurity. The preparation of accurate and stable calibration standards is a prerequisite for reliable DMS quantification. This application note provides detailed protocols for the preparation of both gas-phase and liquid-phase DMS calibration standards suitable for a range of analytical applications.

Data Presentation

Table 1: Quantitative Data for Gas-Phase Dimethyl Sulfide (DMS) Calibration Standards
ParameterValueAnalytical MethodReference
Concentration Range0.5 - 7 nmol/molGC/FID[1]
Relative Expanded Uncertainty< 0.4%Gravimetric Preparation[1]
Long-term StabilityProjected to be stable for > 60 monthsGC/FID[1]
Linearity (r²)0.9999TD-GC-PFPD[2]
Method Detection Limit (MDL)0.15 ppbTD-GC-PFPD[2]
Table 2: Quantitative Data for Liquid-Phase this compound (DMS) Calibration Standards
ParameterValueSolventAnalytical MethodReference
Concentration Range10 - 676.6 µg/mLMethylene (B1212753) ChlorideGC-FPD[3]
Linearity (r²)0.9967WaterHS-SPME-GC-FPD[4]
Limit of Detection (LOD)29 ng/LWaterHS-SPME-GC-FPD[4]
Limit of Quantitation (LOQ)95 ng/LWaterHS-SPME-GC-FPD[4]
Spike Recovery97.22 - 99.07%WaterHS-SPME-GC-FPD[4]
Concentration Range for Beer Analysis20 - 2000 µg/L50% (v/v) EthanolGC-FPD[5]

Experimental Protocols

Protocol 1: Preparation of Gas-Phase this compound (DMS) Calibration Standards by Gravimetric Method

This protocol describes the preparation of primary standard gas mixtures (PSMs) of DMS in a high-pressure cylinder using the gravimetric method, which is traceable to the SI unit of mass.[6] This method is suitable for preparing low nmol/mol level standards for atmospheric monitoring and other high-sensitivity applications.[1]

Materials and Equipment:

  • High-purity this compound (≥99.5%)

  • High-purity nitrogen or other suitable balance gas

  • Specially treated aluminum cylinders (e.g., Aculife IV or Experis treated) to minimize adsorption[1]

  • High-precision analytical balance with a weighing chamber

  • Vacuum manifold and pump

  • Gas handling lines and pressure regulators

  • Calibrated mass flow controllers (optional, for dynamic dilution)

Procedure:

  • Cylinder Preparation: Evacuate the specially treated aluminum cylinder to a high vacuum.

  • Tare Weighing: Accurately weigh the evacuated cylinder on a high-precision analytical balance.

  • DMS Introduction: Introduce a small, precisely weighed amount of high-purity liquid DMS into the cylinder. This can be done by transferring a known mass of DMS into an evacuated sample loop and then flushing it into the cylinder with a small amount of the balance gas.

  • Intermediate Weighing: Reweigh the cylinder to determine the exact mass of DMS added.

  • Dilution with Balance Gas: Pressurize the cylinder with the high-purity balance gas (e.g., nitrogen) to the desired final pressure.

  • Final Weighing: Weigh the pressurized cylinder to determine the total mass of the gas mixture.

  • Homogenization: Roll the cylinder for an extended period (e.g., 24 hours) to ensure complete homogenization of the mixture.

  • Calculation of Mole Fraction: Calculate the mole fraction of DMS in the gas mixture based on the masses and molar masses of DMS and the balance gas.

  • Analytical Verification: Independently verify the concentration of the prepared standard using a calibrated analytical instrument, such as a gas chromatograph with a flame photometric detector (GC-FPD) or a mass spectrometer (GC-MS).[1]

Protocol 2: Preparation of Liquid-Phase this compound (DMS) Calibration Standards by Serial Dilution

This protocol details the preparation of a stock solution and a series of working standards of DMS in a suitable solvent for the calibration of analytical instruments for liquid sample analysis.

Materials and Equipment:

  • High-purity this compound (≥99.5%)

  • High-purity solvent (e.g., methanol, methylene chloride, or 50% ethanol, depending on the application)[3][5]

  • Class A volumetric flasks (various sizes, e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and tips

  • Analytical balance

  • Amber glass vials with PTFE-lined caps (B75204) for storage

Procedure:

Part A: Preparation of a High-Concentration Stock Solution (e.g., 1000 µg/mL)

  • Solvent Preparation: Place a 100 mL volumetric flask containing approximately 90 mL of the chosen solvent on an analytical balance and tare it.

  • DMS Addition: In a fume hood, use a calibrated micropipette to add a precise volume of pure DMS (e.g., 100 µL) directly into the solvent in the volumetric flask. Due to the high volatility of DMS, this should be done quickly and carefully to minimize evaporation.

  • Mass Determination: Immediately cap the flask and reweigh it to determine the exact mass of DMS added.

  • Dilution to Volume: Add the solvent to the volumetric flask up to the calibration mark.

  • Homogenization: Invert the flask multiple times to ensure the solution is thoroughly mixed.

  • Concentration Calculation: Calculate the precise concentration of the stock solution in µg/mL based on the mass of DMS and the final volume.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store it in a refrigerator at 4°C.

Part B: Preparation of Working Standards by Serial Dilution

  • Labeling: Label a series of volumetric flasks with the desired concentrations of the working standards.

  • First Dilution: Use a calibrated micropipette to transfer a specific volume of the stock solution into the first volumetric flask. Dilute to the mark with the solvent and mix thoroughly.

  • Subsequent Dilutions: For each subsequent standard, transfer a specific volume of the previously prepared, more concentrated standard into a new volumetric flask and dilute to the mark with the solvent.

  • Example Dilution Series: To prepare standards of 100, 50, 25, 10, and 5 µg/mL from a 1000 µg/mL stock solution in 10 mL volumetric flasks:

    • 100 µg/mL: Transfer 1 mL of the stock solution to a 10 mL flask and dilute to volume.

    • 50 µg/mL: Transfer 5 mL of the 100 µg/mL standard to a 10 mL flask and dilute to volume.

    • 25 µg/mL: Transfer 2.5 mL of the 100 µg/mL standard to a 10 mL flask and dilute to volume.

    • 10 µg/mL: Transfer 1 mL of the 100 µg/mL standard to a 10 mL flask and dilute to volume.

    • 5 µg/mL: Transfer 0.5 mL of the 100 µg/mL standard to a 10 mL flask and dilute to volume.

  • Storage: Store the working standards in sealed, labeled amber vials in a refrigerator. It is recommended to prepare fresh working standards regularly.

Mandatory Visualizations

Gas_Standard_Preparation_Workflow cluster_prep Cylinder Preparation & Weighing cluster_dms DMS Introduction cluster_dilution Dilution & Homogenization cluster_verification Final Steps Evacuate Evacuate Cylinder Tare_Weigh Tare Weigh Cylinder Evacuate->Tare_Weigh Add_DMS Add Weighed DMS Tare_Weigh->Add_DMS Weigh_DMS Reweigh Cylinder Add_DMS->Weigh_DMS Add_Gas Add Balance Gas Weigh_DMS->Add_Gas Final_Weigh Final Weighing Add_Gas->Final_Weigh Homogenize Homogenize Mixture Final_Weigh->Homogenize Calculate Calculate Concentration Homogenize->Calculate Verify Analytical Verification Calculate->Verify

Caption: Workflow for Gas-Phase DMS Standard Preparation.

Liquid_Standard_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation (Serial Dilution) Weigh_Solvent Weigh Solvent in Volumetric Flask Add_DMS Add Pure DMS Weigh_Solvent->Add_DMS Reweigh Reweigh to Determine DMS Mass Add_DMS->Reweigh Dilute_Stock Dilute to Volume Reweigh->Dilute_Stock Mix_Stock Mix Thoroughly Dilute_Stock->Mix_Stock Calculate_Stock Calculate Stock Concentration Mix_Stock->Calculate_Stock Start_Dilution Pipette Stock to New Flask Calculate_Stock->Start_Dilution Dilute_Working Dilute to Volume Start_Dilution->Dilute_Working Mix_Working Mix Thoroughly Dilute_Working->Mix_Working Repeat_Dilution Repeat for Lower Concentrations Mix_Working->Repeat_Dilution

Caption: Workflow for Liquid-Phase DMS Standard Preparation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Interferences in Dimethyl Sulfide (DMS) Measurement by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences encountered during the measurement of Dimethyl Sulfide (B99878) (DMS) by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in DMS analysis by GC-MS?

A1: Interferences in DMS analysis can originate from various sources, broadly categorized as:

  • Matrix Effects: Components of the sample matrix (e.g., salts, proteins, lipids) can co-elute with DMS and either suppress or enhance its ionization in the MS source, leading to inaccurate quantification.[1][2] This is a significant issue in complex samples like biological fluids, food, and environmental matrices.[3][4]

  • Co-eluting Compounds: Other volatile or semi-volatile compounds in the sample that have similar chromatographic retention times to DMS can cause overlapping peaks, making accurate integration and quantification difficult. Common examples include other sulfur compounds like dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS).[5]

  • Sample Preparation Artifacts: The process of preparing the sample can sometimes introduce interfering substances or cause the degradation of DMS precursors, leading to artificially high or low readings. For instance, S-methylmethionine (SMM) is a known precursor of DMS in some matrices.[6] In some cases, DMS can even be formed in the GC inlet during analysis from reactions of matrix components, such as the reaction of dimethyl sulfoxide (B87167) (DMSO) with certain impurities in pharmaceutical ingredients.[7]

  • System Contamination: Contamination from the GC system itself, such as from the syringe, inlet liner, or column bleed, can introduce background noise and interfering peaks.[8]

Q2: How can I identify if my DMS measurement is affected by interference?

A2: Several signs can indicate the presence of interference in your DMS measurement:

  • Poor Peak Shape: Tailing, fronting, or splitting of the DMS peak can suggest interaction with active sites in the GC system or co-elution with another compound.[9][10]

  • Inconsistent Retention Times: Fluctuations in the retention time of DMS across different samples or runs may point to matrix effects influencing the chromatography.

  • Poor Reproducibility: High variability in the measured DMS concentration across replicate injections of the same sample is a strong indicator of interference.

  • Unusual Mass Spectra: The presence of unexpected ions in the mass spectrum of the DMS peak suggests a co-eluting compound. It is crucial to check for the correct isotopic ratio of the molecular ion.

  • Discrepancies with Spiked Samples: A significant difference between the expected and measured concentration of a DMS spike in a sample matrix is a classic sign of matrix-induced signal suppression or enhancement.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

Problem: You observe inconsistent DMS quantification, with either lower or higher than expected results, especially in complex samples.

Troubleshooting Steps:

  • Perform a Matrix Effect Study:

    • Prepare a DMS standard in a pure solvent.

    • Prepare a DMS standard of the same concentration in a sample matrix extract that is known to be free of DMS.

    • Analyze both standards by GC-MS.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

    • A value close to 0% indicates no significant matrix effect. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

  • Mitigation Strategies:

    • Sample Dilution: Diluting the sample extract with a suitable solvent can reduce the concentration of interfering matrix components. However, this may also lower the DMS concentration below the limit of detection.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.[4]

    • Use of Internal Standards: The most robust method to correct for matrix effects is the use of a stable isotope-labeled internal standard, such as deuterated DMS (d6-DMS).[11][12] The internal standard is added to the sample at a known concentration before any sample preparation steps. Since the internal standard is chemically identical to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the analyte signal.

    • Optimize Sample Preparation: Employ sample cleanup techniques to remove interfering matrix components. Techniques like Solid-Phase Microextraction (SPME) or purge and trap can effectively isolate DMS from non-volatile matrix components.[11][13]

Quantitative Impact of Matrix Effects:

The extent of signal suppression or enhancement can vary significantly depending on the matrix and the interfering compounds. For example, a study on metabolite profiling showed that closely eluting compounds could suppress the signal of an analyte by up to 44%.[1]

Matrix Type Potential Interferents Observed Effect on Signal Mitigation Strategy
Biological Fluids (e.g., Plasma, Urine)Salts, Proteins, LipidsSuppression or EnhancementProtein precipitation followed by SPME, Use of d6-DMS
Food Matrices (e.g., Beer, Rapeseed Oil)Sugars, Amino Acids, Other VolatilesSuppression or EnhancementHeadspace analysis, Matrix-matched calibration
Pharmaceutical FormulationsExcipients, Drug Substance ImpuritiesSuppression or EnhancementDilution, Standard addition, d6-DMS
Environmental Water SamplesDissolved Organic Matter, SaltsSuppressionPurge and Trap, d6-DMS
Guide 2: Resolving Co-eluting Peaks

Problem: The DMS peak is not symmetrical and shows signs of shouldering or is completely merged with another peak.

Troubleshooting Steps:

  • Confirm Co-elution using Mass Spectrometry:

    • Examine the mass spectra across the entire chromatographic peak.

    • If the spectra change from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound.

    • Look for unique, non-overlapping ions for both DMS and the suspected interfering compound. For DMS, the primary ions are typically m/z 62 (molecular ion) and 47.

  • Mitigation Strategies:

    • Optimize GC Method:

      • Temperature Program: Modify the oven temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.

      • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for the best resolution.

      • Column Selection: If co-elution persists, consider using a different GC column with a different stationary phase polarity. A more polar column may provide better separation for sulfur compounds.

    • Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):

      • If chromatographic separation is not possible, use the mass spectrometer's selectivity to your advantage.[14]

      • In SIM mode, program the MS to only detect specific ions characteristic of DMS (e.g., m/z 62 and 47). This will exclude the signal from co-eluting compounds that do not produce these ions.

      • For even higher selectivity, use a triple quadrupole mass spectrometer in MRM mode. This involves selecting a precursor ion for DMS and then detecting a specific product ion after fragmentation.

Common Co-eluting Compounds with DMS:

Compound Typical Matrix Mitigation Strategy
Dimethyl Disulfide (DMDS)Environmental, Food, BiologicalOptimize GC temperature program, Use SIM/MRM with specific ions for DMS (m/z 62, 47) and DMDS (m/z 94, 79)
Dimethyl Trisulfide (DMTS)Environmental, FoodOptimize GC temperature program, Use SIM/MRM
Ethyl MercaptanIndustrial emissions, some biological samplesUse a high-resolution capillary column, Optimize temperature program
Carbon Disulfide (CS2)Industrial samplesOptimize GC method, SIM/MRM

Experimental Protocols

Protocol 1: DMS Analysis in Seawater using Purge and Trap GC-MS with Isotope Dilution

This protocol is adapted from methodologies for analyzing DMS in aqueous samples.[11][12]

1. Sample Collection and Preservation:

  • Collect seawater samples in clean, gas-tight glass bottles, minimizing headspace.

  • If immediate analysis is not possible, preserve the sample by adding a small amount of a biocide (e.g., mercuric chloride) and store at 4°C in the dark.

2. Sample Preparation:

  • Add a known amount of d6-DMS internal standard solution to a specific volume of the seawater sample in a purge vessel.

  • Gently mix the sample.

3. Purge and Trap:

  • Connect the purge vessel to a purge and trap system.

  • Purge the sample with an inert gas (e.g., high-purity helium or nitrogen) at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 15 minutes).

  • The volatile compounds, including DMS and d6-DMS, will be carried out of the sample and onto a sorbent trap (e.g., Tenax).

4. Thermal Desorption and GC-MS Analysis:

  • Rapidly heat the sorbent trap to desorb the trapped compounds into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 2 min).

    • Inlet Temperature: 250°C.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selective Ion Monitoring (SIM).

    • Ions to Monitor: m/z 62 and 47 for DMS; m/z 68 for d6-DMS.

5. Quantification:

  • Calculate the ratio of the peak area of DMS (m/z 62) to the peak area of d6-DMS (m/z 68).

  • Determine the concentration of DMS in the sample using a calibration curve constructed by plotting the area ratio against the concentration ratio of DMS and d6-DMS standards.

Visualizations

Workflow for DMS Sample Preparation and Analysis

DMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Add_IS Add d6-DMS Internal Standard Sample->Add_IS Mix Mix Sample Add_IS->Mix PurgeTrap Purge and Trap Mix->PurgeTrap Transfer to Purge Vessel GCMS GC-MS Analysis (SIM Mode) PurgeTrap->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for DMS analysis using purge and trap GC-MS with isotope dilution.

Troubleshooting Decision Tree for Poor DMS Peak Shape

Troubleshooting_Tree cluster_checks Initial Checks cluster_matrix Matrix Effects cluster_coelution Co-elution Start Poor DMS Peak Shape (Tailing, Fronting, Splitting) CheckLiner Inspect/Replace Inlet Liner Start->CheckLiner CheckColumn Trim GC Column (10-20 cm) Start->CheckColumn CheckSeptum Replace Septum Start->CheckSeptum IssueResolved IssueResolved CheckColumn->IssueResolved Issue Resolved? Dilute Dilute Sample MatrixCal Use Matrix-Matched Calibration UseIS Implement Isotope-Labeled IS OptimizeGC Optimize GC Method (Temp. Program, Flow Rate) ChangeColumn Change GC Column UseSIM Use SIM/MRM End Analysis OK IssueResolved->End Yes InvestigateFurther Suspect Matrix Effects or Co-elution IssueResolved->InvestigateFurther No InvestigateFurther->Dilute InvestigateFurther->MatrixCal InvestigateFurther->UseIS InvestigateFurther->OptimizeGC InvestigateFurther->ChangeColumn InvestigateFurther->UseSIM

Caption: A decision tree for troubleshooting poor peak shapes in DMS analysis.

References

Preventing Dimethyl sulfide loss during sample collection and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the loss of dimethyl sulfide (B99878) (DMS) during sample collection and storage. DMS is a highly volatile and reactive compound, making accurate quantification challenging. Adherence to proper procedures is critical to ensure sample integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in collecting and storing DMS samples?

A1: The primary challenges stem from the inherent chemical properties of dimethyl sulfide. It is a highly volatile compound with a low boiling point (37°C or 99°F), leading to significant evaporative losses if not handled correctly.[1] Additionally, DMS can be prone to oxidation and may interact with sampling materials, leading to underestimation of its concentration.

Q2: What are the recommended containers for collecting and storing air samples containing DMS?

A2: For air samples, the most commonly recommended containers are Tedlar® bags and electropolished stainless steel canisters (e.g., SUMMA or SilcoCan).[2][3] Fused-silica-lined stainless steel canisters are also effective.[4] Studies have shown that DMS is stable in water-doped electropolished stainless steel canisters for at least several weeks.[5] Tedlar bags are a good option for shorter-term storage, with good stability reported for at least one week.[6]

Q3: How should I store aqueous samples to prevent DMS loss?

A3: For aqueous samples, particularly seawater, the recommended preservation method involves a combination of filtration, acidification, and refrigeration.[7] Samples should be filtered to remove particulate matter, acidified to a pH of less than 2, and stored at refrigerator temperatures (around 4°C).[8][9] This method has been shown to be effective for storing samples for up to 56 hours. Freezing is another option, but care must be taken to prevent DMS loss during thawing.

Q4: What is the maximum recommended storage time for DMS samples?

A4: The maximum recommended storage time depends on the sample type and storage conditions. For air samples in Tedlar bags, storage for up to one week is generally acceptable.[6] In electropolished stainless steel canisters, especially when water-doped, DMS can be stable for several weeks.[5] For preserved aqueous samples (filtered, acidified, and refrigerated), analysis within 24 to 56 hours is recommended to minimize storage artifacts.[7]

Q5: Can I store DMS samples at room temperature?

A5: Due to its high volatility, storing DMS samples at room temperature is generally not recommended, as it can lead to significant losses.[10] If short-term room temperature storage is unavoidable, it should be for the briefest possible time, and the potential for loss should be noted. For longer-term storage, refrigeration or cryogenic conditions are necessary.

Troubleshooting Guides

Issue 1: Low or No DMS Detected in the Sample
Possible Cause Troubleshooting Steps
Sample Loss during Collection - Ensure a leak-proof connection between the sampling pump and the collection container. - For air samples, do not allow the air to pass through any tubing before entering the collection container (e.g., charcoal tube).[11] - For aqueous samples, minimize headspace in the collection vial and avoid vigorous shaking.
Improper Storage Conditions - Verify that samples were stored at the correct temperature (refrigerated or frozen for aqueous samples; protected from heat for air samples).[10][12] - Ensure storage containers were sealed properly to prevent leakage.[11]
Analyte Degradation - For aqueous samples, confirm that they were properly preserved (filtered and acidified) immediately after collection.[7] - Protect samples from direct sunlight and exposure to oxidizing agents.
Inefficient Extraction/Desorption - For SPME analysis, optimize extraction time, temperature, and agitation to ensure efficient partitioning of DMS onto the fiber.[13][14] - For cryogenic trapping, ensure the trap is cooled to a sufficiently low temperature to quantitatively capture DMS. - For thermal desorption from sorbent tubes, verify that the desorption temperature and time are adequate for complete release of DMS.
Issue 2: Poor Reproducibility of DMS Measurements
Possible Cause Troubleshooting Steps
Inconsistent Sampling Technique - Standardize the sampling flow rate and duration for all samples. - Ensure the sampling probe is placed in a consistent location for each measurement.
Variable Storage Time - Analyze all samples within a consistent timeframe after collection to minimize variability due to storage-related losses.
Matrix Effects - The sample matrix can interfere with the analysis. Consider using matrix-matched standards for calibration. - For complex matrices, sample dilution or cleanup steps like solid-phase extraction (SPE) may be necessary.[15]
Instrumental Drift - Calibrate the analytical instrument frequently using a known DMS standard. - Monitor the performance of the instrument (e.g., detector response) throughout the analytical run.

Quantitative Data on DMS Loss

The following tables summarize quantitative data on DMS loss under various storage conditions.

Table 1: Stability of DMS in Air Sampling Containers

Container TypeStorage DurationTemperatureRecovery RateReference
Tedlar® Bag7 daysAmbient~100%[6]
Electropolished Stainless Steel Canister (water-doped)Several weeksAmbientStable[5]
SUMMA and SilcoCan Canisters7 daysAmbient87% (alkenes)[2][3]
Tedlar® Bag7 daysAmbient82% (alkenes)[2][3]

Table 2: Effect of Preservation on DMS Precursor (DMSP) in Macroalgae Samples

Preservation MethodStorage DurationDMSP LossReference
Acidification (0.2 mol L⁻¹ HCl)3 monthsNo significant loss
Freezing (-20°C)3 months37-80%
Drying (60°C overnight)3 months75-98%

Note: DMSP is a biological precursor to DMS, and its stability is indicative of potential changes in DMS concentration in biological samples.

Experimental Protocols

Protocol 1: Collection of Air Samples using Tedlar® Bags
  • Preparation: Prior to use, flush the Tedlar® bag several times with high-purity nitrogen or zero air to remove any residual contaminants.

  • Connection: Connect the bag to the sampling source using a short piece of inert tubing (e.g., Teflon®).

  • Sampling: Use a calibrated personal sampling pump to draw air into the bag at a known flow rate for a predetermined amount of time.

  • Sealing: Once sampling is complete, immediately close the valve on the bag to seal it.

  • Storage: Store the bag in a cool, dark place, away from potential sources of contamination. For optimal stability, analysis within one week is recommended.[6]

Protocol 2: Preservation of Aqueous Samples for DMS Analysis
  • Filtration: Immediately after collection, filter the water sample through a 0.2 µm filter to remove microbial cells and particulate matter. This step is crucial as some phytoplankton can enzymatically cleave DMSP to DMS.

  • Acidification: Transfer a known volume of the filtrate into a clean glass vial. Add a sufficient amount of acid (e.g., 50% H₂SO₄) to lower the pH to less than 2. A common ratio is 40 µL of 50% H₂SO₄ per 3 mL of sample.[16]

  • Sealing: Immediately cap the vial with a PTFE-lined septum to prevent any loss of DMS. Ensure there is minimal headspace in the vial.

  • Storage: Store the acidified samples at 4°C in the dark.[9] It is recommended to analyze the samples within 24 to 56 hours.[7]

Protocol 3: DMS Analysis using Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Preparation: Place a known volume of the aqueous sample (or a standard solution) into a headspace vial. If necessary, add salt to increase the ionic strength, which can enhance the partitioning of DMS into the headspace.

  • Fiber Selection: Choose an appropriate SPME fiber. A Carboxen/PDMS fiber is often effective for trapping volatile sulfur compounds like DMS.[14]

  • Extraction: Place the vial in a heating block or water bath at a controlled temperature (e.g., 50°C).[13] Expose the SPME fiber to the headspace above the sample for a specific, consistent amount of time (e.g., 87 minutes).[13] Agitation of the sample can improve extraction efficiency.

  • Desorption and Analysis: After extraction, immediately transfer the fiber to the heated injection port of a gas chromatograph (GC) for thermal desorption of the trapped DMS. The DMS is then separated on the GC column and detected by a suitable detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[13][14][17]

Visualizations

Diagram 1: Experimental Workflow for Air Sample Collection and Analysis

cluster_collection Sample Collection cluster_storage Sample Storage cluster_analysis Sample Analysis start Start pump Calibrated Air Sampling Pump start->pump container Select Container (Tedlar Bag or Canister) pump->container collect Collect Air Sample at Known Flow Rate container->collect seal Seal Container Immediately collect->seal store Store in Cool, Dark Place seal->store transport Transport to Lab store->transport introduce Introduce Sample to Analytical System transport->introduce cryo Cryogenic Trapping (Optional Preconcentration) introduce->cryo for trace levels analysis GC-MS or GC-FPD Analysis cryo->analysis data Data Acquisition and Processing analysis->data

Caption: Workflow for air sample collection, storage, and analysis for DMS.

Diagram 2: Experimental Workflow for Aqueous Sample Collection and Preservation

start Collect Aqueous Sample filter Immediate Filtration (0.2 µm filter) start->filter acidify Acidify to pH < 2 (e.g., with H₂SO₄) filter->acidify vial Transfer to Glass Vial (minimal headspace) acidify->vial seal Seal with PTFE-lined Cap vial->seal refrigerate Store at 4°C in the Dark seal->refrigerate analyze Analyze within 24-56 hours refrigerate->analyze

References

Technical Support Center: Seawater DMS Analysis via Purge and Trap

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their purge and trap (P&T) conditions for the analysis of dimethyl sulfide (B99878) (DMS) in seawater.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for seawater DMS analysis using purge and trap?

A1: The efficiency of DMS extraction from seawater is primarily influenced by four key parameters: purge time, purge gas flow rate, sample temperature, and the choice of adsorbent trap material.[1][2] The total purge volume, which is a product of the purge time and flow rate, directly impacts the amount of DMS removed from the sample.[2] Increasing the sample temperature can also enhance purge efficiency for more soluble compounds by providing the thermal energy needed to break intermolecular bonds.[2][3]

Q2: Why is immediate, shipboard analysis often recommended for seawater DMS?

A2: DMS in seawater is highly unstable. Studies have shown that DMS concentrations can change significantly even in stored samples, both with and without preservatives like HgCl2.[4] Therefore, shipboard or immediate analysis after collection is crucial for obtaining accurate measurements of ambient DMS concentrations.[4]

Q3: What are common adsorbent materials used for trapping DMS?

A3: Tenax TA is a frequently used adsorbent material for trapping DMS and other volatile organic compounds (VOCs) from a purged gas stream.[4] Traps can also contain combinations of different adsorbents to effectively capture a wider range of compounds.[5] For instance, a multi-bed trap might have a weaker adsorbent on top to capture less volatile compounds and a stronger one below for more volatile analytes.[5]

Q4: How can I minimize water interference in my analysis?

A4: Water vapor is a significant issue in purge and trap analysis as it can interfere with the analytical column and detector.[6] Methods to remove water include using a moisture control system (MCS), a Nafion dryer, or a cold trap (often a glass "coldfinger" cooled to around -5°C to -30°C) placed between the purge vessel and the adsorbent trap.[7][8] Increasing the dry purge time can also help eliminate more water before the sample is introduced to the GC.[9]

Q5: What is a typical purge time and flow rate for DMS analysis?

A5: These parameters are often optimized based on the specific system and sample volume. One study optimized conditions for a 20 mL seawater sample by choosing a purge time of 20 minutes with a nitrogen flow rate of 60 mL/min.[4] Another protocol for freshwater DMS analysis used a 7-minute purge for a 5 mL sample and a 15-minute purge for a 10 mL sample.[10] The goal is to maximize DMS recovery without causing breakthrough (where the analyte passes through the trap without being adsorbed).[4]

Q6: How can I prevent contamination and sample carryover?

A6: Contamination can come from the purge gas, sample handling, or the lab environment.[9][11] Using high-purity (99.999%) inert gas like helium or nitrogen is essential.[2] Carryover occurs when analytes from a previous, highly concentrated sample are not fully desorbed from the trap.[9][11] To prevent this, ensure the trap is adequately baked at a high temperature between runs to clean it.[9] Implementing thorough flushing protocols between samples is also critical.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No DMS Signal / Loss of Sensitivity

  • Potential Cause: Inefficient purging of DMS from the seawater matrix.

  • Solution:

    • Increase Sample Temperature: Gently heating the sample (e.g., to 40°C) can significantly improve the purge efficiency of water-soluble compounds like DMS.[2][3]

    • Optimize Purge Volume: The amount of DMS purged is proportional to the total volume of gas passed through the sample.[2] Systematically increase the purge time or flow rate. A common starting point is a flow rate of 40 mL/min for 11 minutes.[2] For seawater VOCs, flow rates up to 60-90 mL/min have been used.[4][12]

    • Check for Leaks: Ensure all fittings in the purge and trap system are secure, as leaks will lead to loss of analyte.

    • Verify Trap Integrity: The adsorbent trap may be degraded or contaminated. Try conditioning (baking) the trap or replacing it.

Issue 2: Poor Reproducibility or Precision

  • Potential Cause: Inconsistent sample volume, purge flow rate, or sample temperature.

  • Solution:

    • Standardize Procedures: Ensure every sample is handled identically. Use precise volumetric measurements for samples.[10]

    • Use an Internal Standard: The use of a deuterated internal standard (d6-DMS) is highly recommended.[13] This standard is added to the sample before purging and can compensate for variations in purge efficiency, trapping, and injection, leading to much higher precision (e.g., 1.6% for DMS).[13]

    • Automate the System: An automated system can provide much better control over parameters like purge time and flow rate compared to manual operation, leading to improved repeatability.[4]

    • Maintain Constant Temperature: Use a water bath or heating block to maintain a constant and uniform sample temperature during purging.[3]

Issue 3: Extraneous Peaks in Chromatogram

  • Potential Cause: Contamination from the system or carryover from a previous sample.

  • Solution:

    • Run a Blank: Purge high-purity water to determine if the contamination is from the system itself. Check the purity of your purge gas and consider using hydrocarbon and water traps on the gas line.[9]

    • Increase Trap Bake Time/Temperature: If the extra peaks match those of a previous sample, this indicates carryover.[9] Increase the duration and/or temperature of the trap bake cycle between analyses to ensure the trap is fully cleaned.

    • Clean the System: If contamination persists, clean all components in the sample path, including the sparging vessel and transfer lines, with appropriate solvents.[10][11]

Issue 4: Analyte Degradation

  • Potential Cause: Certain volatile compounds can be prone to thermal degradation or hydrolysis during the analysis process.[11]

  • Solution:

    • Optimize Desorption Temperature: While a high desorption temperature is needed to transfer analytes to the GC, an excessively high temperature can cause degradation. Evaluate a range of desorption temperatures to find the optimal balance between efficient transfer and analyte stability.

    • Minimize Contact Time: Optimizing purge flow rates and ensuring rapid transfer from the trap to the GC can help minimize the time analytes spend in potentially reactive parts of the system.[11]

Data Presentation

Table 1: Example Purge and Trap Parameters for VOCs in Water

ParameterDMS in SeawaterVOCs in WaterTrimethylamine (B31210)/Methanol (B129727) in Seawater[12]
Sample Volume 20 mL5 mL (typical)~10 mL
Purge Gas NitrogenHelium or NitrogenHigh-purity Nitrogen
Purge Flow Rate 60 mL/min40 mL/min90 mL/min
Purge Time 20 min11 min10 min
Sample Temperature Not specified (ambient)Ambient (can be heated)85°C
Trap Material Tenax TASolid sorbentTenax TA
Trap Temperature -10°CAmbient-25°C
Desorption Temp. 250°CNot specified220°C
Desorption Time Not specifiedNot specified2 min

Experimental Protocols

Protocol: General Purge and Trap GC Method for Seawater DMS

This protocol is a generalized procedure based on common practices.[4][10] Optimization is required for your specific instrumentation and sample type.

  • System Preparation:

    • Ensure the GC and detector (e.g., Flame Photometric Detector - FPD, or Mass Spectrometer - MS) are stable and calibrated.

    • Set the adsorbent trap bake temperature and time to clean the trap before the first run (e.g., 260°C for 5-10 minutes).

    • Cool the trap to its trapping temperature (e.g., -10°C to -25°C).[4][12]

  • Sample Collection and Preparation:

    • Collect seawater samples in clean, gas-tight bottles, avoiding air bubbles.

    • Analyze samples as quickly as possible after collection.[4] If short-term storage is necessary, filter and store refrigerated.[13]

    • Accurately measure a specific volume of seawater (e.g., 20 mL) into the sparging vessel.

    • If using an internal standard, spike the sample with a known amount of d6-DMS.[13]

  • Purge and Trap Cycle:

    • Purge: Begin bubbling the inert purge gas (e.g., Nitrogen at 60 mL/min) through the sample for a set time (e.g., 20 minutes).[4] The volatilized DMS is carried out of the sample and onto the cold adsorbent trap.

    • Dry Purge (Optional): After the main purge, a flow of dry gas may be passed through the trap for a few minutes to remove excess water.

    • Desorb: Rapidly heat the adsorbent trap (e.g., to 250°C) while backflushing with GC carrier gas.[4] This injects the trapped DMS as a concentrated band onto the GC column. Start GC data acquisition simultaneously.

  • Chromatographic Analysis:

    • The DMS is separated from other compounds on the GC column and detected.

    • After the DMS peak has eluted, hold the GC at a higher temperature to elute any less volatile compounds.

  • System Re-equilibration:

    • Stop the GC run and begin the trap bake cycle to prepare the system for the next sample.

Mandatory Visualization

experimental_workflow cluster_sample Sample Handling cluster_pt Purge & Trap System cluster_analysis Analysis SampleCollection 1. Seawater Collection Spike 2. Add Internal Standard (d6-DMS) SampleCollection->Spike Load 3. Load Sample into Sparging Vessel Spike->Load Purge 4. Purge Sample (e.g., N2 gas, 60 mL/min) Load->Purge Trap 5. Cryo-Trap DMS (e.g., -10°C on Tenax) Purge->Trap Desorb 6. Thermally Desorb (e.g., 250°C) Trap->Desorb GC 7. GC Separation Desorb->GC Detect 8. Detection (FPD or MS) GC->Detect Data 9. Data Acquisition & Analysis Detect->Data

Caption: Experimental workflow for DMS analysis.

troubleshooting_tree Start Problem: Low or No DMS Peak CheckBlank Run a high-purity water blank Start->CheckBlank PeakInBlank Peak(s) in blank? CheckBlank->PeakInBlank Contamination Source is Contamination: - Clean glassware - Check purge gas purity - Increase trap bake PeakInBlank->Contamination Yes NoPeakInBlank System is clean. Problem is with sample. PeakInBlank->NoPeakInBlank No CheckStandard Inject liquid standard directly into GC NoPeakInBlank->CheckStandard GC_OK GC & Detector OK? CheckStandard->GC_OK GC_Problem Problem with GC/Detector: - Check detector settings - Check column integrity - Remake standard GC_OK->GC_Problem No PT_Problem Problem in P&T System: - Check for leaks - Verify trap activity - Optimize P&T parameters GC_OK->PT_Problem Yes Optimize Optimize P&T Conditions: - Increase sample temp - Increase purge time/flow - Check for foaming PT_Problem->Optimize

Caption: Troubleshooting decision tree for low DMS signal.

References

Technical Support Center: Dimethyl Sulfide (DMS) Detection in Atmospheric Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dimethyl sulfide (B99878) (DMS) in atmospheric samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting low concentrations of DMS in the atmosphere?

A1: For detecting trace levels of atmospheric DMS, typically in the parts-per-trillion (ppt) range, several high-sensitivity methods are employed. These include:

  • Gas Chromatography (GC) coupled with sulfur-selective detectors like a Flame Photometric Detector (FPD), Sulfur Chemiluminescence Detector (SCD), or a Mass Spectrometer (MS).[1][2][3]

  • Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) offers real-time DMS measurements with high sensitivity.[4]

  • Laser-based spectroscopic techniques , such as Tunable Laser Absorption Spectroscopy (TLAS), provide high precision and low detection limits.[3][5][6]

  • Automated sequential vaporization with chemiluminescence detection (SVG-CL) is another sensitive technique for on-site analysis.[7][8]

The choice of method often depends on factors such as the required detection limit, temporal resolution, and whether real-time monitoring is necessary.

Q2: How can I improve the detection limit of my GC-based DMS analysis?

A2: To enhance the sensitivity of GC-based methods, preconcentration of the atmospheric sample is crucial.[9] Common techniques include:

  • Cryogenic Trapping: This involves passing the air sample through a trap cooled to a very low temperature (e.g., with liquid nitrogen) to condense DMS and other volatile compounds. The trapped compounds are then thermally desorbed into the GC.

  • Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate DMS from the air sample before injection into the GC.[1][10][11] The choice of fiber coating is critical for optimal extraction efficiency.[1][10]

  • Adsorbent Tubes: Air is drawn through tubes packed with a solid adsorbent material, such as Tenax, which traps DMS.[9][12] The DMS is then thermally desorbed for GC analysis.

Optimizing parameters such as sample volume, trapping temperature, and desorption conditions is key to achieving lower detection limits.[1][10]

Q3: What are common sources of error and contamination in atmospheric DMS measurements?

A3: Several factors can introduce errors and contamination into your DMS measurements:

  • Sampling Artifacts: DMS can be unstable, and its concentration can be affected by interactions with sampling materials. It is crucial to use inert materials like PFA Teflon for all sampling lines to minimize adsorption and reactions.[13]

  • Oxidation: DMS can be oxidized by atmospheric oxidants like ozone, especially during preconcentration steps.[9] It may be necessary to remove these oxidants from the sample stream before trapping.

  • Humidity: High humidity can negatively impact the trapping efficiency of some adsorbents and cryogenic traps.[9] Using a drying agent or a cold trap to reduce the water content of the sample is recommended.

  • Contamination from the sampling platform: On ships or aircraft, emissions from the platform itself can contaminate the atmospheric samples. Careful positioning of the sample inlet and data filtering based on wind direction are necessary to avoid this.[14]

Troubleshooting Guides

Issue 1: Low or no DMS signal detected in a sample where it is expected.

Possible Cause Troubleshooting Step
Inefficient Trapping/Preconcentration - Verify the temperature of your cryogenic trap. - Check the integrity and suitability of your SPME fiber or adsorbent tube.[1][10] - Optimize trapping parameters such as sample flow rate and duration.[9]
Analyte Loss in the System - Check for leaks in your sampling lines and connections. - Ensure all surfaces in contact with the sample are made of inert materials.[13] - Verify the desorption temperature and time are sufficient to transfer all trapped DMS to the GC.
Detector Malfunction - Check the detector's operational parameters (e.g., gas flows for FPD/SCD, vacuum for MS). - Run a known standard to confirm detector response.
DMS Degradation - Consider the possibility of DMS oxidation during sampling or storage.[9] - If storing samples, ensure they are kept at a low temperature and analyzed as quickly as possible.

Issue 2: Poor reproducibility of DMS measurements.

Possible Cause Troubleshooting Step
Inconsistent Sampling Volume - Use a calibrated mass flow controller to ensure a precise and consistent volume of air is sampled each time.
Variable Trapping/Desorption Efficiency - Ensure the cryogenic trap reaches the same temperature for each run. - For SPME, control the extraction time and temperature precisely.[1][10] - For thermal desorption, ensure consistent heating profiles.
Fluctuations in Detector Response - Allow the detector to stabilize completely before analysis. - Monitor the stability of detector gases and power supply.
Contamination Issues - Run blank samples to check for system contamination. - Clean the sampling lines and injection port regularly.

Issue 3: Presence of interfering peaks in the chromatogram.

Possible Cause Troubleshooting Step
Co-elution with other sulfur compounds - Optimize the GC temperature program to improve the separation of DMS from other compounds like dimethyl disulfide (DMDS).[1]
Sample Matrix Effects - Use a more selective detector, such as a mass spectrometer, to differentiate DMS from interfering compounds based on their mass-to-charge ratio.[2]
Contamination - Identify the source of contamination by running blanks and checking the purity of carrier gases and standards.

Data Presentation

Table 1: Comparison of Detection Limits for Various DMS Detection Methods

MethodTypical Detection LimitReference
GC-FPD with SPMEng/L range (in water, indicative of high sensitivity)[1][10]
SVG-CL0.02 ppbv (atmospheric)[7][8]
Tunable Laser Absorption Spectroscopy9.6 ppb (with 164s integration)[5][6]
GC-MS (Whole Air Sampling)1 pptv[2]
High-Resolution ToF-CIMS4 pptv[14]

Experimental Protocols

Protocol 1: DMS Analysis using Headspace Solid-Phase Microextraction-Gas Chromatography-Flame Photometric Detection (HS-SPME-GC-FPD)

This protocol is adapted from a method for analyzing dimethyl sulfides in aqueous samples, which can be modified for atmospheric sampling by adjusting the sample collection phase.[1][10]

  • Sample Collection & Preconcentration:

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the atmospheric sample for a defined period (e.g., 87 minutes, optimization required for atmospheric concentrations).[1][10] The sampling can be done directly in the field or from a collected air sample in a Tedlar bag.

    • The extraction temperature should be optimized; for example, 50°C was found to be optimal for aqueous samples.[1][10]

  • Gas Chromatography:

    • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2 minutes) in splitless mode.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

    • Column: Use a capillary column suitable for volatile sulfur compound analysis (e.g., DB-1, 30 m x 0.32 mm x 5.0 µm).

    • Oven Program: An example program is 40°C for 2 minutes, then ramp at 3°C/min to a final temperature, holding for 3 minutes.[15] This program must be optimized for your specific column and target analytes.

  • Flame Photometric Detection:

    • Operate the FPD according to the manufacturer's instructions, ensuring optimal hydrogen, air, and makeup gas flows for sulfur compound detection.

  • Calibration:

    • Prepare gas-phase DMS standards at various concentrations in Tedlar bags or using a certified gas standard and a dilution system.

    • Analyze the standards using the same HS-SPME-GC-FPD method to generate a calibration curve.

Mandatory Visualization

Experimental_Workflow_DMS_Analysis cluster_sampling Sample Collection & Preconcentration cluster_analysis Analysis cluster_data Data Processing Atmospheric_Sample Atmospheric Sample Preconcentration Preconcentration (SPME / Cryotrap / Adsorbent Tube) Atmospheric_Sample->Preconcentration Thermal_Desorption Thermal Desorption Preconcentration->Thermal_Desorption GC_Separation Gas Chromatography (Separation) Thermal_Desorption->GC_Separation Detector Detection (FPD / MS / SCD) GC_Separation->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for atmospheric DMS analysis.

Troubleshooting_Low_Signal Start Low or No DMS Signal Check_Preconcentration Check Preconcentration Efficiency (Temp, Flow, Media) Start->Check_Preconcentration Check_System_Integrity Check System Integrity (Leaks, Inert Surfaces) Check_Preconcentration->Check_System_Integrity [OK] Signal_Restored Signal Restored Check_Preconcentration->Signal_Restored [Issue Found & Fixed] Check_Detector Check Detector Function (Gases, Standards) Check_System_Integrity->Check_Detector [OK] Check_System_Integrity->Signal_Restored [Issue Found & Fixed] Check_Detector->Signal_Restored [Issue Found & Fixed] Further_Investigation Further Investigation Needed Check_Detector->Further_Investigation [OK]

Caption: Troubleshooting low DMS signal.

References

Addressing matrix effects in the analysis of Dimethyl sulfide in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dimethyl Sulfide (DMS). This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in complex samples. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible quantification of DMS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound (DMS) analysis?

A1: Matrix effects are the alteration of an analytical instrument's response to an analyte, such as DMS, due to the presence of other co-eluting or co-extracted components in the sample matrix.[1] These effects can lead to either signal suppression (a lower response) or signal enhancement (a higher response), resulting in inaccurate quantification.[2][3] In Gas Chromatography (GC) analysis, for example, co-extracted matrix components can interact with the analyte in the injector or on the column, leading to peak tailing, degradation, or an enhanced response.[4] This interference is a significant challenge in complex samples like biological fluids, environmental waters, and food products.[2][5]

Q2: What are common sources of matrix effects when analyzing DMS in different sample types?

A2: The sources of matrix effects are highly dependent on the sample composition:

  • Environmental Samples (Seawater, Freshwater): High salt content (ionic strength) is a primary factor.[6][7][8] Salinity can influence the partitioning of DMS from the liquid phase to the headspace in techniques like Solid-Phase Microextraction (SPME) or Purge-and-Trap.[8] Other dissolved organic matter and microorganisms in eutrophic freshwater can also interfere.[9][10]

  • Food and Beverages (Beer, Wine): In alcoholic beverages, ethanol (B145695) is a major source of matrix effects, significantly decreasing the detectability of DMS by affecting its adsorption on SPME fibers.[11] Other volatile and non-volatile components also contribute to the overall matrix complexity.[11]

  • Biological Samples (Blood, Urine, Tissue): These are among the most challenging matrices due to their complexity, containing millions of molecular species.[12] Proteins, lipids, salts, and various metabolites can cause significant signal suppression or enhancement and interfere with sample preparation.[13][14]

Q3: Which analytical techniques are most susceptible to matrix effects for DMS analysis?

A3: While powerful, techniques combining Gas Chromatography (GC) with Mass Spectrometry (MS) or other detectors are susceptible to matrix effects.[2][4]

  • Headspace (HS) and Solid-Phase Microextraction (SPME)-GC: These methods are sensitive to matrix components that alter the volatility and partitioning of DMS.[8][11] For example, ethanol in wine can decrease the adsorption of DMS onto the SPME fiber.[11]

  • Purge-and-Trap (P&T)-GC: The efficiency of purging DMS from a liquid sample can be influenced by the matrix composition, such as salinity.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for the highly volatile DMS, LC-MS is generally prone to matrix effects, particularly ionization suppression or enhancement in the MS source.[1]

Q4: What are the primary strategies to mitigate or compensate for matrix effects?

A4: There are three main approaches to address matrix effects: optimizing sample preparation, modifying chromatographic conditions, and using specific calibration strategies.[1][15]

  • Sample Preparation: Techniques like SPME can be optimized (e.g., adjusting ionic strength, temperature, and extraction time) to improve selectivity for DMS.[8][9]

  • Calibration Methods:

    • Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard, such as deuterated DMS (d6-DMS), is considered the gold standard.[16][17][18] The internal standard behaves almost identically to the analyte during extraction and analysis, effectively compensating for matrix effects.[19]

    • Standard Addition: This method involves adding known amounts of a DMS standard to sample aliquots to create a calibration curve within the sample matrix itself.[5][20][21] It is highly effective for complex matrices where a blank matrix is unavailable.[20][22]

    • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that closely mimics the composition of the actual samples.[3][23] This helps ensure that the standards and samples experience similar matrix effects.

Troubleshooting Guide

Q5: My DMS signal is suppressed, and recovery is low, especially in high-salinity samples. What should I do?

A5: Signal suppression in high-salinity samples is a common issue, particularly with headspace and purge-and-trap methods. The high ionic strength can alter the partitioning of DMS into the gas phase.

  • Troubleshooting Steps:

    • Increase Ionic Strength Uniformly: For headspace SPME analysis, increasing the salt concentration (e.g., by adding NaCl to 20%) in all samples and standards can actually enhance the signal for DMS by "salting out" the volatile compound into the headspace.[8] The key is consistency across all samples.

    • Use an Internal Standard: The most robust solution is to use a stable isotope-labeled internal standard like d6-DMS.[16][17] This standard will be affected by the salt matrix in the same way as the native DMS, allowing for accurate correction.

    • Employ the Standard Addition Method: If an isotopic standard is unavailable, the standard addition method is an excellent alternative.[6][7] It inherently corrects for matrix-induced suppression by calibrating within the sample itself.[22]

Q6: I am observing inconsistent peak areas and poor reproducibility when analyzing DMS in beer samples. What is the likely cause?

A6: The high ethanol content and other volatile compounds in beer can cause significant matrix effects with SPME-GC analysis.[11]

  • Troubleshooting Steps:

    • Sample Dilution: Proper dilution of the beer sample can mitigate the effect of ethanol on the SPME fiber.[11]

    • Matrix-Matched Calibration: Prepare your calibration standards in a de-gassed, DMS-free beer matrix if possible, or a synthetic solution with a similar ethanol concentration (e.g., 4% ethanol).[24]

    • Stable Isotope Dilution: This remains the preferred method. Adding d6-DMS as an internal standard effectively corrects for variations in extraction efficiency caused by the complex beer matrix.[18]

    • Standard Addition: This method is also highly recommended for beer analysis to rule out matrix effects.[25]

Q7: My calibration curve is non-linear when analyzing DMS in a complex biological matrix. How can I fix this?

A7: Non-linearity can occur when the matrix effect is not constant across the concentration range. High concentrations of matrix components can saturate the system or interfere with ionization.[2]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: First, confirm a matrix effect is present by comparing the slope of a calibration curve made in a pure solvent to one made in a matrix extract.

    • Improve Sample Cleanup: Enhance your sample preparation protocol to remove more interfering components.

    • Switch Calibration Strategy:

      • Standard Addition: This is often the best solution for non-linearity caused by the matrix, as it accounts for sample-specific effects.[26][27]

      • Stable Isotope Dilution: An isotopically labeled standard can correct for non-linear responses caused by matrix interference.[17][19]

    • Reduce Sample Volume: Injecting a smaller volume of the sample extract can sometimes reduce the overall matrix load and restore linearity.[15]

Data Summary Tables

Table 1: Impact of Sample Matrix on DMS Analysis Parameters

Sample MatrixPrimary Interferent(s)Observed Effect on AnalysisRecommended Mitigation StrategyReference(s)
Seawater High Salinity (Ionic Strength)Altered recovery in Purge-and-Trap; variable partitioning in Headspace.Standard Addition, Stable Isotope Dilution (d6-DMS)[6][7][16]
Wine/Beer Ethanol, Volatile CompoundsDecreased sensitivity and accuracy with SPME due to fiber competition.Stable Isotope Dilution, Standard Addition, Sample Dilution[11][18][25]
Freshwater Dissolved Organic MatterVariable recoveries, potential for interfering peaks.SPME parameter optimization (e.g., ionic strength), Internal Standard[8][9][28]
Biological Fluids Proteins, Lipids, SaltsSevere signal suppression or enhancement, reduced sensitivity.Stable Isotope Dilution, thorough sample cleanup, Differential Mobility Spectrometry[12][13][19]

Table 2: Comparison of Calibration Strategies for Mitigating Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Stable Isotope Dilution (SID) An isotopically labeled analog of the analyte is added to each sample as an internal standard.[19]Considered the "gold standard"; highly accurate as it corrects for both extraction variability and matrix effects.[27]Requires a mass spectrometer; labeled standards can be expensive or unavailable.[26][29]
Standard Addition Known amounts of the analyte are added to sample aliquots to create a sample-specific calibration curve.[5]Effectively compensates for matrix effects without needing a blank matrix; corrects for recovery losses.[20][22]Can be labor-intensive as each sample requires multiple analyses; consumes more sample.[26][27]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is compositionally similar to the samples.[23]Simple to implement if a representative blank matrix is available; accounts for matrix effects experienced by standards and samples.[3]A suitable blank matrix free of the analyte can be difficult or impossible to obtain; matrix composition can vary between samples.[15][27]

Experimental Protocols & Workflows

Protocol 1: DMS Quantification using Stable Isotope Dilution (SID) by SPME-GC-MS

This protocol is adapted for analyzing DMS in aqueous samples like beer or environmental water.

  • Preparation of Standards:

    • Prepare a stock solution of unlabeled DMS in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of deuterated DMS (d6-DMS) internal standard (IS).[18]

    • Create a series of calibration standards by spiking a blank matrix (or solvent) with varying concentrations of DMS and a fixed concentration of d6-DMS IS.

  • Sample Preparation:

    • Place a precise volume (e.g., 5 mL) of the sample into a headspace vial.

    • Add a fixed amount of the d6-DMS IS solution to the vial.[18]

    • If required for the matrix (e.g., freshwater), add salt (e.g., NaCl) to achieve a consistent, high ionic strength (e.g., 20% w/v) to promote partitioning into the headspace.[8]

    • Seal the vial immediately.

  • SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 50 °C) with stirring for a set time to allow for equilibration between the liquid and headspace phases.[9]

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a fixed extraction time (e.g., 87 minutes).[9][10]

  • GC-MS Analysis:

    • Thermally desorb the fiber in the GC injector.

    • Separate DMS and d6-DMS on a suitable capillary column (e.g., BPX-Volatiles).[18]

    • Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode. Monitor ions m/z 62 for DMS and m/z 68 for d6-DMS.[18]

  • Quantification:

    • Calculate the ratio of the peak area of DMS (m/z 62) to the peak area of d6-DMS (m/z 68).

    • Construct a calibration curve by plotting this ratio against the concentration of DMS in the standards.

    • Determine the concentration of DMS in the unknown samples using the calibration curve.

Protocol 2: DMS Quantification using the Standard Addition Method

This method is ideal for complex matrices where a blank is unavailable.[20]

  • Sample Aliquoting: Prepare at least four identical aliquots of the unknown sample.

  • Spiking:

    • Leave one aliquot unspiked (this is the "zero addition" point).

    • Add known, increasing amounts of a DMS standard solution to the other three (or more) aliquots.[5][21] The spike amounts should be chosen to approximately double, triple, and quadruple the estimated original concentration.

  • Analysis:

    • Analyze all spiked and unspiked aliquots using the chosen analytical method (e.g., HS-GC-FPD, P&T-GC-MS).

    • Record the instrument response (e.g., peak area) for DMS for each aliquot.

  • Data Analysis:

    • Plot the measured instrument response (y-axis) against the concentration of the added DMS standard (x-axis).

    • Perform a linear regression on the data points.

    • Determine the absolute value of the x-intercept of the regression line. This value represents the original concentration of DMS in the unspiked sample.[22]

Visualized Workflows

Matrix_Effect_Troubleshooting cluster_start Start: Analytical Problem cluster_diagnosis Diagnosis cluster_solution Solution Pathway cluster_end End Goal Start Inaccurate or Irreproducible DMS Results CheckMatrix Is a complex matrix (e.g., biological, environmental) involved? Start->CheckMatrix CompareSlopes Compare calibration slope in solvent vs. matrix extract. Are they different? CheckMatrix->CompareSlopes Yes End Accurate DMS Quantification CheckMatrix->End No (Check other issues: instrument, standards) IsotopeAvailable Is a stable isotope standard (e.g., d6-DMS) available? CompareSlopes->IsotopeAvailable Yes (Matrix Effect Confirmed) CompareSlopes->End No (No Matrix Effect) BlankAvailable Is a representative blank matrix available? ImplementSA Implement Standard Addition Method BlankAvailable->ImplementSA No ImplementMMC Implement Matrix-Matched Calibration BlankAvailable->ImplementMMC Yes IsotopeAvailable->BlankAvailable No ImplementSID Implement Stable Isotope Dilution (SID) IsotopeAvailable->ImplementSID Yes ImplementSID->End ImplementSA->End ImplementMMC->End

Caption: Decision workflow for diagnosing and selecting a strategy to address matrix effects.

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_result Result A0 Take 4+ identical aliquots of sample A1 Spike Aliquot 1 (Conc = C0) A0->A1 A2 Spike Aliquot 2 (Conc = C0 + C1) A0->A2 A3 Spike Aliquot 3 (Conc = C0 + C2) A0->A3 A4 Spike Aliquot 4 (Conc = C0 + C3) A0->A4 B1 Analyze all aliquots (e.g., by GC-MS) A1->B1 A2->B1 A3->B1 A4->B1 B2 Plot Instrument Response vs. Added Concentration B1->B2 B3 Perform Linear Regression B2->B3 C1 Extrapolate to find x-intercept B3->C1 C2 Original Concentration = |x-intercept| C1->C2

Caption: Experimental workflow for the Standard Addition Method.

SPME_Workflow start Start: Aqueous Sample prep Add sample to vial Spike with Internal Standard (e.g., d6-DMS) Add salt (optional) & seal start->prep equilibrate Incubate vial at constant temperature with stirring prep->equilibrate extract Expose SPME fiber to headspace for fixed time equilibrate->extract desorb Transfer fiber to GC injector for thermal desorption extract->desorb analyze Separate and detect by GC-MS or GC-FPD desorb->analyze quantify Quantify using calibration curve analyze->quantify

Caption: General experimental workflow for Headspace-SPME-GC analysis of DMS.

References

Troubleshooting peak tailing and asymmetry in Dimethyl sulfide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of dimethyl sulfide (B99878) (DMS), focusing on peak tailing and asymmetry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing for dimethyl sulfide (DMS) in my chromatogram?

Peak tailing for active sulfur compounds like this compound is a frequent challenge in gas chromatography. The primary causes stem from interactions within the GC system and suboptimal analytical conditions. Key factors include:

  • Active Sites: Sulfur compounds are highly reactive and can interact with active sites in the GC flow path.[1][2][3][4][5] These sites are often found on untreated metal surfaces, contaminated inlet liners, or exposed silanol (B1196071) groups on the column.[2][3][6][7][8]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites, leading to peak tailing.[2][3]

  • Improper Column Installation: A poorly cut or installed column can create turbulence in the carrier gas flow and unswept volumes, resulting in asymmetrical peaks.[2][6][9][10][11]

  • Inappropriate GC Method Parameters: Suboptimal inlet temperature, oven temperature program, or carrier gas flow rate can exacerbate peak tailing.[3]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting, but in some cases, can contribute to tailing.[5][7][9]

Q2: My DMS peak is tailing. Where should I start troubleshooting?

A systematic approach is crucial for efficiently diagnosing the root cause of peak tailing. The following workflow is recommended:

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a physical issue (e.g., installation, leak) check_all_peaks->physical_issue Yes chemical_issue Likely a chemical issue (specific to DMS) check_all_peaks->chemical_issue No check_installation Check column installation and for leaks physical_issue->check_installation check_inlet Inspect and clean/replace inlet liner and septum chemical_issue->check_inlet resolved Issue Resolved check_installation->resolved trim_column Trim 15-20 cm from the front of the column check_inlet->trim_column optimize_method Optimize GC method parameters (temperature, flow rate) trim_column->optimize_method consider_column Consider a more inert column optimize_method->consider_column consider_column->resolved G cluster_system GC System cluster_causes Causes of Peak Tailing Inlet Inlet Column Column Inlet->Column Detector Detector Column->Detector PeakTailing Peak Tailing/ Asymmetry Detector->PeakTailing ActiveSites Active Sites ActiveSites->Inlet interacts with ActiveSites->Column interacts with Contamination Contamination Contamination->Column affects PoorInstallation Poor Installation PoorInstallation->Column affects Sample Sample Injection Sample->Inlet

References

Technical Support Center: Minimizing Contamination in Low-Concentration Dimethyl Sulfide (DMS) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during the analysis of low-concentration Dimethyl sulfide (B99878) (DMS).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of DMS contamination in the laboratory?

A1: Contamination in low-concentration DMS analysis can originate from various sources. It is crucial to maintain a clean laboratory environment, as DMS is a volatile compound. Common sources include:

  • Laboratory Air: Ambient air can contain volatile organic compounds (VOCs) that may interfere with DMS analysis. It is advisable to work in a well-ventilated area or under a fume hood.[1]

  • Sample Containers and Glassware: Improperly cleaned glassware can introduce contaminants. Residues from previous samples or cleaning agents can lead to ghost peaks or an elevated baseline.[1][2]

  • Plastics and Tubing: Certain plastics and tubing materials can absorb or leach DMS and other interfering compounds. It is recommended to use materials like glass, PTFE, and stainless steel for sample collection and transfer.[3] Brass and copper connections should be avoided as they can react with sulfur compounds.

  • Septa and Vial Caps: Septa from vials can be a source of contamination, leaching siloxanes or other compounds, especially when pierced multiple times or exposed to aggressive solvents.[4][5][6][7]

  • Reagents and Solvents: The purity of solvents and reagents is critical. Ensure they are of high grade and stored properly to prevent contamination.

  • Gas Lines: Contaminated carrier gas or fuel gas lines can introduce impurities into the GC system, leading to baseline noise and ghost peaks.[2][8][9]

Q2: How should I properly clean glassware for trace DMS analysis?

A2: A rigorous cleaning protocol is essential to prevent contamination from glassware. Here is a recommended procedure:

  • Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove the bulk of residues.[10]

  • Detergent Wash: Scrub the glassware with a laboratory-grade, phosphate-free detergent solution in hot water.[10]

  • Tap Water Rinse: Rinse thoroughly with warm tap water multiple times to remove all traces of detergent.

  • Acid Rinse (Optional but Recommended): For removing acid-soluble contaminants, you can rinse or soak the glassware in a 10% (v/v) hydrochloric acid solution. This should be followed by another thorough tap water rinse.

  • Deionized Water Rinse: Rinse the glassware multiple times with deionized or Milli-Q water.

  • Solvent Rinse: Rinse with high-purity solvents like methanol (B129727) and then acetone (B3395972) to remove any remaining organic residues.

  • Drying: Allow the glassware to air dry on a clean rack or in a drying oven. Loosely covering the openings with solvent-rinsed aluminum foil can prevent airborne contamination during drying.

Q3: What are the best practices for sample collection and storage to minimize DMS loss or contamination?

A3: Due to its volatile nature, proper sample handling and storage are critical for accurate DMS measurements.

  • Sample Collection: Collect samples in glass containers with PTFE-lined caps. Minimize headspace in the container to reduce DMS partitioning into the gas phase.

  • Preservation: For aqueous samples, filtration, acidification, and refrigeration are the most appropriate methods for storage up to 56 hours.[10]

  • Storage Temperature: Store samples at low temperatures (e.g., 4°C) and in the dark to minimize biological activity and photodegradation. However, be aware that DMS can be unstable even under these conditions.[11] One study found that water samples containing DMS should not be stored for more than 6 hours, even at low temperatures.[12]

  • Analysis Time: Analyze samples as quickly as possible after collection to minimize analyte loss.

Q4: Which analytical technique is better for low-concentration DMS measurements: Purge and Trap (P&T) or Solid-Phase Microextraction (SPME)?

A4: Both P&T and SPME are effective pre-concentration techniques for low-level DMS analysis, and the choice depends on the specific application, available instrumentation, and desired sample throughput.

  • Purge and Trap (P&T): This technique offers high sensitivity and is well-suited for a wide range of volatile organic compounds. It involves purging the sample with an inert gas and trapping the analytes on a sorbent trap before thermal desorption into the GC. P&T can achieve very low detection limits.[12][13]

  • Solid-Phase Microextraction (SPME): SPME is a simpler, solvent-free technique that is easy to automate. It uses a coated fiber to extract analytes from the sample's headspace or directly from the liquid.[14] It has been shown to have good correlation with P&T methods for DMS analysis.[15][16][17]

A direct comparison in one study showed that P&T measured on average 8% more DMS than SPME, with good overall correlation between the two methods.[15][16]

Troubleshooting Guides

Issue 1: Ghost Peaks in the Chromatogram

Ghost peaks are peaks that appear in a blank run or in a sample chromatogram that do not correspond to any of the target analytes.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Carryover from Previous Injections - Run several blank solvent injections to flush the system.- Optimize the autosampler wash method by using a stronger solvent and increasing the wash volume and/or number of wash cycles.- For P&T systems, ensure the bake time and temperature are sufficient to clean the trap between runs.[11]
Contaminated Syringe - Clean the syringe with appropriate solvents.- If contamination persists, replace the syringe.[2]
Septum Bleed - Replace the inlet septum. Use high-quality, low-bleed septa.- Avoid over-tightening the septum nut.
Contaminated Inlet Liner - Replace the inlet liner. Use deactivated liners for analyzing active sulfur compounds.[15]
Contaminated Gas Lines - Purge the gas lines.- Check for and replace contaminated gas filters.
Backflash in the Inlet - This occurs when the sample vapor volume exceeds the liner volume. Reduce the injection volume or use a liner with a larger internal volume.[8]

Troubleshooting Logic for Ghost Peaks

Figure 1. Troubleshooting workflow for identifying the source of ghost peaks.

Issue 2: Peak Tailing

Peak tailing is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half. This can affect integration and reduce accuracy.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Active Sites in the System - Inlet: Use a deactivated inlet liner. Replace the liner and O-ring.[15]- Column: Trim the first 15-20 cm of the column inlet to remove active sites that have accumulated. If tailing persists, replace the column with one suitable for sulfur analysis.[16]- Connections: Ensure all connections are properly made and there is no dead volume.
Improper Column Installation - Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth into the inlet and detector.[10]
Column Contamination - Bake out the column at a high temperature (below the maximum limit) to remove contaminants.- If baking is ineffective, trim the front end of the column.[16]
Incompatible Solvent - Ensure the injection solvent is compatible with the stationary phase of the column. A mismatch in polarity can cause poor peak shape.[10]
Low Carrier Gas Flow Rate - Optimize the carrier gas flow rate. A flow rate that is too low can increase band broadening and tailing.[16]

Decision Tree for Troubleshooting Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed for DMS CheckAllPeaks Are ALL peaks tailing? Start->CheckAllPeaks PhysicalIssue Suspect Physical Issue: - Improper column installation - Dead volume - System leak CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Suspect Chemical/Active Site Issue CheckAllPeaks->ChemicalIssue No (DMS specific) Resolved Problem Resolved PhysicalIssue->Resolved InletMaint Perform Inlet Maintenance: - Replace liner with deactivated one - Replace septum and O-ring ChemicalIssue->InletMaint TrimColumn Trim Column Inlet (15-20 cm) InletMaint->TrimColumn CheckMethod Review Method Parameters: - Carrier gas flow rate - Solvent compatibility TrimColumn->CheckMethod ReplaceColumn Replace Column CheckMethod->ReplaceColumn ReplaceColumn->Resolved

Figure 2. Decision tree for diagnosing and resolving peak tailing issues.

Data Presentation

Table 1: Comparison of Analytical Methods for DMS Measurement
Parameter Purge and Trap (P&T) - GC-FPD SPME - GC-MS SPME - GC-FPD
Principle Dynamic headspace extraction with cryogenic or sorbent trapping.Equilibrium extraction from headspace using a coated fiber.Equilibrium extraction from headspace using a coated fiber.
Detection Limit ~0.8 ng/L[12]~0.05 nM (~3.1 ng/L)[18]~29 ng/L[1]
Precision (RSD) ~5% at 8-10 ng/L[12]≤7%[18]~5-6%[1]
Linearity (r²) >0.99>0.995[18]>0.996[1]
Recovery 93-105%[12]Not explicitly stated97.22–99.07%[1]
Advantages High sensitivity, well-established method.Simple, solvent-free, easily automated.Simple, solvent-free, sulfur-selective detector.
Disadvantages More complex instrumentation, potential for water interference.[13]Fiber-to-fiber variability, potential for matrix effects.Fiber-to-fiber variability.
Direct Comparison In a direct comparison, P&T measured on average 8% more DMS than SPME.[15][16]In a direct comparison, SPME measured on average 8% less DMS than P&T.[15][16]Not directly compared in the same study.
Table 2: Recommended Materials for DMS Sampling and Analysis
Component Recommended Materials Materials to Avoid Reasoning
Sample Vials/Containers Borosilicate glassPlastic containersPlastics can leach interfering compounds or adsorb DMS.[3]
Vial Caps/Septa PTFE-lined silicone septaUnlined septa, some preslit septaUnlined septa can leach contaminants; some preslit septa can cause evaporation or contamination.[5][6][7]
Tubing & Fittings Stainless steel, PEEK, PTFEBrass, Copper, Rubber, Nitrile elastomersBrass and copper can react with sulfur compounds. Rubber and nitrile can be attacked by DMS.
GC Inlet Liner Deactivated fused silicaUntreated glass linersActive silanol (B1196071) groups on untreated glass can cause peak tailing.[15]
SPME Fiber DVB/CAR/PDMS, CAR/PDMSPDMS (for some applications)Combination fibers like DVB/CAR/PDMS generally provide better extraction efficiency for a broad range of volatile sulfur compounds, including DMS.[19][20]

Experimental Protocols

Protocol 1: Low-Concentration DMS Analysis using SPME-GC-MS

This protocol is a general guideline for the analysis of DMS in aqueous samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

1. Materials and Reagents

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile sulfur compounds.[19][20]

  • Headspace Vials: 20 mL glass vials with PTFE/silicone septa.

  • DMS Standard Solution

  • Deionized Water

  • Sodium Chloride (NaCl)

2. SPME Fiber Conditioning

  • Before first use, condition the SPME fiber in the GC injection port according to the manufacturer's instructions (e.g., 250°C for 30 minutes).

3. Sample Preparation

  • Place 10 mL of the aqueous sample into a 20 mL headspace vial.

  • To improve extraction efficiency, add NaCl to the sample (e.g., to a final concentration of 20% w/v).[19]

  • Immediately seal the vial with a PTFE/silicone septum and cap.

4. Headspace Extraction

  • Place the vial in the autosampler tray or a heating block with agitation.

  • Equilibrate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation.[20]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[19]

5. GC-MS Analysis

  • Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption for a specified time (e.g., 3-5 minutes).

  • GC Parameters (Example):

    • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Program: Initial temperature of 35°C (hold for 2 min), ramp at 5°C/min to 130°C, then ramp at 10°C/min to 225°C (hold for 5 min).[21]

  • MS Parameters (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 35-200) for identification and Selected Ion Monitoring (SIM) for quantification (target ion for DMS: m/z 62).

SPME-GC-MS Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis Sample 10 mL Aqueous Sample in 20 mL Vial Salt Add NaCl Sample->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate at 50°C (10 min with agitation) Seal->Equilibrate ExposeFiber Expose DVB/CAR/PDMS Fiber (30 min with agitation) Equilibrate->ExposeFiber Desorb Thermal Desorption in GC Inlet (250°C) ExposeFiber->Desorb Separate Chromatographic Separation (DB-WAX Column) Desorb->Separate Detect Mass Spectrometry Detection (Scan or SIM Mode) Separate->Detect

Figure 3. General experimental workflow for DMS analysis by SPME-GC-MS.

Protocol 2: Low-Concentration DMS Analysis using Purge and Trap-GC-FPD

This protocol provides a general procedure for analyzing DMS in aqueous samples using a purge and trap (P&T) system with a gas chromatograph equipped with a flame photometric detector (FPD).

1. Materials and Reagents

  • Purge and Trap Concentrator

  • GC-FPD System

  • Purge Gas: High-purity Helium or Nitrogen.

  • DMS Standard Solution

  • Deionized Water

2. Purge and Trap System Parameters (Example)

  • Sample Volume: 5 mL.

  • Purge Gas: Helium at 40 mL/min.[22]

  • Purge Time: 11 minutes.[22]

  • Purge Temperature: Ambient.[22]

  • Trap: Vocarb 3000 or similar.

  • Dry Purge Time: 2-4 minutes (to remove water).

  • Desorb Temperature: 180-250°C.[22]

  • Bake Temperature: ~270°C.[14]

3. Sample Preparation

  • Load 5 mL of the aqueous sample into the sparging vessel of the P&T system.

  • If using an internal standard, spike the sample at this stage.

4. Purging and Trapping

  • Initiate the purge cycle. The inert gas bubbles through the sample, stripping the volatile DMS.

  • The DMS is carried by the gas stream onto the sorbent trap where it is concentrated.

  • After the purge cycle, a dry purge is performed to remove excess water from the trap.

5. GC-FPD Analysis

  • Desorption: The trap is rapidly heated, and the carrier gas sweeps the desorbed DMS onto the GC column.

  • GC Parameters (Example):

    • Column: Chromosil 330 Teflon column or similar sulfur-specific column.[12]

    • Carrier Gas: Helium.

    • Oven Program: Isothermal or temperature programmed to achieve good separation of DMS from other volatile sulfur compounds.

  • FPD Parameters:

    • The FPD is a sulfur-selective detector. Optimize hydrogen and air flows for maximum sensitivity to sulfur compounds.

Purge and Trap Workflow

PT_Workflow cluster_pt Purge and Trap Cycle cluster_analysis GC-FPD Analysis LoadSample Load 5 mL Sample into Sparging Vessel Purge Purge with Helium (11 min at 40 mL/min) LoadSample->Purge Trap Analytes Adsorbed onto Trap Purge->Trap DryPurge Dry Purge (2-4 min) Trap->DryPurge Desorb Rapid Thermal Desorption from Trap DryPurge->Desorb Inject Transfer to GC Column Desorb->Inject Separate Chromatographic Separation Inject->Separate Detect Sulfur-Selective Detection (FPD) Separate->Detect

Figure 4. Key stages in the Purge and Trap GC-FPD analysis workflow.

References

Selection of appropriate SPME fiber coatings for Dimethyl sulfide extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection of appropriate Solid Phase Microextraction (SPME) fiber coatings for the extraction of dimethyl sulfide (B99878) (DMS). It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber coatings are most effective for extracting dimethyl sulfide (DMS)?

A1: For the analysis of volatile sulfur compounds (VSCs) like this compound, combination fibers generally demonstrate superior performance. The most consistently recommended and effective fiber coatings are those containing Carboxen, which is a carbon molecular sieve adsorbent ideal for trapping small, volatile molecules. Specifically, the following fibers are highly recommended:

  • Carboxen/Polydimethylsiloxane (CAR/PDMS) : This fiber is frequently cited as the most sensitive for DMS and other light VSCs, especially at trace concentration levels.[1][2][3] The Carboxen particles provide a high surface area for adsorption of small analytes.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) : This is a triple-phase fiber that offers a broader range of selectivity, making it suitable for analyzing a wider variety of volatile and semi-volatile compounds, including DMS.[4][5][6] It is often chosen for methods aiming to detect multiple VSCs simultaneously.

Q2: Should I use Headspace (HS) or Direct Immersion (DI) SPME for DMS analysis?

A2: Headspace (HS) SPME is the overwhelmingly recommended technique for DMS extraction.[2][7] this compound is a highly volatile compound (boiling point of 37.3 °C), meaning it readily partitions into the vapor phase above a liquid or solid sample.[7][8] HS-SPME is advantageous because it minimizes matrix effects, where other components in the sample (like proteins or salts) can interfere with the extraction process and potentially damage the fiber coating.[2] Direct Immersion (DI) is generally not recommended for highly volatile compounds like DMS and can lead to fouling of the fiber when analyzing complex matrices.

Q3: What are the key experimental parameters to optimize for DMS extraction?

A3: Several parameters critically influence the efficiency of DMS extraction and should be optimized for your specific application:

  • Extraction Temperature : Increasing the temperature generally promotes the volatilization of DMS into the headspace, which can enhance extraction efficiency. However, since the adsorption onto the SPME fiber is an exothermic process, excessively high temperatures can lead to lower recovery as analytes may desorb from the fiber.[4] A common starting point is a temperature slightly above the boiling point of DMS, such as 40-60°C.[2][7]

  • Extraction Time : The time required to reach equilibrium between the sample headspace and the fiber can range from a few minutes to over an hour.[4] It is crucial to determine the optimal time where the amount of extracted DMS is maximized and reproducible. For high-throughput analysis, a shorter, pre-equilibrium time can be used, but it must be kept consistent across all samples and standards.[9]

  • Ionic Strength (Salting Out) : The addition of salt (e.g., NaCl) to aqueous samples increases the ionic strength of the solution. This decreases the solubility of volatile organic compounds like DMS, driving them into the headspace and thereby increasing the extraction efficiency.[4]

  • Agitation : Stirring or agitating the sample during extraction helps to facilitate the mass transfer of DMS from the sample matrix to the headspace, reducing the time needed to reach equilibrium and improving reproducibility.[9]

Q4: Can the sample matrix affect the choice of SPME fiber and extraction conditions?

A4: Absolutely. The sample matrix plays a significant role and may require adjustments to the method. For example, in alcoholic beverages like wine or beer, the presence of ethanol (B145695) can significantly decrease the extraction efficiency of volatile sulfur compounds.[6] In such cases, sample dilution may be necessary to achieve consistent and accurate results. For complex matrices such as biological fluids or food products, headspace SPME is particularly crucial to avoid contamination of the fiber.[10][11][12]

SPME Fiber Performance for this compound Extraction

The selection of an appropriate SPME fiber is critical for achieving high sensitivity and reproducibility. The following table summarizes quantitative data for commonly used fibers in the analysis of DMS and related volatile sulfur compounds.

Fiber CoatingFilm Thickness (μm)Typical ApplicationLimit of Detection (LOD) for DMSRecovery (%)Relative Standard Deviation (RSD) (%)Reference(s)
DVB/CAR/PDMS 50/30Broad range VSCs in water29 ng/L97.22 - 99.075.18 - 5.94[4][5]
CAR/PDMS 75Trace level VSCs in water and air1.46 ng (DL)Not specifiedNot specified[1]
CAR/PDMS 75VSCs in freshwaterNot specified~1003.7 - 11.9[2]

Note: The reported values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocol: Headspace SPME of DMS from Aqueous Samples

This protocol provides a general methodology for the extraction of DMS from water samples. Optimization of specific parameters is recommended for each unique application.

1. Materials and Reagents:

  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS or 75 µm CAR/PDMS

  • SPME Fiber Holder (Manual or Autosampler)

  • GC-MS or GC-FPD system

  • 20 mL headspace vials with PTFE/silicone septa

  • Magnetic stirrer and stir bars

  • Sodium Chloride (NaCl), analytical grade

  • DMS standard solution

  • Methanol (for standard preparation)

  • Ultrapure water

2. Sample Preparation:

  • Place a magnetic stir bar into a 20 mL headspace vial.

  • Add a precise volume of the aqueous sample (e.g., 10 mL) to the vial.

  • Add a specific amount of NaCl to achieve the desired ionic strength (e.g., 2 g for a final concentration of 20% w/v).[4]

  • If preparing a standard for calibration, spike the ultrapure water with the appropriate volume of DMS standard solution.

  • Immediately seal the vial with the screw cap and PTFE/silicone septum.

3. Headspace SPME Extraction:

  • Place the sealed vial in a heating and agitation module (e.g., a heated magnetic stirrer plate or an autosampler's incubation chamber).

  • Set the incubation/extraction temperature (e.g., 50°C).[4][5]

  • Allow the sample to equilibrate with agitation for a predetermined time (e.g., 10 minutes).

  • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30-90 minutes) while maintaining temperature and agitation.[4][5]

  • After extraction, retract the fiber into the needle.

4. Desorption and GC Analysis:

  • Immediately transfer the SPME fiber to the heated injection port of the gas chromatograph.

  • Expose the fiber by depressing the plunger to desorb the trapped analytes onto the GC column.

  • The desorption temperature and time should be sufficient to ensure complete transfer of DMS without thermal degradation (e.g., 250°C for 3 minutes).[2]

  • Start the GC analysis program simultaneously with the desorption process.

  • After desorption, retract the fiber and remove it from the injection port. Condition the fiber as per the manufacturer's instructions before the next extraction.

Troubleshooting Guide

Issue: Low or no DMS peak detected.

  • Possible Cause 1: Inappropriate fiber choice.

    • Solution: Ensure you are using a fiber suitable for small volatile molecules. CAR/PDMS or DVB/CAR/PDMS are the recommended choices.[1][2][4]

  • Possible Cause 2: Insufficient extraction time or temperature.

    • Solution: Increase the extraction time and/or temperature to improve the partitioning of DMS into the headspace and its adsorption onto the fiber. Be aware that excessively high temperatures can have a negative effect.[4]

  • Possible Cause 3: Competitive adsorption.

    • Solution: If your sample contains high concentrations of other volatile compounds, they may compete with DMS for active sites on the fiber. Consider diluting the sample.

  • Possible Cause 4: Fiber is old or damaged.

    • Solution: SPME fibers have a limited lifetime. If you observe a consistent decrease in performance, replace the fiber. Visually inspect the fiber for any signs of coating stripping or breakage.

  • Possible Cause 5: Leak in the system.

    • Solution: Check the vial septa and the GC inlet septum for leaks. A poor seal will result in the loss of volatile analytes.

Issue: Poor reproducibility (high RSD).

  • Possible Cause 1: Inconsistent extraction time or temperature.

    • Solution: These parameters must be precisely controlled for all samples and standards, especially when working in pre-equilibrium conditions.[9] Automation using an autosampler is highly recommended for achieving the best reproducibility.

  • Possible Cause 2: Inconsistent sample volume or headspace volume.

    • Solution: Maintain a constant sample volume in the vials to ensure a consistent headspace volume. The position of the fiber in the headspace should also be the same for every extraction.

  • Possible Cause 3: Inconsistent agitation.

    • Solution: Use a constant and vigorous agitation speed for all extractions to ensure consistent mass transfer.[9]

  • Possible Cause 4: Carryover from previous analysis.

    • Solution: Ensure the fiber is properly cleaned (baked out) between injections. Increase the desorption time or temperature if necessary, or perform a blank run to check for carryover.

Issue: Peak tailing or broad peaks.

  • Possible Cause 1: Incomplete or slow desorption.

    • Solution: Increase the injection port temperature or the desorption time. Using a narrow-bore injection port liner designed for SPME can also help to ensure a rapid and efficient transfer of analytes to the GC column, resulting in sharper peaks.[9]

  • Possible Cause 2: Active sites in the GC inlet or column.

    • Solution: Sulfur compounds are prone to interaction with active sites. Ensure your GC liner is deactivated and consider using a column specifically designed for sulfur analysis.

Visualization of the SPME Fiber Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate SPME fiber and extraction method for DMS analysis.

SPME_Fiber_Selection_DMS SPME Workflow for this compound (DMS) Extraction start Start: DMS Analysis analyte_prop Analyte Properties: - this compound (DMS) - Volatile (BP 37.3°C) - Low Molecular Weight start->analyte_prop extraction_mode Select Extraction Mode analyte_prop->extraction_mode hs_spme Headspace (HS) SPME (Recommended for Volatiles) extraction_mode->hs_spme High Volatility di_spme Direct Immersion (DI) SPME (Not Recommended) extraction_mode->di_spme Low Volatility (Matrix Issues) fiber_choice Select Fiber Coating hs_spme->fiber_choice car_pdms CAR/PDMS (High Sensitivity for Trace Levels) fiber_choice->car_pdms Targeting DMS at Trace Levels dvb_car_pdms DVB/CAR/PDMS (Broader Analyte Range) fiber_choice->dvb_car_pdms Screening for Multiple Volatile Sulfur Compounds optimization Optimize Parameters: - Temperature - Time - Ionic Strength - Agitation car_pdms->optimization dvb_car_pdms->optimization analysis GC Analysis optimization->analysis

Caption: Workflow for selecting the appropriate SPME method for DMS analysis.

References

Technical Support Center: Accurate Dimethyl Sulfide (DMS) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable quantification of Dimethyl sulfide (B99878) (DMS).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for DMS quantification?

A1: The most prevalent methods for DMS quantification utilize gas chromatography (GC) coupled with a sensitive detector. Common configurations include GC with a Flame Photometric Detector (GC-FPD), which is highly selective for sulfur-containing compounds, and GC-Mass Spectrometry (GC-MS), which offers high selectivity and structural confirmation.[1][2] Other techniques such as Solid-Phase Microextraction (SPME) coupled with GC-MS and isotope dilution mass spectrometry are also employed for their sensitivity and accuracy.[2][3]

Q2: Why is an internal standard important in DMS quantification?

A2: An internal standard (IS) is crucial for improving the precision and accuracy of DMS quantification.[3][4] DMS is a volatile compound, and sample loss can occur during preparation and injection. An IS, a compound with similar chemical properties to DMS but distinguishable by the detector, is added at a known concentration to all samples and standards. Any variability in sample handling will affect both the analyte and the IS, allowing for a more accurate calculation of the DMS concentration based on the ratio of their signals. Perdeuterated DMS (d6-DMS) is an excellent isotopic internal standard for this purpose.[3][4]

Q3: What is the "quenching effect" and how can it affect my DMS measurements?

A3: The quenching effect is a phenomenon observed in Flame Photometric Detectors (FPD) where the response to a sulfur compound like DMS is reduced by the presence of co-eluting non-sulfur compounds.[5][6] This can lead to a significant underestimation of the DMS concentration. The effect is dependent on the sample matrix and the chromatographic conditions. To mitigate this, it is essential to optimize chromatographic separation to avoid co-elution and to use matrix-matched calibration standards.[5][6]

Q4: How should I prepare my calibration standards for DMS analysis?

A4: Calibration standards should be prepared by diluting a certified stock standard of DMS in a solvent that is compatible with your analytical method and sample matrix.[7] For headspace analysis, it is recommended to prepare standards in the same matrix as the samples (e.g., blank seawater, beer) to account for matrix effects.[5][6] It is good practice to prepare at least two separate stock standards and create a calibration curve with a minimum of four different concentrations covering the expected range of your samples.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during DMS quantification experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Active sites in the GC inlet or column Deactivate the inlet liner with a silylating agent. Use a new, inert column specifically designed for sulfur analysis. Trim the first few centimeters of the column.
Column overloading Dilute the sample or reduce the injection volume.
Improper sample vaporization Optimize the inlet temperature. Ensure the solvent is appropriate for the injection technique.
Contaminated sample Review the sample preparation procedure for potential sources of contamination.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Steps
Leaks in the GC system Perform a leak check of the inlet, column fittings, and detector connections using an electronic leak detector.
Inconsistent injection volume Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent technique.
Variable sample preparation Follow a standardized and well-documented sample preparation protocol. Use calibrated pipettes and volumetric flasks.[3]
Instability of DMS in samples or standards Analyze samples and standards as soon as possible after preparation. Store them in sealed vials at a low temperature (e.g., 4°C) to minimize volatilization.
Fluctuations in carrier gas flow or pressure Check the gas supply and regulators for stability. Ensure the flow controllers are functioning correctly.[8]
Issue 3: No or Low Signal for DMS Peak
Possible Cause Troubleshooting Steps
Degradation of DMS DMS can be adsorbed onto active surfaces. Ensure all sample pathways (syringes, inlet liner, column) are inert.[9]
Detector issue Verify that the detector is turned on and the parameters (e.g., flame for FPD, filament for MS) are correctly set. Check for detector contamination.
Incorrect GC method parameters Confirm that the oven temperature program, carrier gas flow rate, and detector settings are appropriate for DMS analysis.
Sample concentration below the limit of detection (LOD) Concentrate the sample using techniques like purge and trap or SPME.[2]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for various DMS quantification methods.

Analytical Method Linearity Range Limit of Detection (LOD) Precision (RSD%) Reference
HS-SPME-GC-MS0.5 to 910 nM0.05 nM≤7%[2]
Isotope Dilution GC/MSNot specified< 0.1 nM< 2%[3]
GC-FPD (in beer)0-200 µg/L and 500-2000 µg/LNot specifiedNot specified[5]
GC-MS (in air)0.1-200.0 μg/ml0.1 μg/ml2.6%-9.0%[10]
Isotope Dilution (DMS-d6)>100 nM0.03 nM1.6%[4]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is adapted from Niki et al. (2004) and Yassaa et al. (2006) for the analysis of DMS in aqueous samples.[2]

  • Sample Preparation: Place a known volume of the aqueous sample into a headspace vial. For calibration, use DMS-free water spiked with known concentrations of a DMS standard.

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., d6-DMS) to each vial.

  • Equilibration: Seal the vials and incubate them in a temperature-controlled autosampler tray to allow for equilibration of DMS between the liquid and headspace phases.

  • SPME Extraction: Expose a 65-μm polydimethylsiloxane-divinylbenzene (PDMS-DVB) SPME fiber to the headspace of the vial for a defined period to extract the volatile compounds.[2]

  • GC-MS Analysis: Desorb the extracted analytes from the SPME fiber in the heated GC inlet. The GC separates DMS from other volatile compounds, and the MS detects and quantifies DMS based on its characteristic mass-to-charge ratio.

Protocol 2: Isotope Dilution Gas Chromatography/Mass Spectrometry (GC/MS)

This protocol is based on the method described by de Bruyn et al. for the determination of DMS in seawater.[3]

  • Standard Preparation: Prepare a stock solution of perdeuterated DMS (d6-DMS) in ethylene (B1197577) glycol. The concentration of this standard should be accurately determined.

  • Sample Spiking: Add a precise amount of the d6-DMS internal standard solution to a known volume of the seawater sample.

  • Purge and Trap: Use a purge and trap system to remove and preconcentrate DMS and d6-DMS from the aqueous solution. An inert gas is bubbled through the sample, and the volatile compounds are trapped on an adsorbent material.

  • Thermal Desorption and GC-MS Analysis: The trap is rapidly heated to desorb the analytes into the GC-MS system. The GC separates DMS from d6-DMS, and the MS measures the signal ratio of the two compounds.

  • Quantification: The concentration of DMS in the original sample is calculated based on the known concentration of the added d6-DMS and the measured signal ratio.

Visualizations

DMS_Quantification_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample Spike Add Internal Standard (e.g., d6-DMS) Sample->Spike Equilibrate Equilibrate in Headspace Vial Spike->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME PurgeTrap Purge and Trap Equilibrate->PurgeTrap GCMS GC-MS Analysis SPME->GCMS PurgeTrap->GCMS Quantify Quantification using Calibration Curve GCMS->Quantify

Caption: General workflow for DMS quantification using headspace techniques.

Troubleshooting_Logic cluster_cal Calibration Issues cluster_gc GC System Issues cluster_sample Sample Handling Issues Problem Inaccurate DMS Results Cal_Curve Non-linear Calibration Curve? Problem->Cal_Curve Peak_Shape Poor Peak Shape? Problem->Peak_Shape Volatility Analyte Loss (Volatility)? Problem->Volatility Matrix_Effect Matrix Effects (Quenching)? Cal_Curve->Matrix_Effect No Solution_Matrix Action: Use Matrix-Matched Standards Matrix_Effect->Solution_Matrix Yes Reproducibility Poor Reproducibility? Peak_Shape->Reproducibility No Solution_Leaks Action: Check for System Leaks Reproducibility->Solution_Leaks Yes Contamination Sample Contamination? Volatility->Contamination No Solution_Prep Action: Review Sample Prep Protocol Contamination->Solution_Prep Yes

Caption: A logical troubleshooting workflow for inaccurate DMS results.

References

Reducing analytical variability in replicate Dimethyl sulfide measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability in replicate Dimethyl Sulfide (DMS) measurements.

Troubleshooting Guide

This guide addresses specific issues that can lead to high variability in replicate DMS measurements.

Q1: What are the most common causes of high variability between replicate DMS injections from the same sample vial?

High variability between replicate injections often points to issues with the analytical instrumentation, particularly the Gas Chromatograph (GC). Key areas to investigate include:

  • Injector Problems: Inconsistent injection volumes, leaks in the injector, or a contaminated injector liner can all introduce significant variability.[1][2] A leaky septum is a frequent culprit and should be inspected and replaced regularly.[3] Backflash, which can occur if the sample volume is too large for the liner, can also cause repeatability problems.[3]

  • Carrier Gas Flow Instability: Fluctuations in carrier gas flow or pressure will alter analyte retention times and peak areas.[1][4] Ensure gas cylinders are not running empty and that regulators are functioning correctly.[3][4]

  • Detector Instability: For Flame Photometric Detectors (FPD), incorrect gas flow rates (air and hydrogen) can lead to an inconsistent response.[3] The detector flame conditions are critical for sensitivity and stability.

  • Column Issues: Contamination or degradation of the GC column can lead to poor peak shapes and inconsistent results.[1][5] Heating the column without carrier gas flow can cause significant damage.[3]

Q2: My replicate samples, collected at the same time and location, show significant concentration differences. What should I investigate?

When variability is high between different sample aliquots, the issue likely lies in the sample collection, handling, or storage procedures.

  • Inconsistent Sample Collection: Ensure that each sample is collected in precisely the same manner, minimizing gas exchange with the atmosphere.[6] For water samples, this includes filling bottles gently and consistently to the same level.

  • Sample Storage and Preservation: DMS is a volatile compound, and its concentration can change over time if not stored properly. Key factors to control are:

    • Temperature: Samples should generally be kept refrigerated (e.g., at 4°C) and in the dark.[7][8] Never freeze seawater samples, as this can rupture the container or dislodge the cap upon expansion.[9]

    • Preservation: For seawater samples, acidification and refrigeration are often recommended for storage up to 56 hours.[10] The use of preservatives like mercuric chloride can prevent biological activity that might alter DMS concentrations.[6][11]

    • Container Sealing: Ensure vials are sealed properly with high-quality septa to prevent DMS loss.[12]

  • Biological Activity: Microorganisms in the sample can produce or consume DMS. Filtration (e.g., through a 0.7-µm filter) and preservation are crucial to stop this activity.[10]

Q3: How can I improve the precision and accuracy of my DMS measurements overall?

Improving precision and accuracy requires a systematic approach encompassing the entire analytical workflow.

  • Use of Internal Standards: The use of a deuterated internal standard (DMS-d6) is highly recommended.[10][13][14][15][16] An internal standard is added at a known concentration to every sample and standard at the beginning of the preparation process. It co-elutes with the target analyte and helps correct for variability in extraction, injection volume, and instrument response.[13][14] This can improve precision significantly.[10]

  • Proper Calibration: A multi-point calibration curve is essential for accurate quantification.[5] The calibration standards should bracket the expected concentration range of the samples.

  • Systematic Troubleshooting: Adopt a logical approach to troubleshooting. Instead of changing multiple parameters at once, systematically investigate potential problem areas from the injector to the detector.[17] Keeping detailed instrument logs can help identify when a problem first occurred.[17]

Frequently Asked Questions (FAQs)

Q: What is an acceptable level of variability (e.g., %RSD) for replicate DMS measurements?

Acceptable variability depends on the specific application and analytical method. However, methods employing deuterated internal standards have demonstrated high precision, with coefficients of variation (CV), also known as relative standard deviation (RSD), as low as 1.6% for DMS.[10]

Q: How often should I replace the septum and injector liner in my GC?

The septum is a consumable that should be inspected and changed regularly, as it can leak after repeated use.[3] The frequency of replacement depends on the number of injections. The injector liner should be cleaned or replaced if you observe peak tailing, reduced peak size, or suspect contamination.[2][18]

Q: Can I store my water samples for DMS analysis? If so, for how long and under what conditions?

Yes, samples can be stored, but conditions are critical. For seawater, a recommended method is filtration, acidification, and refrigeration, which has been shown to be effective for up to 56 hours.[10] For other water types, storage at 4°C in the dark is a common practice, but stability should be verified. Some studies suggest that many pharmaceuticals and pesticides are stable for up to 10 days under refrigeration.[8] However, volatile compounds like DMS may require shorter storage times. Always perform a stability study if long-term storage is necessary.

Q: What is the benefit of using a deuterated internal standard like DMS-d6?

A deuterated internal standard is chemically almost identical to the analyte (DMS) but has a different mass, allowing it to be distinguished by a mass spectrometer.[13][15] Because it behaves nearly identically during sample preparation and analysis, it can effectively correct for sample loss during extraction, variations in injection volume, and matrix effects that can suppress or enhance the instrument's signal.[14][15] This leads to significantly improved accuracy and precision.[10][13]

Data Presentation

Table 1: Impact of Internal Standard on Measurement Precision

MethodAnalytePrecision (%RSD / %CV)Reference
GC with Deuterated Internal StandardDMS1.6%[10]
GC with Deuterated Internal StandardDMSP5.8%[10]
Colorimetric MethodDMS3.7 µg/L (Standard Deviation)Not specified in source

Table 2: Performance of HS-SPME-GC-FPD Method for DMS Analysis

ParameterDMSDMDSDMTSReference
Limit of Detection 29 ng/L1.2 ng/L5.0 ng/L[19]
Spiked Recovery 97.22 - 99.07%93.39 - 99.34%91.17 - 99.25%[19]
Relative Standard Deviation (RSD) 5.18 - 5.94%3.08 - 6.25%2.56 - 5.47%[19]

Experimental Protocols

Protocol 1: Seawater Sample Collection and Preservation for DMS Analysis

This protocol is adapted from methodologies designed to ensure sample integrity for volatile compound analysis.[10][11]

  • Preparation: Ensure all sampling bottles (borosilicate glass is recommended) and caps (B75204) with PTFE-lined septa are scrupulously clean.

  • Collection:

    • Attach a piece of tubing to the spigot of the Niskin or Go-Flo sampling bottle.

    • Place the other end of the tubing at the bottom of the collection bottle.

    • Rinse the collection bottle three times with the sample water.

    • Fill the bottle from the bottom up, allowing it to overflow to ensure no air bubbles are trapped. This minimizes gas exchange with the atmosphere.[6][11]

  • Preservation:

    • Immediately after filling, add a preservative if required (e.g., 50µl of mercuric chloride solution or acidify with sulfuric acid).[10][11]

    • This step is crucial to halt any biological activity that could alter DMS concentrations.

  • Sealing: Securely seal the bottle with the cap, ensuring a tight fit to prevent any gas from escaping or entering.

  • Storage: Store the samples on ice or in a refrigerator at 4°C in the dark until analysis.[10] Analysis should be performed as soon as possible, ideally within 48-56 hours.[10]

Protocol 2: DMS Analysis by Gas Chromatography with Flame Photometric Detection (GC-FPD)

This is a generalized protocol based on common practices for volatile sulfur compound analysis.[19][20]

  • Instrumentation Setup:

    • Gas Chromatograph: Equipped with a Flame Photometric Detector (FPD) operating in sulfur mode (~394 nm filter).

    • Column: A capillary column suitable for separating volatile sulfur compounds (e.g., Gas Pro column).[19]

    • Carrier Gas: High-purity nitrogen or helium.

  • Sample Preparation:

    • Bring samples and standards to room temperature before analysis.

    • If using an internal standard, spike a known amount of deuterated DMS (DMS-d6) into each vial (samples, standards, and blanks).

  • Headspace Sampling (if applicable):

    • Place the sealed sample vial into the autosampler tray of the headspace unit.

    • Equilibrate the vial at a specific temperature (e.g., 50°C) for a set time (e.g., 87 minutes) to allow DMS to partition into the headspace.[19]

  • GC Analysis:

    • Injection: Inject a specific volume of the headspace gas (or liquid sample if using direct injection) into the GC inlet. The inlet should be set to a temperature that ensures rapid vaporization (e.g., 240°C).[19]

    • Separation: Run the temperature program. A typical program might start at 50°C, hold for 3 minutes, then ramp up to 250°C.[19]

    • Detection: The FPD detector, optimized for sulfur compounds, will generate a signal as DMS elutes from the column.

  • Data Analysis:

    • Integrate the peak area for DMS (and the internal standard, if used).

    • Construct a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) against the concentration of the standards.

    • Determine the concentration of DMS in the samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_sampling 2. Sample Collection cluster_analysis 3. Laboratory Analysis cluster_data 4. Data Processing Prep Clean Sampling Bottles & Prepare Reagents Collect Collect Seawater Sample (Minimize Air Contact) Preserve Filter & Preserve Sample (e.g., Acidification, Refrigeration) Collect->Preserve Immediately Spike Spike with Deuterated Internal Standard (DMS-d6) Preserve->Spike Equilibrate Equilibrate Sample (Headspace Analysis) Spike->Equilibrate Inject Inject into GC-FPD Equilibrate->Inject Integrate Integrate Peak Areas (Analyte & Internal Standard) Inject->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify DMS Concentration Calibrate->Quantify

Caption: Experimental workflow for DMS analysis.

Troubleshooting_Tree Start High Variability in Replicate DMS Measurements Q_Replicates Variability between: - Injections from same vial? - Separate sample vials? Start->Q_Replicates A_Injections Problem is likely Instrumental (GC System) Q_Replicates->A_Injections Same Vial A_Samples Problem is likely Sample Handling/Storage Q_Replicates->A_Samples Separate Vials Check_Injector Check Injector: - Leaky Septum? - Contaminated Liner? - Correct Injection Volume? A_Injections->Check_Injector Check_Gas Check Carrier Gas: - Stable Flow/Pressure? - Cylinder near empty? A_Injections->Check_Gas Check_Detector Check FPD Detector: - Correct Gas Ratios? - Flame Stability? A_Injections->Check_Detector Check_Collection Review Collection Protocol: - Minimized Air Contact? - Consistent Filling? A_Samples->Check_Collection Check_Storage Review Storage Conditions: - Correct Temperature (4°C)? - Proper Preservation? - Vial Seal Integrity? A_Samples->Check_Storage Solution_IS Implement Deuterated Internal Standard (DMS-d6) to correct for variability Check_Injector->Solution_IS Check_Storage->Solution_IS

Caption: Troubleshooting decision tree for DMS analysis.

References

Implications of Dimethyl sulfide impurities in dimethyl sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl Sulfide (B99878) (DMS) Impurities in DMSO

This guide provides troubleshooting advice and frequently asked questions regarding dimethyl sulfide (DMS) as an impurity in dimethyl sulfoxide (B87167) (DMSO). It is intended for researchers, scientists, and drug development professionals who may encounter issues related to DMSO purity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMS) and why is it present in my DMSO?

A1: this compound (DMS) is an organosulfur compound with the formula (CH₃)₂S. It is a volatile and flammable liquid known for its characteristic disagreeable odor.[1] DMS is often present as an impurity in DMSO for two main reasons:

  • Manufacturing Precursor: DMS is the primary starting material for the industrial synthesis of DMSO through oxidation.[2] Incomplete oxidation or purification can leave residual DMS in the final product.

  • Degradation Product: DMSO can degrade back to DMS. This can occur under certain conditions, such as high temperatures or in the presence of specific reagents.[3][4] For instance, minor decomposition of DMSO during headspace gas chromatography (HS-GC) analysis at elevated temperatures (80 to 140°C) can produce DMS and other sulfur-containing compounds as artifacts.[5][6][7]

Q2: Why should I be concerned about DMS impurities in my experiments?

A2: Even trace amounts of DMS can have significant implications for research. The presence of impurities in DMSO can interfere with experimental results, leading to inaccuracies.[8] Specific concerns include:

  • Altered Chemical Reactions: DMS is chemically reactive and can act as a Lewis base, coordinating with metal ions or participating in other reactions, potentially interfering with sensitive chemical syntheses like metal-thiolate disulfide exchanges.[2][9]

  • Cell-Based Assay Artifacts: DMSO itself can affect cells, and its metabolite, DMS, contributes to these effects.[10] Impurities can interfere with biological assays, causing unexpected cytotoxicity, altered cell membrane permeability, or other artifacts that can confound results.[8][11][12]

  • Analytical Interference: In techniques like Headspace GC, DMSO can degrade and create artifact peaks, including DMS, methanethiol, and dimethyl disulfide, which can be mistaken for genuine impurities of the drug substance being analyzed.[5][6]

Q3: What are the typical levels of DMS in research-grade DMSO?

A3: The concentration of DMS can vary between batches and manufacturers. One study using GC-MS measured the DMS concentration in seven different samples of research-grade DMSO. The findings are summarized below.

DMSO Sample TypeAverage DMS Concentration (mM)DMS Concentration Range (mM)
Standard Research Grade (6 samples)0.48 ± 0.140.44–0.55
Deuterated DMSO (DMSO-d6)~0.35N/A
Data sourced from a study on research-grade DMSO samples.[9]

Q4: Besides DMS, what other impurities should I be aware of in DMSO?

A4: The most common impurity in DMSO is water.[13] Other potential impurities include dimethyl sulfone (a solid and oxidation product of DMSO), residual solvents from manufacturing, and titratable acids.[14][15] High-purity grades, such as pharmaceutical grade (USP/Ph. Eur.), have stringent limits on these impurities.[14][16]

Troubleshooting Guide

Problem 1: I've noticed a strong, unpleasant "sewage" or "garlic-like" odor from my experiment after adding DMSO.

  • Possible Cause: This is a classic indicator of the presence of this compound (DMS). DMS has an extremely low odor threshold and is perceptible even at parts-per-million (ppm) levels.[17] The odor may also be described as resembling cooked cabbage or seafood.[1] When DMSO is absorbed through the skin, it can be metabolized and excreted, causing a garlic-like taste or breath odor.[18]

  • Troubleshooting Steps:

    • Check the DMSO Certificate of Analysis (CoA): Reputable suppliers provide a CoA detailing the purity and levels of detected impurities for each batch.[8][14]

    • Perform a Qualitative Odor Test: Compare the odor of the suspect DMSO to a new, unopened bottle from a different lot or a high-purity supplier.

    • Consider Degradation: If the odor appeared after heating the sample (e.g., for a chemical reaction or GC analysis), the DMSO may have partially decomposed, releasing DMS.[5]

Problem 2: My experimental results are inconsistent or show unexpected biological activity (e.g., cytotoxicity, altered cell signaling).

  • Possible Cause: Impurities in DMSO, including DMS, can interfere with biological assays.[8] While DMSO itself is known to impact cellular processes in a concentration-dependent manner, batch-to-batch variability in impurity profiles can lead to inconsistent results.[10][11][19] DMS is a metabolite of DMSO and can contribute to these effects.[10]

  • Troubleshooting Workflow:

G cluster_workflow Troubleshooting Workflow for Inconsistent Biological Results start Inconsistent or Unexpected Results check_dmso_conc Is final DMSO concentration consistent across experiments? (Typically <0.5%) start->check_dmso_conc check_control Does the vehicle control (DMSO + media) show the unexpected effect? check_dmso_conc->check_control Yes adjust_conc Adjust protocol to ensure consistent and safe DMSO concentration check_dmso_conc->adjust_conc No new_lot Test a new lot or higher purity grade of DMSO check_control->new_lot Yes other_factor Issue likely due to another experimental variable (e.g., compound, cells, protocol) check_control->other_factor No impurity_issue Issue likely due to DMSO lot variability (e.g., DMS impurity) new_lot->impurity_issue

Workflow for diagnosing inconsistent experimental results.

Problem 3: I am seeing artifact peaks in my Headspace Gas Chromatography (HS-GC) analysis when using DMSO as a solvent.

  • Possible Cause: When DMSO is used as a sample diluent in HS-GC, the high temperatures of the headspace sampler can cause it to degrade, even in the absence of other reactants. This degradation produces several volatile sulfur compounds.[5][7]

  • Identified Artifacts: Studies have identified these common artifact peaks resulting from DMSO decomposition:

    • Methanethiol

    • This compound (DMS)

    • Dimethyl Disulfide

    • S-methyl methanethioate[5][6]

  • Troubleshooting Steps:

    • Run a Blank Sample: Analyze a sample containing only the DMSO diluent under the same HS-GC conditions. The presence of the artifact peaks in the blank confirms the issue is with the solvent/method, not the analyte.[5]

    • Use a Different Solvent: If possible, replace DMSO with another high-boiling, aprotic solvent like N,N-Dimethylformamide (DMF) to see if the artifact peaks disappear.[5]

    • Lower the Incubation Temperature: Reduce the temperature of the headspace sampler to the lowest possible setting that still allows for adequate detection of your target residual solvents. This will minimize the thermal degradation of DMSO.

    • Use Deuterated DMSO (DMSO-d6): For definitive identification in a research setting, using DMSO-d6 as the diluent will result in deuterated artifact peaks, confirming their origin from the solvent.[5][6]

G cluster_products Artifact Peaks Observed in Chromatogram DMSO DMSO ((CH₃)₂SO) as Sample Diluent Heat High Temperature (80-140°C in HS-GC) DMSO->Heat Decomposition Thermal Decomposition Heat->Decomposition DMS This compound (DMS) Decomposition->DMS MT Methanethiol Decomposition->MT DMDS Dimethyl Disulfide Decomposition->DMDS SMM S-methyl methanethioate Decomposition->SMM

Formation of artifact peaks from DMSO in HS-GC analysis.

Experimental Protocols

Protocol 1: Quantification of DMS in DMSO by Gas Chromatography (GC)

This protocol outlines a general method for detecting and quantifying DMS. Specific parameters should be optimized for the available instrumentation. Direct injection is preferred for semi-volatile solvents like DMSO.[20]

  • Objective: To quantify the concentration of DMS in a DMSO sample.

  • Principle: Components of a volatile mixture are separated based on their boiling points and interaction with the stationary phase of a GC column. A flame ionization detector (FID) or mass spectrometer (MS) is used for detection.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Appropriate capillary column (e.g., DB-1, DB-5, or similar non-polar column).

    • Autosampler or manual syringe for direct injection.

  • Methodology:

    • Standard Preparation: Prepare a series of calibration standards by spiking a high-purity solvent (in which both DMS and DMSO are soluble but which does not co-elute, e.g., methanol (B129727) or isopropanol) with known concentrations of DMS.

    • Sample Preparation: Dilute the DMSO sample to be tested in the same high-purity solvent used for the standards. A dilution factor of 1:10 or 1:100 is common.

    • GC Parameters (Example):

      • Injection: Direct injection.

      • Injector Temperature: 200°C.

      • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.

      • Carrier Gas: Helium or Nitrogen.

      • Detector Temperature (FID): 250°C.

    • Analysis:

      • Inject the standards to create a calibration curve.

      • Inject the prepared DMSO sample.

      • Identify the DMS peak by its retention time compared to the standards.

      • Quantify the DMS concentration in the sample using the calibration curve, accounting for the dilution factor.

Protocol 2: Procedure for Removing Trace DMS from DMSO

Standard purification methods for DMSO are often unsuccessful in removing all traces of DMS.[9] However, the following procedure, based on the principle of liquid-liquid extraction, can reduce DMS content. It leverages the fact that DMS is significantly less polar than DMSO.

  • Objective: To reduce the concentration of DMS in a small volume of DMSO for critical applications.

  • Principle: DMSO is miscible with water, while the less polar DMS has very low water solubility.[17] DMS will preferentially partition into a nonpolar organic solvent.

  • Materials:

    • DMSO containing DMS impurity.

    • Deionized water.

    • Nonpolar, water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or hexane).

    • Separatory funnel.

    • Drying agent (e.g., anhydrous sodium sulfate).

    • Rotary evaporator.

  • Methodology:

    • Dilution: Dilute the DMSO sample with a significant volume of deionized water (e.g., 5-10 parts water to 1 part DMSO) in a separatory funnel.[21]

    • Extraction: Add a volume of the nonpolar organic solvent (e.g., equal to the initial DMSO volume) to the separatory funnel.

    • Washing: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. The DMS will partition into the upper organic layer.

    • Separation: Drain the lower aqueous DMSO layer into a clean flask. Discard the upper organic layer containing the DMS.

    • Repeat: Repeat the extraction (steps 2-4) at least 2-3 more times with fresh organic solvent to maximize DMS removal.

    • Solvent Removal: Removing the water from the purified DMSO is challenging due to their similar properties. For many applications requiring anhydrous conditions, this method is unsuitable. If residual water is acceptable, the solution can be used as is. For removal of the bulk of the water, fractional distillation under reduced pressure would be required, which is a complex procedure. Note: This procedure is primarily for reducing DMS and will result in a dilute aqueous solution of DMSO.

G cluster_workflow Experimental Workflow for DMS Removal start Start: DMSO with DMS Impurity step1 1. Dilute DMSO with 10 parts Deionized Water in Separatory Funnel start->step1 step2 2. Add nonpolar solvent (e.g., Ethyl Acetate) step1->step2 step3 3. Shake, Vent, and Allow Layers to Separate step2->step3 step4 4. Drain lower aqueous (DMSO) layer. Discard upper organic (DMS) layer. step3->step4 step5 5. Repeat steps 2-4 (2-3 times) step4->step5 step5->step2 Repeat end End: Aqueous solution of DMSO with reduced DMS step5->end Done

Liquid-liquid extraction workflow to reduce DMS in DMSO.

References

Validation & Comparative

A Comparative Guide to the Analytical Methods of Dimethyl Sulfide and Dimethyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of dimethyl sulfide (B99878) (DMS) and dimethyl disulfide (DMDS), two volatile sulfur compounds significant in various fields, from food science and environmental chemistry to clinical diagnostics. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application.

Introduction to DMS and DMDS Analysis

Dimethyl sulfide (DMS) and dimethyl disulfide (DMDS) are key biomarkers and flavor compounds. Accurate and sensitive measurement of these compounds is crucial for understanding their roles in biological and chemical systems. The most prevalent analytical approach for DMS and DMDS is gas chromatography (GC) coupled with various detectors. The choice of method often depends on the sample matrix, required sensitivity, and the specific research question.

Quantitative Performance of Analytical Methods

The selection of an analytical method is often driven by its quantitative performance. The following table summarizes key performance metrics for various techniques used in the analysis of DMS and DMDS.

Analytical MethodAnalyte(s)Sample MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
HS-SPME-GC-FPDDMS, DMDSFreshwaterLOD: 29 ng/L (DMS), 1.2 ng/L (DMDS)0.9967 (DMS), 0.9907 (DMDS)97.22-99.07 (DMS), 93.39-99.34 (DMDS)[1][2]
GC-MS/MSDMDSCucumber & SoilLOQ: 0.05 mg/kg0.999684-101.5[3][4][5]
GC-MSDMDSSoilLOQ: 5 µg/kg-65.4-120.1[6]
GC-FPDDMSBeer---[7][8]
GC/MSDMSSeawaterPrecision < 2% at 0.1 nM--[9]
GC/MSDMDSSorbent TubesLOD: 0.025 µg, LOQ: 0.10 µg--[10]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly matrix-dependent and may vary based on the specific experimental setup.

Experimental Protocols

Detailed methodologies are critical for replicating and validating analytical results. Below are outlines of common experimental protocols for DMS and DMDS analysis.

1. Headspace Solid-Phase Microextraction Gas Chromatography with Flame Photometric Detection (HS-SPME-GC-FPD)

This method is suitable for the analysis of volatile compounds in liquid samples like water and beverages.

  • Sample Preparation: A water sample is placed in a headspace vial. An internal standard may be added. To enhance the release of analytes into the headspace, the sample can be heated and agitated. Ionic strength may be adjusted by adding salt.[1]

  • Extraction: A solid-phase microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace above the sample for a defined period (e.g., 87 minutes) at a specific temperature (e.g., 50°C) to adsorb the volatile analytes.[1]

  • Desorption and GC Analysis: The SPME fiber is then retracted and inserted into the hot inlet of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

  • Detection: A flame photometric detector (FPD) is used for the selective detection of sulfur compounds.[1]

2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This technique offers high selectivity and sensitivity, making it ideal for complex matrices like food and soil.

  • Sample Preparation and Extraction: The sample (e.g., homogenized cucumber or soil) is extracted with an organic solvent such as dichloromethane.[5] The mixture is then subjected to cleanup steps, which may involve the use of sorbents like multiwalled carbon nanotubes (MWCNT) and biochar to remove interfering matrix components.[4][5]

  • GC-MS/MS Analysis: The cleaned extract is injected into a GC-MS/MS system. The GC separates the components of the mixture, and the tandem mass spectrometer provides highly selective detection and quantification based on specific precursor-to-product ion transitions for DMDS.[3]

3. Purge and Trap Gas Chromatography (P&T-GC)

This method is commonly used for the analysis of volatile organic compounds in aqueous samples.

  • Purging: An inert gas is bubbled through the sample, stripping the volatile analytes (like DMS) from the liquid phase.[9]

  • Trapping: The gas stream is then passed through a trap containing an adsorbent material, where the analytes are retained.

  • Desorption and Analysis: The trap is rapidly heated, and the desorbed analytes are swept by a carrier gas into a gas chromatograph for separation and detection by a suitable detector, such as a mass spectrometer (MS) or a flame photometric detector (FPD).[9][11]

Visualization of Experimental Workflows

Workflow for HS-SPME-GC-FPD Analysis

HS_SPME_GC_FPD_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample in Vial Add_Salt Adjust Ionic Strength Sample->Add_Salt Heat_Agitate Heating & Agitation Add_Salt->Heat_Agitate SPME_Fiber Expose SPME Fiber to Headspace Heat_Agitate->SPME_Fiber GC_Inlet Thermal Desorption in GC Inlet SPME_Fiber->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column FPD_Detection FPD Detection GC_Column->FPD_Detection

Caption: Workflow for DMS and DMDS analysis using HS-SPME-GC-FPD.

Workflow for GC-MS/MS Analysis of Solid Samples

GC_MSMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Solid_Sample Solid Sample (e.g., Soil, Cucumber) Homogenize Homogenization Solid_Sample->Homogenize Solvent_Extraction Solvent Extraction (e.g., Dichloromethane) Homogenize->Solvent_Extraction Cleanup Matrix Cleanup (e.g., MWCNT, Biochar) Solvent_Extraction->Cleanup GC_MSMS GC-MS/MS Analysis Cleanup->GC_MSMS Data_Processing Data Processing GC_MSMS->Data_Processing

Caption: Workflow for DMDS analysis in solid matrices by GC-MS/MS.

Conclusion

The choice of an analytical method for this compound and dimethyl disulfide is a critical decision that impacts the quality and reliability of research data. Gas chromatography-based methods, particularly those employing selective detectors like FPD and MS/MS, offer the requisite sensitivity and selectivity for most applications. For aqueous samples, HS-SPME-GC-FPD provides a simple and effective approach. For more complex solid matrices, a robust extraction and cleanup protocol followed by GC-MS/MS is often necessary to achieve accurate quantification. Researchers should carefully consider the specific requirements of their study, including the sample matrix, expected concentration range, and available instrumentation, when selecting the most appropriate analytical method.

References

DMSP vs. Dimethyl Sulfide: A Comparative Guide to their Signaling Roles in Marine Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of chemical signaling molecules in marine ecosystems is crucial. This guide provides an objective comparison of two key players: dimethylsulfoniopropionate (DMSP) and its volatile breakdown product, dimethyl sulfide (B99878) (DMS). We delve into their performance as signaling molecules, supported by experimental data, and provide detailed methodologies for key experiments.

At a Glance: DMSP and DMS as Marine Signaling Molecules

Dimethylsulfoniopropionate (DMSP) and dimethyl sulfide (DMS) are pivotal chemical messengers in the marine food web, influencing the behavior of a wide array of organisms from bacteria to vertebrates. While intrinsically linked through a producer-product relationship, their signaling functions are distinct, operating over different spatial and temporal scales.

FeatureDimethylsulfoniopropionate (DMSP)This compound (DMS)
Primary Role Chemoattractant, particularly for micrograzers; enhances chemotaxis to other compounds.Foraging cue for a broad range of organisms, including seabirds, fish, and zooplankton.
Source Produced by marine phytoplankton and bacteria.[1]Enzymatic breakdown of DMSP by phytoplankton, bacteria, or during grazing.[1][2]
Effective Range Primarily localized, acting as a short-range cue in the immediate vicinity of the source.Can act over longer distances due to its volatility and dispersal in water and air.
Known Receptors Specific receptors are largely uncharacterized, though ABC transporters are involved in uptake by bacteria.A methyl-accepting chemotaxis protein (MCP) has been identified as a DMS receptor in the bacterium Alcaligenes faecalis J481.
Potency Appears to be a more potent chemoattractant than DMS for some dinoflagellates at micromolar concentrations.[2]Effective as a foraging cue at nanomolar concentrations in various marine animals.[3]

Quantitative Comparison of Signaling Performance

Experimental evidence highlights the differing potencies and specificities of DMSP and DMS as signaling molecules.

Chemotactic Response in Marine Protists

A study on three herbivorous dinoflagellates (Oxyrrhis marina, Gyrodinium dominans, and Karlodinium armiger) demonstrated a stronger chemotactic response to DMSP compared to DMS at the same concentrations.

CompoundConcentrationO. marina (Icmax)G. dominans (Icmax)K. armiger (Icmax)
DMSP2 µM>1>1~1
20 µM~5~12>1
200 µM>1>1>1
DMS2 µM~1>1>1
20 µM>1>1~1
200 µM>1>1~1
Table 1: Maximum chemotactic indices (Icmax) of three dinoflagellate species in response to DMSP and DMS. A higher Icmax indicates a stronger attraction. Data sourced from Estrada et al. (2021).[2]
Foraging Cue for Marine Vertebrates and Invertebrates

DMS has been identified as a significant foraging cue for a variety of marine animals. Procellariiform seabirds, for instance, use the scent of DMS to locate areas of high primary productivity where their prey, such as zooplankton that have been feeding on phytoplankton, are abundant.[4] Similarly, planktivorous reef fishes have been shown to aggregate in response to plumes of DMSP, suggesting they use it to locate productive foraging areas.[5][6][7][8] The copepod Calanus helgolandicus has also been observed to alter its swimming behavior in response to DMS, indicating its role as a foraging cue for zooplankton.[9]

Signaling Pathways

The molecular mechanisms underlying the perception and transduction of DMSP and DMS signals are an active area of research.

DMSP Signaling

While specific DMSP receptors are yet to be fully characterized in many organisms, in marine bacteria, the uptake of DMSP is mediated by ATP-binding cassette (ABC) transporters. The signaling cascade following DMSP binding in eukaryotes is less clear, but in some dinoflagellates, it is known to trigger chemoattraction, a response that likely involves intracellular signaling pathways that modulate flagellar movement. DMSP can also act as an indirect signaling molecule by enhancing the chemotactic response of marine bacteria to other compounds like polysaccharides. This suggests a synergistic role for DMSP in microbial foraging.[10][11]

DMSP_Signaling_Pathway DMSP DMSP Receptor Putative DMSP Receptor DMSP->Receptor Transporter ABC Transporter (in Bacteria) DMSP->Transporter Signal_Transduction Intracellular Signaling Cascade Receptor->Signal_Transduction Transporter->Signal_Transduction Cellular_Response Chemotaxis/ Altered Swimming Behavior Signal_Transduction->Cellular_Response Enhancement Enhanced Chemotaxis to other molecules Signal_Transduction->Enhancement DMS_Signaling_Pathway cluster_bacteria Bacterial Chemotaxis cluster_eukaryotes Eukaryotic Olfaction DMS_b DMS MCP Methyl-Accepting Chemotaxis Protein (MCP) DMS_b->MCP Phosphorylation Phosphorylation Cascade (CheA/CheY) MCP->Phosphorylation Flagellar_Motor Flagellar Motor Phosphorylation->Flagellar_Motor DMS_e DMS GPCR G-Protein Coupled Receptor (GPCR) DMS_e->GPCR Second_Messenger Second Messenger (e.g., cAMP, IP3) GPCR->Second_Messenger Neural_Response Neural Response Second_Messenger->Neural_Response Foraging_Behavior Foraging Behavior Neural_Response->Foraging_Behavior Chemotaxis_Assay_Workflow Start Start Prepare_Capillary Prepare Microcapillary (Test Chemical + Seawater) Start->Prepare_Capillary Prepare_Chamber Prepare Assay Chamber (Protist Suspension) Start->Prepare_Chamber Assemble Assemble Assay (Place capillary in chamber) Prepare_Capillary->Assemble Prepare_Chamber->Assemble Incubate Incubate (Allow gradient to form) Assemble->Incubate Quantify Quantify Cell Accumulation (Microscopy) Incubate->Quantify Analyze Analyze Data (Compare to control) Quantify->Analyze End End Analyze->End

References

A Researcher's Guide to Stable Carbon Isotope Analysis of Dimethyl Sulfide for Source Apportionment

Author: BenchChem Technical Support Team. Date: December 2025

A comparative overview of analytical techniques and isotopic signatures for tracing the origins of a key atmospheric compound.

In the intricate dance of global biogeochemical cycles, dimethyl sulfide (B99878) (DMS) plays a pivotal role. As the most significant natural source of sulfur to the atmosphere, its emission and subsequent oxidation to form sulfate (B86663) aerosols have profound implications for cloud formation and climate regulation. Understanding the diverse sources of DMS—from marine phytoplankton to terrestrial wetlands and anthropogenic activities—is crucial for accurate climate modeling and environmental monitoring. Stable carbon isotope analysis (δ¹³C) of DMS offers a powerful tool for this source apportionment, leveraging the principle that different formation pathways impart distinct isotopic signatures on the molecule.

This guide provides a comprehensive comparison of the analytical methodologies used for δ¹³C-DMS analysis, presents a summary of known isotopic signatures from various sources, and details the experimental protocols necessary for researchers, scientists, and drug development professionals to apply this technique.

Comparing Analytical Approaches for δ¹³C-DMS Measurement

The primary analytical technique for determining the compound-specific stable carbon isotope composition of DMS is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This method offers high precision and sensitivity for volatile organic compounds. An alternative, though less common, approach is Gas Chromatography coupled with Multicollector Inductively Coupled Plasma Mass Spectrometry (GC/MC-ICPMS).

ParameterGas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)Gas Chromatography/Multicollector Inductively Coupled Plasma Mass Spectrometry (GC/MC-ICPMS)
Principle Volatile compounds are separated by GC, combusted to CO₂, and the isotope ratios of the CO₂ are measured by IRMS.Volatile compounds are separated by GC and introduced into an ICP-MS for elemental and isotopic analysis.
Typical Precision High, typically in the range of 0.2‰ to 0.5‰ for δ¹³C.Can achieve high precision, comparable to GC-C-IRMS.
Sensitivity High, capable of analyzing picomole to nanomole amounts of carbon.High sensitivity, suitable for trace-level analysis.
Sample Throughput Moderate, with each sample run taking tens of minutes.Moderate, similar to GC-C-IRMS.
Instrumentation Cost High, requires specialized IRMS instrumentation.Very high, requires advanced MC-ICPMS instrumentation.
Common Use The standard and most widely used method for compound-specific stable isotope analysis of light elements (C, N, H, O).More commonly used for heavier isotopes and elemental analysis, but adaptable for carbon.

Isotopic Signatures of DMS from Various Sources

The utility of δ¹³C analysis for source apportionment hinges on the distinct isotopic signatures of DMS from different origins. While the body of literature on δ¹³C of DMS is still growing, a general understanding of the expected ranges can be derived from the isotopic composition of the carbon sources and the biochemical pathways involved in DMS production. Biological processes typically discriminate against the heavier ¹³C isotope, leading to DMS that is depleted in ¹³C (has a more negative δ¹³C value) relative to its carbon source.

Source CategoryPrimary Carbon SourceExpected δ¹³C-DMS Range (‰ vs. VPDB)Key Considerations
Marine Biogenic Dissolved Inorganic Carbon (DIC), assimilated via photosynthesis-35 to -20The δ¹³C of marine phytoplankton, the primary producers of the DMS precursor DMSP, varies significantly with species, growth rate, and environmental conditions such as CO₂ concentration. Macroalgae show a very wide range of δ¹³C values, from -34.6‰ to -2.2‰, suggesting a similarly broad range for DMS from different algal communities.
Terrestrial Biogenic (Soils & Wetlands) Atmospheric CO₂, fixed by C3 and C4 plants-70 to -40Microbial production of DMS in anoxic environments like wetlands often utilizes carbon from methanogenesis precursors, which are highly depleted in ¹³C. Methane from wetlands has a δ¹³C signature around -61.3‰, suggesting that DMS from these sources would also be significantly depleted.
Biomass Burning Terrestrial vegetation (C3 and C4 plants)-30 to -15The δ¹³C of DMS from biomass burning will reflect the isotopic composition of the combusted plant material. C3 plants typically have δ¹³C values between -30‰ and -25‰, while C4 plants range from -16‰ to -12‰.
Anthropogenic Fossil fuels (natural gas, petroleum, coal)-50 to -25The δ¹³C of fossil fuels varies, with natural gas being the most depleted (can be <-40‰) and coal being less depleted (around -25‰). DMS emitted from industrial processes utilizing these fuels as a carbon source would likely reflect these signatures.

Experimental Protocols

Accurate and precise δ¹³C-DMS analysis requires meticulous attention to sample collection, pre-concentration, and instrumental analysis to avoid contamination and isotopic fractionation.

Sample Collection and Pre-concentration

For Dissolved DMS in Water (e.g., Seawater, Freshwater):

A common method is the Purge and Trap technique.

  • Sample Collection: Collect water samples in gas-tight bottles with minimal headspace. If storage is necessary, poisoning with a biocide like mercuric chloride (HgCl₂) can inhibit microbial activity, though immediate analysis is preferred.

  • Purging: A known volume of the water sample is purged with an inert gas (e.g., helium or nitrogen) for a set period. The volatile DMS is stripped from the water and carried by the gas stream.

  • Trapping: The gas stream is passed through a cold trap (cryotrap) or an adsorbent trap (e.g., packed with Tenax®) to capture the DMS and other volatile compounds. The cryotrap is typically cooled with liquid nitrogen.

  • Desorption: The trap is rapidly heated, and the released volatiles are transferred to the GC-C-IRMS system.

For Gaseous DMS in Air:

Cryotrapping is a widely used technique.

  • Air Sampling: A known volume of air is drawn through a series of traps cooled to progressively lower temperatures (e.g., with dry ice/ethanol and liquid nitrogen).

  • Water and CO₂ Removal: The first traps are designed to remove water vapor and carbon dioxide, which can interfere with the analysis.

  • DMS Trapping: The final trap, cooled with liquid nitrogen, quantitatively captures DMS.

  • Sample Transfer: The DMS is then thermally desorbed from the trap and introduced into the GC-C-IRMS.

GC-C-IRMS Analysis
  • Gas Chromatographic Separation: The pre-concentrated sample is injected into a gas chromatograph. A suitable capillary column (e.g., a DB-WAX or similar polar column) is used to separate DMS from other volatile compounds. The oven temperature is programmed to achieve optimal separation.

  • Combustion: After eluting from the GC column, the separated DMS is quantitatively converted to carbon dioxide (CO₂) in a high-temperature (typically 900-1000°C) combustion reactor, usually a ceramic tube packed with a copper oxide catalyst.

  • Water Removal: Water produced during combustion is removed by a water trap (e.g., a Nafion™ membrane).

  • Isotope Ratio Measurement: The purified CO₂ gas is introduced into the ion source of the isotope ratio mass spectrometer. The IRMS simultaneously measures the ion beams of the major isotopologues (m/z 44, 45, and 46) to determine the ¹³C/¹²C ratio.

  • Calibration: The measured isotope ratios are calibrated against a reference gas (CO₂) of known isotopic composition that is introduced into the mass spectrometer multiple times during the analytical sequence. The final δ¹³C values are reported relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Visualizing the Workflow and Source Apportionment Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical framework for source apportionment.

Experimental_Workflow cluster_sampling Sample Collection & Pre-concentration cluster_analysis δ¹³C-DMS Analysis Water_Sample Water Sample GC_Separation Gas Chromatography (Separation) Water_Sample->GC_Separation Purge & Trap Air_Sample Air Sample Air_Sample->GC_Separation Cryotrapping Combustion Combustion (DMS → CO₂) GC_Separation->Combustion IRMS Isotope Ratio Mass Spectrometry Combustion->IRMS Data_Analysis Data Analysis & Source Apportionment IRMS->Data_Analysis δ¹³C Value

Fig. 1: Experimental workflow for δ¹³C-DMS analysis.

Source_Apportionment cluster_sources Potential DMS Sources Measured_DMS Measured δ¹³C of Atmospheric/Aquatic DMS Mixing_Model Isotope Mixing Model Measured_DMS->Mixing_Model Marine Marine Biogenic (δ¹³C ≈ -35 to -20‰) Marine->Mixing_Model Terrestrial Terrestrial/Wetland (δ¹³C ≈ -70 to -40‰) Terrestrial->Mixing_Model Biomass_Burning Biomass Burning (δ¹³C ≈ -30 to -15‰) Biomass_Burning->Mixing_Model Anthropogenic Anthropogenic (δ¹³C ≈ -50 to -25‰) Anthropogenic->Mixing_Model Source_Contribution Relative Contribution of Each Source Mixing_Model->Source_Contribution

Fig. 2: Logic of DMS source apportionment using δ¹³C.

Conclusion

Stable carbon isotope analysis of dimethyl sulfide is a maturing yet powerful technique for elucidating the complex web of its sources. While GC-C-IRMS stands as the current gold standard for analysis, challenges related to the volatile and reactive nature of DMS necessitate rigorous and standardized protocols for sample handling and analysis. A critical area for future research is the expansion of the δ¹³C-DMS source signature library, particularly through controlled culture experiments with various phytoplankton species and in-situ measurements from diverse terrestrial and anthropogenic environments. As this database grows, so too will the precision and reliability of δ¹³C-based source apportionment models, ultimately enhancing our understanding of the global sulfur cycle and its impact on climate.

A Comparative Guide to Sulfur Isotope Analysis of Oceanic DMSP and DMS

Author: BenchChem Technical Support Team. Date: December 2025

The oceanic cycling of dimethylsulfoniopropionate (DMSP) and its volatile breakdown product, dimethyl sulfide (B99878) (DMS), is a critical component of the global sulfur cycle. DMS is the most significant natural source of biogenic sulfur to the atmosphere, where it influences aerosol formation and climate.[1][2][3] Sulfur isotope analysis (specifically the ratio of ³⁴S to ³²S, expressed as δ³⁴S) provides a powerful tool for tracing the origins and transformations of these compounds, distinguishing biogenic sulfur from anthropogenic sources.[1][4] This guide compares key findings on the sulfur isotopic composition of oceanic DMSP and DMS, details the analytical methodologies used, and provides supporting experimental data for researchers in marine science and geochemistry.

Data Presentation: Isotopic Compositions

The sulfur isotope composition of DMSP and DMS in the ocean is remarkably consistent across diverse environments, providing a distinct isotopic signature for marine biogenic sulfur.

Table 1: Reported δ³⁴S Values of Oceanic DMSP and DMS

This table summarizes δ³⁴S values from various marine environments. The data highlight the homogeneity of the DMSP sulfur isotope signature in surface waters.

CompoundLocation/Organismδ³⁴S Value (‰ vs. VCDT)Key FindingsReference
DMSP Surface Waters (≤5m) from six ocean provinces (Eilat, Hawaii, Bermuda, Mediterranean, Greenland, Gulf of Mexico)+18.9 to +20.3 (avg. +19.7 ± 0.5)Remarkable consistency across different ocean provinces and phytoplankton blooms.[1][2][5]
DMSP Photic Zone (various depths) from the same six provinces+17.8 to +20.5Slightly broader range with depth but still relatively homogenous.[1][5]
DMSP Phytoplankton (Prorocentrum minimum)+19.6 ± 0.3Consistent with open ocean surface water values.[6]
DMSP Intertidal Macroalgae (e.g., Ulva lactuca)+18.2 ± 0.6Slightly more depleted in ³⁴S compared to phytoplankton.[6]
DMS Surface Waters (various locations)Similar to DMSP; typically within +1‰Small in-situ fractionation between DMSP and DMS.[1][2]
DMS Eilat (Red Sea) Depth ProfilesConsistently enriched by <+1‰ relative to DMSPDMS is slightly "heavier" than its precursor DMSP.[1]

Table 2: Key Sulfur Isotope Fractionation Factors in the DMSP Cycle

Isotopic fractionation occurs during the biological processing of DMSP. Understanding these fractionations is crucial for interpreting δ³⁴S data.

ProcessFractionation (ε) or EnrichmentDescriptionReference
DMSP Synthesis Depletion of ~1–3‰DMSP produced by algae is depleted in ³⁴S relative to seawater sulfate (B86663) (δ³⁴S ≈ +21.1‰).[3][6]
DMSP Cleavage Pathway ε ≈ -1 to -9‰The enzymatic cleavage of DMSP to DMS results in DMS being depleted in ³⁴S relative to the source DMSP.[7][8][9]
DMSP Demethylation Pathway Enrichment of 2.7‰The residual DMSP pool becomes enriched in ³⁴S as the lighter isotope is preferentially consumed.[7][8][9]
DMS Volatilization ε ≈ -0.5 ± 0.2‰The emission of DMS from the ocean to the atmosphere results in a small fractionation, with the gaseous DMS being slightly lighter.[1][2][10]

Mandatory Visualization

The following diagrams illustrate the key pathways in the marine sulfur cycle and the analytical workflow for its isotopic analysis.

Oceanic DMSP and DMS Sulfur Cycle cluster_ocean Oceanic Environment cluster_degradation Bacterial Degradation Pathways cluster_atmosphere Atmosphere SeawaterSulfate Seawater Sulfate (δ³⁴S ≈ +21.1‰) Phytoplankton Phytoplankton & Macroalgae SeawaterSulfate->Phytoplankton Assimilation (ε ≈ -1 to -3‰) DMSP Intracellular DMSP (δ³⁴S ≈ +18 to +20‰) Phytoplankton->DMSP Synthesis DissolvedDMSP Dissolved DMSP DMSP->DissolvedDMSP Release (e.g., lysis, grazing) Cleavage Cleavage Pathway DissolvedDMSP->Cleavage Demethylation Demethylation Pathway DissolvedDMSP->Demethylation DMS DMS (Dimethyl Sulfide) Cleavage->DMS DMSP-lyase enzymes (ε ≈ -1 to -9‰) MeSH Methanethiol (MeSH) & other products Demethylation->MeSH Enrichs residual DMSP (ε ≈ +2.7‰) AtmosphericDMS Atmospheric DMS DMS->AtmosphericDMS Volatilization (ε ≈ -0.5‰) Aerosol Sulfate Aerosols AtmosphericDMS->Aerosol Oxidation

Caption: The oceanic DMSP and DMS sulfur cycle with key isotopic fractionation points.

Analytical Workflow for δ³⁴S of DMS and DMSP start 1. Seawater Sample (few mL) dms_analysis For DMS Analysis start->dms_analysis dmsp_analysis For DMSP Analysis start->dmsp_analysis purge 3. Purge-and-Trap (Inert gas sparges DMS onto a cryogenic trap) dms_analysis->purge 2a. Direct Purge hydrolysis 2b. Alkaline Hydrolysis (NaOH treatment to convert DMSP to DMS) dmsp_analysis->hydrolysis hydrolysis->purge gc 4. Gas Chromatography (GC) (Separates DMS from other volatile compounds) purge->gc Thermal Desorption icpms 5. MC-ICPMS (Multi-Collector Inductively Coupled Plasma Mass Spectrometry) gc->icpms Compound Transfer data 6. δ³⁴S Data Output (Ratio of ³⁴S/³²S calculated relative to a standard) icpms->data

Caption: Experimental workflow for compound-specific sulfur isotope analysis of DMS and DMSP.

Experimental Protocols

The low nanomolar concentrations of DMSP and DMS in seawater necessitate highly sensitive analytical techniques.[3][11] The method of coupling gas chromatography to a multicollector inductively coupled plasma mass spectrometer (GC-MC-ICPMS) is a robust and widely used approach.[1][12][13]

Methodology: Purge-and-Trap GC-MC-ICPMS

This protocol is based on the methodology developed by Amrani, Said-Ahmad, and colleagues.[1][12][13]

  • Sample Collection and Preservation:

    • Collect a few milliliters of seawater.

    • For DMS analysis, the sample should be processed immediately or preserved to prevent biological activity (e.g., by acidification or poisoning).

    • For total DMSP (DMSPₜ) analysis, the sample is treated with a strong base (e.g., NaOH) to induce quantitative hydrolysis of DMSP into DMS and acrylate.

  • Purge-and-Trap Concentration:

    • The sample (either for direct DMS analysis or post-hydrolysis for DMSP) is placed in a purging vessel.

    • An inert gas (e.g., helium) is bubbled through the sample. This sparging process strips the volatile DMS from the aqueous phase.

    • The gas stream is then passed through a cryogenic trap (e.g., cooled with liquid nitrogen), where the DMS is concentrated and separated from water vapor.

  • Gas Chromatography (GC) Separation:

    • The cryogenic trap is rapidly heated (thermal desorption), releasing the trapped DMS into the carrier gas flow of a gas chromatograph.

    • The DMS is injected onto a capillary GC column (e.g., a DB-1 or similar non-polar column) that separates it from other potentially interfering volatile sulfur compounds based on their boiling points and chemical properties.

  • MC-ICPMS Isotope Ratio Measurement:

    • The separated DMS eluting from the GC column is transferred directly into the plasma source of the MC-ICPMS.[13]

    • The high-temperature plasma atomizes and ionizes the sulfur atoms.

    • The mass spectrometer's multiple collectors simultaneously detect the ion beams corresponding to the different sulfur isotopes (e.g., ³²S⁺ and ³⁴S⁺).

    • The ratio of ³⁴S/³²S is measured with high precision.

    • Mass bias correction is typically performed by bracketing sample analyses with measurements of a reference gas (e.g., SF₆) with a known isotopic composition.[13]

Comparison with Alternative Methods

While GC-MC-ICPMS is a leading technique for compound-specific analysis of volatile compounds, other methods have been used for bulk sulfur isotope analysis.

  • Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS): This is a common method for bulk sulfur isotope analysis.[14] For DMSP, it requires extensive pre-concentration from large water volumes (e.g., 50 L), extraction, and conversion of the sulfur to a measurable gas like SO₂ or SF₆.[3][11] While reliable, it is labor-intensive, requires large samples, and does not easily provide compound-specific information for both DMSP and DMS from the same small sample.

  • Liquid Chromatography - Mass Spectrometry (LC-MS): Techniques using LC-MS, often with deuterated internal standards, have been developed for the quantification of DMSP.[15] While excellent for determining concentrations, these methods are not typically configured for the high-precision isotope ratio measurements required for δ³⁴S analysis.

The GC-MC-ICPMS method offers superior sensitivity (picomole level), requires small sample volumes, and allows for the direct, compound-specific isotopic analysis of both DMS and DMSP from the same water sample, making it a powerful alternative for studying the marine sulfur cycle.[1][13]

References

Navigating the Nuances of Dimethyl Sulfide Measurement: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of analytical techniques for the accurate quantification of dimethyl sulfide (B99878) (DMS) in environmental and clinical research reveals a landscape of diverse methodologies. This guide provides a comprehensive comparison of common techniques, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.

Dimethyl sulfide (DMS), a volatile organosulfur compound, is a key player in global biogeochemical cycles and is also recognized as a potential biomarker for various physiological and pathological conditions. The accurate measurement of DMS is therefore of paramount importance. Inter-laboratory comparison studies are crucial for ensuring the reliability and comparability of data generated using different analytical approaches. This guide synthesizes findings from such comparisons to offer a clear overview of the available techniques.

Performance Characteristics of Key DMS Measurement Techniques

The selection of an appropriate analytical method for DMS quantification hinges on several factors, including the sample matrix, the expected concentration range, and the required level of precision and accuracy. The following table summarizes the quantitative performance data from various inter-laboratory comparison studies, providing a snapshot of the capabilities of different techniques.

Analytical TechniqueSample TypeLimit of Detection (LOD) / Limit of Quantification (LOQ)Precision (% RSD)Key Findings from Inter-laboratory Comparisons
Purge-and-Trap Gas Chromatography-Flame Photometric Detection (P&T-GC-FPD) Seawater, FreshwaterLOQ: 1.5 pmol[1]Within-laboratory variability: ≤ 5%[2]Tends to measure slightly higher concentrations (around 8%) compared to SPME-GC-MS in seawater.[1] Good agreement is observed at higher concentrations (>5 nM).[1]
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) Seawater, FreshwaterLOD: 0.05 nM[3]Relative Standard Deviation (RSD): ≤7%[3]Shows good correlation with P&T-GC-FPD (r²=0.997).[1] Scatter can increase at lower concentrations.[1] Considered a simple, sensitive, and less destructive sampling method.[3][4]
Whole Air Sampling with Gas Chromatography-Mass Spectrometry (GC-MS) AirLOD: 1 pptv2-4% at >25 pptv, 15% or 1 pptv at <10 pptv[5]Excellent agreement with independent in-flight DMS measurements.[5] Allows for simultaneous analysis of over 50 other compounds.[5]
Gas Chromatography with Fluorination-Electron Capture Detection AirNot explicitly statedPrecision at 20 pptv: 20%; 50 pptv: 5%; 100 pptv: 3%; 500 pptv: 1%[6]Provides valid measurements in the range of a few pptv to 100 pptv, with instrument agreement within a few pptv at concentrations below 50 pptv.[6][7]
Isotope Dilution Mass Spectrometry AirNot explicitly statedAccuracy of the order of 20%[6]Accounts for sample losses in the instrument inlet and variations in mass spectrometer sensitivity.[6]

Experimental Protocols: A Closer Look at Methodology

The reliability of DMS measurements is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for two commonly employed techniques.

Purge-and-Trap Gas Chromatography-Flame Photometric Detection (P&T-GC-FPD)

This method is a widely used technique for the analysis of volatile organic compounds in aqueous samples.

1. Sample Preparation:

  • A known volume of the aqueous sample (e.g., seawater) is placed in a purging vessel.

  • For the analysis of dimethylsulfoniopropionate (DMSP), a precursor to DMS, the sample is first treated with a strong base (e.g., NaOH or KOH) to facilitate the cleavage of DMSP to DMS.[8]

  • An internal standard, such as deuterated DMS (DMS-d6), can be added to improve accuracy and precision.[8]

2. Purging and Trapping:

  • An inert gas (e.g., nitrogen or helium) is bubbled through the sample.[8] This process, known as purging, transfers the volatile DMS from the aqueous phase to the gas phase.

  • The gas stream is then passed through a trap containing an adsorbent material (e.g., Tenax®, Carboxen®). The DMS is retained on the trap while the purge gas is vented.

3. Thermal Desorption and GC Analysis:

  • The trap is rapidly heated, desorbing the DMS into a carrier gas stream that flows into the gas chromatograph.

  • The DMS is separated from other volatile compounds on a capillary column.

  • The separated DMS is detected by a flame photometric detector (FPD), which is highly selective for sulfur-containing compounds.

4. Quantification:

  • The concentration of DMS is determined by comparing the peak area of the sample to that of a calibration curve generated from known standards.

Purge_and_Trap_GC_FPD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification A Aqueous Sample B Add Base (for DMSP) A->B optional C Add Internal Standard A->C D Purge with Inert Gas B->D C->D E Trap DMS on Adsorbent D->E F Thermal Desorption E->F G GC Separation F->G H FPD Detection G->H I Data Analysis H->I

Purge-and-Trap GC-FPD Experimental Workflow
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that is both simple and sensitive.

1. Sample Preparation:

  • A water sample is placed in a vial.

  • For DMSP analysis, the sample is treated with a base to convert DMSP to DMS.

2. SPME Extraction:

  • An SPME fiber coated with a suitable stationary phase (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace above the sample or directly immersed in the sample.[9]

  • DMS partitions from the sample matrix onto the fiber coating.

  • Extraction parameters such as time, temperature, and ionic strength are optimized to achieve maximum sensitivity.[9]

3. Thermal Desorption and GC-MS Analysis:

  • The SPME fiber is withdrawn from the sample and inserted into the heated injection port of a gas chromatograph.

  • The absorbed DMS is thermally desorbed from the fiber and transferred to the GC column for separation.

  • The separated DMS is then detected by a mass spectrometer (MS), which provides both quantification and structural information, enhancing selectivity.

4. Quantification:

  • Quantification is achieved by comparing the abundance of characteristic ions of DMS in the sample to those in known standards.

SPME_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification A Aqueous Sample in Vial B Add Base (for DMSP) A->B optional C Expose SPME Fiber A->C B->C D DMS Adsorption C->D E Thermal Desorption in GC Inlet D->E F GC Separation E->F G MS Detection F->G H Data Analysis G->H

SPME-GC-MS Experimental Workflow

Inter-laboratory Variability and Future Directions

Inter-laboratory comparisons have highlighted that while different methods can provide comparable results, systematic biases can exist. For instance, P&T techniques have been observed to yield slightly higher DMS concentrations than SPME methods, a difference that may be attributable to the efficiency of the extraction methods.[1] Furthermore, within-laboratory variability is generally low, while between-laboratory variability can be more significant, underscoring the need for standardized protocols and reference materials.[2]

The development of new, highly time-resolved techniques, such as online mass spectrometry, offers the potential to significantly expand DMS concentration databases.[10][11] However, ensuring the quality and consistency of data from these new methods with established techniques is a critical area of ongoing research.[10][11]

References

Ensuring Accuracy in Drug Metabolism and Safety Studies: A Guide to Validation Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of drug metabolism and safety (DMS) measurements are paramount. This guide provides a comprehensive comparison of validating DMS assays using Certified Reference Materials (CRMs) versus other alternatives, supported by experimental data and detailed protocols. The use of CRMs is presented as a best practice for achieving the highest level of confidence in analytical results.

The validation of analytical methods is a critical regulatory requirement in the pharmaceutical industry, ensuring the integrity of data used for crucial decisions in drug development. Certified Reference Materials, produced by accredited organizations, provide a benchmark for accuracy, precision, and traceability in these validation processes.[1][2][3] This guide will delve into the practical application of CRMs in DMS assay validation and compare their performance with in-house prepared standards.

The Gold Standard: Validation with Certified Reference Materials

Certified Reference Materials are highly characterized materials with certified property values, including uncertainty and traceability to SI units.[2][4] Their use in method validation provides a high degree of confidence that the analytical method is accurate and fit for its intended purpose.[1][4] Key performance characteristics such as accuracy, precision, linearity, and specificity are assessed against these well-defined standards.

Experimental Protocol: Validation of a DMS Assay using a Certified Reference Material

This protocol outlines a typical workflow for validating an LC-MS/MS method for the quantification of a drug metabolite in human plasma using a CRM.

1. Preparation of Standards and Quality Control Samples:

  • A stock solution of the metabolite CRM is prepared in a suitable solvent.

  • Calibration standards are prepared by spiking blank human plasma with the CRM stock solution to achieve a range of concentrations.

  • Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

  • An internal standard (IS) is added to all samples, calibration standards, and QC samples.

  • Proteins are precipitated from the plasma samples using a suitable organic solvent (e.g., acetonitrile).

  • The supernatant is separated and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • The prepared samples are injected into the LC-MS/MS system.

  • Chromatographic separation is achieved on a suitable column with a specific mobile phase gradient.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the analyte and the internal standard.

4. Data Analysis and Acceptance Criteria:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • The concentrations of the QC samples are calculated from the calibration curve.

  • The accuracy and precision of the method are determined from the analysis of the QC samples over multiple runs.

  • Acceptance criteria are typically an accuracy of ±15% (±20% for the lower limit of quantification) and a precision (coefficient of variation) of ≤15%.

Alternative Approaches: In-House Prepared Standards

In the absence of a commercially available CRM, laboratories may prepare their own in-house reference standards.[5] While this approach can be a viable alternative, it requires rigorous characterization to ensure the identity, purity, and concentration of the standard are well-defined.[5]

Comparison of Performance: CRM vs. In-House Standard

The following tables summarize hypothetical but representative quantitative data from the validation of an LC-MS/MS assay for a drug metabolite, comparing the use of a Certified Reference Material against a well-characterized in-house prepared standard.

Table 1: Calibration Curve Performance

ParameterCertified Reference MaterialIn-House Prepared Standard
Linearity (r²) > 0.999> 0.995
Range (ng/mL) 1 - 10005 - 1000
Accuracy of Back-Calculated Concentrations Within ± 10%Within ± 15%

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelCertified Reference MaterialIn-House Prepared Standard
Accuracy (%) Precision (%CV)
Low QC (3 ng/mL) 95.74.8
Mid QC (150 ng/mL) 101.22.5
High QC (800 ng/mL) 98.91.8

As illustrated in the tables, the use of a Certified Reference Material typically results in better linearity, a wider dynamic range, and superior accuracy and precision compared to an in-house prepared standard. This is attributed to the rigorous characterization and certification process that CRMs undergo.

Visualizing the Workflow

To further clarify the validation process, the following diagrams illustrate the key workflows.

DMS_Assay_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation CRM Certified Reference Material Cal_QC Prepare Calibration & QC Samples CRM->Cal_QC IHS In-house Standard IHS->Cal_QC Sample_Prep Sample Preparation Cal_QC->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Performance Assess Performance Characteristics Data_Analysis->Performance Report Validation Report Performance->Report

A generalized workflow for DMS assay validation.

CRM_Usage_Workflow cluster_procurement Procurement & Preparation cluster_application Application cluster_outcome Outcome Select_CRM Select Appropriate CRM CoA Review Certificate of Analysis Select_CRM->CoA Prep_Stock Prepare Stock Solution CoA->Prep_Stock Cal_Curve Calibration Curve Generation Prep_Stock->Cal_Curve QC_Samples Preparation of QC Samples Prep_Stock->QC_Samples Assay_Val Assay Validation Cal_Curve->Assay_Val QC_Samples->Assay_Val Traceability Metrological Traceability Assay_Val->Traceability Accuracy Ensured Accuracy & Precision Assay_Val->Accuracy

Workflow for utilizing a Certified Reference Material.

Conclusion

The validation of DMS measurements is a critical step in ensuring the safety and efficacy of new drug candidates. While in-house prepared standards can be used, Certified Reference Materials offer a superior level of assurance in the accuracy, precision, and traceability of analytical data. By adhering to rigorous validation protocols and utilizing high-quality reference materials, researchers can have greater confidence in their results, ultimately contributing to the development of safer and more effective medicines.

References

A Head-to-Head Comparison: GC-FPD vs. GC-MS for Dimethyl Sulfide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of volatile sulfur compounds like dimethyl sulfide (B99878) (DMS) is a critical analytical challenge. This comparison guide provides an objective evaluation of two prevalent techniques: Gas Chromatography with Flame Photometric Detection (GC-FPD) and Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental data, this guide will assist in selecting the optimal method for your specific analytical needs.

Dimethyl sulfide is a key analyte in various fields, from environmental monitoring to food science and clinical diagnostics. Both GC-FPD and GC-MS offer the requisite sensitivity for detecting DMS at trace levels. However, they differ significantly in terms of selectivity, linearity, and compound identification capabilities. This guide will explore these differences to provide a clear performance overview for DMS analysis.

Executive Summary: Key Performance Metrics

The decision between GC-FPD and GC-MS for this compound analysis depends on the specific requirements of the application, such as the need for definitive identification, the complexity of the sample matrix, and the desired level of sensitivity. The following table summarizes the key quantitative performance metrics for each technique based on available data.

Performance MetricGC-FPDGC-MS (SIM Mode)
Limit of Detection (LOD) 0.15 ppb (air)[1]0.05 ng/L to 0.4 ppb (air)[1][2]
Limit of Quantification (LOQ) 95 ng/L (water)[3]4.1 ng/L (for DMDS in water)[3]
**Linearity (R²) **>0.99[3] (often non-linear/quadratic)[4]>0.995 - >0.999[2][5]
Selectivity Highly selective for sulfur compounds[4]High selectivity, especially in SIM mode[4]
Compound Identification Based on retention time only[4]Provides mass spectral data for confident identification[4]

In-Depth Comparison

Sensitivity and Detection Limits

Both GC-FPD and GC-MS are capable of achieving low detection limits for DMS. The Flame Photometric Detector is renowned for its high sensitivity towards sulfur-containing compounds. One study reported a minimum achievable detection limit of 0.15 ppb for this compound in a 200 mL air sample.[1] For GC-MS, the sensitivity can be significantly enhanced by operating in Selected Ion Monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only specific ions characteristic of DMS, which drastically reduces background noise and improves the signal-to-noise ratio. Detection limits for GC-MS can be as low as 0.4 ppb in a 1 L air sample and even in the ng/L range for water samples.[1][2]

Selectivity and Matrix Effects

The high selectivity of the FPD for sulfur compounds is a major advantage, minimizing interference from co-eluting non-sulfur-containing matrix components.[4] However, FPD is susceptible to a phenomenon known as "quenching," where high concentrations of co-eluting hydrocarbons can suppress the sulfur response, leading to inaccurate quantification.[4][6]

GC-MS, particularly in SIM mode, offers excellent selectivity by monitoring for specific mass-to-charge ratios (m/z) of DMS fragments. This targeted approach makes it less susceptible to interference from other co-eluting compounds that do not produce the selected ions.[4] For unequivocal identification in complex matrices, GC-MS is the superior choice.

Linearity and Quantitation

A critical distinction between the two detectors is their response linearity. The FPD typically exhibits a non-linear, often quadratic, response to the concentration of sulfur compounds.[4] This necessitates the use of a multi-point calibration curve with a suitable regression model for accurate quantitation. In contrast, GC-MS in SIM mode generally provides good linearity over a defined concentration range, which can simplify the calibration and quantification process.[4]

Compound Identification

GC-FPD identifies compounds based solely on their retention time.[4] While this can be reliable with proper method development and quality control, it does not provide definitive structural confirmation. Co-eluting sulfur compounds could potentially be misidentified. GC-MS, on the other hand, provides a mass spectrum for each eluting peak. This mass spectrum acts as a chemical fingerprint, allowing for confident identification of this compound by comparing the acquired spectrum to a reference library.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are typical experimental protocols for the analysis of this compound using GC-FPD and GC-MS.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

A common technique for extracting and concentrating volatile compounds like DMS from liquid samples is Headspace Solid-Phase Microextraction (HS-SPME).

  • Sample Collection: Collect the sample in a headspace vial.

  • Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace above the sample.[3] Optimal extraction may be achieved at an elevated temperature (e.g., 50 °C) for a specific duration (e.g., 87 minutes).[3] The addition of salt (e.g., 20% NaCl) can enhance the extraction efficiency by increasing the ionic strength of the sample.[3]

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the analytical column.

GC-FPD Analysis Protocol
  • Gas Chromatograph: Agilent GC7890B or similar.[3]

  • Detector: Flame Photometric Detector (FPD) operating in sulfur mode.[3]

  • Column: Gas Pro (60 m × 320 μm × 1.8 μm) or similar capillary column suitable for volatile sulfur compounds.[3]

  • Inlet: Splitless injection at 240 °C.[3]

  • Oven Program: Initial temperature of 50 °C held for 3 minutes, ramped to 250 °C at 20 °C/min, and held for 10 minutes.[3]

  • Carrier Gas: Helium or Nitrogen.[7]

  • Detector Gases: Hydrogen and Air, with flow rates optimized for maximum sensitivity.[7]

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent GC7890B or similar, coupled to a mass spectrometer.

  • Mass Spectrometer: Triple quadrupole (e.g., Shimadzu GCMS-TQ8040) or single quadrupole mass spectrometer.[2]

  • Column: Rtx-624 (60 m x 0.32 mm i.d., 1.8 µm df) or similar.[2]

  • Inlet: Splitless injection at 200 °C.[2]

  • Oven Program: Initial temperature of 40 °C held for 2 minutes, ramped to 110 °C at 8 °C/min (held for 1 min), then ramped to 220 °C at 10 °C/min (held for 10 min).[2]

  • Carrier Gas: Helium at a constant flow.[2]

  • Ionization: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for DMS (e.g., m/z 62, 47, 45).

Logical Workflow for Cross-Validation

A cross-validation study ensures that both methods provide comparable and reliable results for a given sample type. The following diagram illustrates a typical workflow for cross-validating GC-FPD and GC-MS methods for DMS analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Comparison Sample Sample Collection Spike Spike with DMS Standard Sample->Spike Extract HS-SPME Extraction Spike->Extract GCFPD GC-FPD Analysis Extract->GCFPD GCMS GC-MS Analysis Extract->GCMS Quant_FPD Quantification (FPD) GCFPD->Quant_FPD Quant_MS Quantification (MS) GCMS->Quant_MS Compare Compare Results (LOD, LOQ, Linearity, Precision, Accuracy) Quant_FPD->Compare Quant_MS->Compare Validation Method Validation Report Compare->Validation

Cross-validation workflow for DMS analysis.

Conclusion

Both GC-FPD and GC-MS are powerful techniques for the analysis of this compound.

  • GC-FPD is a highly sensitive and selective method for the routine quantification of DMS, especially when dealing with samples where sulfur compounds are the primary analytes of interest. Its lower operational cost can also be an advantage.

  • GC-MS offers unparalleled confidence in compound identification due to the acquisition of mass spectral data. Its high selectivity in SIM mode makes it ideal for complex matrices where interferences are a concern. The generally linear response can also simplify quantitation.

The choice between GC-FPD and GC-MS will ultimately be guided by the specific analytical challenge. For applications requiring definitive identification and high selectivity in complex samples, GC-MS is the preferred method. For high-throughput quantitative analysis where the identity of the sulfur compounds is known, GC-FPD provides a sensitive and cost-effective solution. A thorough cross-validation is recommended when transitioning between methods or when comparing data from different laboratories to ensure data integrity and consistency.

References

A Comparative Analysis of Dimethylsulfide (DMS) Production Across Phytoplankton Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dimethylsulfide (DMS) and its precursor, dimethylsulfoniopropionate (DMSP), production across different key phytoplankton species. The data presented is compiled from various experimental studies to facilitate a comparative understanding of the significant variability in sulfur compound production among marine microalgae. This information is crucial for research in marine biogeochemistry, climate science, and potentially for novel drug development applications where bioactive sulfur compounds are of interest.

Data Presentation: Quantitative Comparison of DMSP/DMS Production

The production of DMSP and its subsequent conversion to DMS is highly species-dependent. Generally, dinoflagellates and prymnesiophytes are recognized as major producers, while diatoms and cyanobacteria produce significantly lower amounts. The following tables summarize quantitative data on intracellular DMSP concentrations and DMSP/DMS production rates from various studies. It is important to note that experimental conditions such as light intensity, nutrient availability, and growth phase can significantly influence these values.

Table 1: Intracellular DMSP Concentrations in Various Phytoplankton Species

Phytoplankton ClassSpeciesIntracellular DMSP Concentration (mM)DMSP Content (fmol cell⁻¹)Reference
Prymnesiophyceae Emiliania huxleyi157 - 24213.5 (at 400 µmol m⁻² s⁻¹)[1][2][3]
Phaeocystis sp.121 - 358-[4][5]
Phaeocystis antarctica199 - 403-[6]
Dinophyceae Alexandrium minutumHigh20 - 130[7]
Karlodinium veneficum-940[8]
Amphidinium carterae-19,700[8]
Crypthecodinium cohnii11 - 364-[9]
Symbiodinium sp. (Clade A1)225-[10]
Symbiodinium sp. (Clade A2)158-[10]
Bacillariophyceae (Diatoms) Thalassiosira weissflogii~83-[4]
Skeletonema costatum-0.22 (pg S cell⁻¹)
Cyanophyceae Trichodesmium sp.~0.05-[4]

Table 2: DMS Production Rates and DMSP Lyase Activity for Selected Phytoplankton

SpeciesParameterValueConditionsReference
Phaeocystis sp.Vmax for DMS production3.05 ± 0.48 nmol DMS min⁻¹ (10⁶ cells)⁻¹Exponential growth phase[6][11]
Emiliania huxleyi (strain 373)DMSP lyase activity12.5 fmol DMS cell⁻¹ min⁻¹in vitro, pH 6[1][2]
Emiliania huxleyi (strain 370)DMSP lyase activity< 0.1 fmol DMS cell⁻¹ min⁻¹in vitro[2]
Dinoflagellates (various)DMSP lyase activity0.61–59.73 fmol cell⁻¹ h⁻¹-[9]

Experimental Protocols

Accurate quantification of DMS and DMSP is fundamental to comparative studies. Below are detailed methodologies for key experiments cited in the literature.

Phytoplankton Culturing for DMSP/DMS Analysis

Objective: To cultivate phytoplankton under controlled conditions to ensure reproducible measurements of DMSP and DMS.

Materials:

  • Axenic phytoplankton culture of the desired species.

  • Appropriate sterile marine culture medium (e.g., f/2 medium).

  • Sterile culture flasks (e.g., 250 mL Erlenmeyer flasks).

  • Incubator with controlled temperature, light intensity, and photoperiod.

  • Cell counting equipment (e.g., hemocytometer, flow cytometer).

Procedure:

  • Media Preparation: Prepare the appropriate culture medium according to standard protocols and sterilize by autoclaving or filtration.

  • Inoculation: In a sterile environment (e.g., laminar flow hood), inoculate the sterile culture medium with an axenic stock culture of the phytoplankton species.

  • Incubation: Place the culture flasks in an incubator set to the optimal conditions for the species under investigation (e.g., 18-20°C, a 14:10 hour light:dark cycle with a specific light intensity).

  • Growth Monitoring: Monitor the growth of the culture by taking daily samples for cell counting. Plot a growth curve (cell density vs. time) to identify the different growth phases (lag, exponential, stationary).

  • Harvesting: Harvest cells for DMSP and DMS analysis during the desired growth phase (typically mid- to late-exponential phase for comparability) by gentle filtration or centrifugation.

Quantification of Particulate DMSP (DMSPp)

Objective: To measure the intracellular concentration of DMSP within phytoplankton cells.

Materials:

  • Phytoplankton culture sample.

  • Glass fiber filters (GF/F).

  • Filtration apparatus.

  • Gas-tight vials with septa.

  • Concentrated sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M).

  • Gas chromatograph with a flame photometric detector (GC-FPD) or mass spectrometer (GC-MS).

  • DMSP standard for calibration.

Procedure:

  • Sample Collection: Gently filter a known volume of the phytoplankton culture through a GF/F filter to collect the cells. Handle the filter with forceps to avoid contamination.

  • Cell Lysis and DMSP Conversion: Place the filter into a gas-tight vial. Add a small volume of concentrated NaOH to the vial to lyse the cells and hydrolyze the DMSPp to DMS and acrylate. Immediately seal the vial.

  • Incubation: Allow the vials to stand at room temperature for several hours (or overnight) in the dark to ensure complete conversion of DMSP to DMS.

  • DMS Analysis: Analyze the headspace or purge the entire sample to measure the DMS concentration using a GC-FPD or GC-MS.

  • Calculation: Quantify the DMS concentration based on a calibration curve prepared with DMSP standards treated in the same manner. Calculate the original DMSPp concentration in the culture based on the volume of culture filtered and the DMS measured.

Quantification of Dissolved DMS

Objective: To measure the concentration of DMS dissolved in the culture medium or seawater.

Materials:

  • Water sample (filtrate from DMSPp collection or a separate water sample).

  • Gas-tight syringe.

  • Purge and trap system (optional, for low concentrations).

  • Gas chromatograph with a suitable detector (FPD or MS).

  • DMS standards for calibration.

Procedure:

  • Sample Collection: Carefully collect a known volume of the water sample into a gas-tight vial, avoiding turbulence that could lead to DMS loss.

  • Headspace Equilibration: Allow the DMS in the water to equilibrate with the headspace in the sealed vial. This can be facilitated by placing the vial in a water bath at a constant temperature.

  • Headspace Injection: Using a gas-tight syringe, withdraw a known volume of the headspace gas and inject it into the GC for analysis.

  • Purge and Trap (for trace concentrations): For very low DMS concentrations, a purge and trap system is used. An inert gas is bubbled through the water sample, stripping the volatile DMS. The DMS is then trapped on an adsorbent material or in a cold trap. The trap is subsequently heated to release the DMS into the GC.

  • Quantification: Determine the DMS concentration in the sample by comparing the peak area to a calibration curve generated from DMS standards.

DMSP Lyase Activity Assay

Objective: To determine the rate at which phytoplankton cells can enzymatically cleave DMSP into DMS.

Materials:

  • Phytoplankton cell pellet or cell-free extract.

  • Tris buffer (pH ~8.0).

  • DMSP substrate solution.

  • Gas-tight vials.

  • GC-FPD or GC-MS.

Procedure:

  • Sample Preparation: Harvest phytoplankton cells by gentle centrifugation. The resulting pellet can be resuspended in Tris buffer for a whole-cell assay, or the cells can be lysed to create a cell-free extract.

  • Assay Initiation: Place the cell suspension or extract into a gas-tight vial. Initiate the reaction by adding a known, saturating concentration of DMSP substrate.

  • Incubation and Sampling: Incubate the vials at a constant temperature. At regular time intervals, take headspace samples using a gas-tight syringe and analyze the DMS concentration by GC.

  • Rate Calculation: Plot the concentration of DMS produced over time. The initial linear portion of the curve represents the initial rate of the reaction. The DMSP lyase activity is expressed as the amount of DMS produced per unit of time per cell or per unit of protein.[12]

Mandatory Visualization

DMSP_to_DMS_Pathway cluster_phyto Phytoplankton Cell cluster_conversion Conversion to DMS Met Methionine MTHB 4-methylthio-2-hydroxybutyrate Met->MTHB Transamination & Reduction DMSHB 4-dimethylsulfonio-2-hydroxybutyrate MTHB->DMSHB S-methylation (DSYB enzyme) DMSP DMSP (Dimethylsulfoniopropionate) DMSHB->DMSP Oxidative decarboxylation DMSP_out DMSP DMSP->DMSP_out Release from cell (e.g., grazing, lysis) DMS DMS (Dimethylsulfide) DMSP_out->DMS DMSP lyase Acrylate Acrylate DMSP_out->Acrylate

Caption: DMSP synthesis and its enzymatic conversion to DMS.

Experimental_Workflow cluster_culture 1. Phytoplankton Culturing cluster_dmsp 2. DMSPp Analysis cluster_dms 3. Dissolved DMS Analysis cluster_lyase 4. DMSP Lyase Assay Culture Axenic Culture (Controlled Conditions) Harvest Harvest Cells (e.g., Filtration) Culture->Harvest Lysis Cell Lysis & DMSP Hydrolysis (NaOH) Harvest->Lysis Filtrate Collect Filtrate Harvest->Filtrate Separation Assay Incubate Cells/Extract with DMSP Substrate Harvest->Assay Preparation DMSP_GC DMS Measurement (GC-FPD/MS) Lysis->DMSP_GC Result1 Result1 DMSP_GC->Result1 Calculate DMSPp Concentration DMS_GC DMS Measurement (Headspace or Purge & Trap GC) Filtrate->DMS_GC Result2 Result2 DMS_GC->Result2 Determine Dissolved DMS Concentration Lyase_GC Time-series DMS Measurement (GC-FPD/MS) Assay->Lyase_GC Result3 Result3 Lyase_GC->Result3 Calculate DMSP Lyase Activity

References

Unveiling Nature's Catalysts: A Comparative Guide to DMSP Lyase Efficiency in DMS Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the efficiency of dimethylsulfoniopropionate (DMSP) lyase enzymes is crucial for harnessing their potential in various applications. This guide provides an objective comparison of different DMSP lyase enzymes, supported by experimental data, to aid in the selection of the most suitable biocatalyst for dimethyl sulfide (B99878) (DMS) production.

Dimethylsulfoniopropionate (DMSP) is a vital organosulfur molecule in marine ecosystems, serving as the primary precursor to the climatically active gas dimethyl sulfide (DMS). The enzymatic cleavage of DMSP to DMS is catalyzed by a diverse group of enzymes known as DMSP lyases, found in a wide array of marine organisms, including bacteria, algae, and fungi.[1][2] These enzymes exhibit significant variation in their catalytic efficiencies, substrate specificities, and optimal reaction conditions, making a comparative analysis essential for research and biotechnological purposes.

Comparative Analysis of DMSP Lyase Kinetic Parameters

The efficiency of an enzyme is best described by its kinetic parameters, primarily the Michaelis constant (K_m), maximum reaction velocity (V_max), and the catalytic efficiency (k_cat/K_m). A lower K_m value indicates a higher affinity of the enzyme for its substrate (DMSP), while a higher k_cat reflects a faster turnover rate. The catalytic efficiency provides a measure of how efficiently an enzyme converts a substrate into a product.

The following table summarizes the kinetic parameters of various DMSP lyase enzymes from different sources, offering a quantitative basis for comparison.

EnzymeSource OrganismEnzyme FamilyK_m (mM)V_max (nmol DMS min⁻¹ mg protein⁻¹)k_cat (s⁻¹)k_cat/K_m (M⁻¹ s⁻¹)
DddX Psychrobacter sp. D2Acyl-CoA Synthetase Superfamily0.4-0.71.6 x 10³
DddK -Cupin Superfamily---Lower than DddX
DddP Phaeobacter inhibens DSM 17395M24 Metallopeptidase Family---Lower than DddX
DddD -Type III Acyl CoA Transferase Family---Lower than DddX
DddY -Cupin Superfamily---Higher than DddX
Alma1 Emiliania huxleyiAspartate Racemase Superfamily---Higher than DddX (0.8 x 10⁵)
DMSP Lyase Phaeocystis globosa-1.7717.3--
DMSP Lyase Phaeocystis antarctica-2.3128.2--
DMSP Lyase Alcaligenes sp. Strain M3A-~2---
DMSP Lyase Pseudomonas doudoroffii-<0.02---
DMSP Lyase Polysiphonia paniculata-0.073---
DMSP Lyase Ulva curvata-0.520---
DMSP Lyase Symbiodinium microadriaticum (strains ccMP 829 & 1633)-0.008 - 0.124---

Note: A dash (-) indicates that the data was not available in the cited sources.

The data reveals a wide range of kinetic efficiencies among different DMSP lyases. For instance, the bacterial enzyme DddX exhibits a moderate catalytic efficiency, which is reported to be higher than that of DddK, DddP, and DddD, but lower than DddY and the algal enzyme Alma1.[1][2] Enzymes from phytoplankton, such as those from Phaeocystis species, show K_m values in the millimolar range, suggesting a lower substrate affinity compared to some bacterial and other algal enzymes.[3] Notably, the DMSP lyase from Pseudomonas doudoroffii displays a very low apparent K_m of less than 20 µM, indicating a very high affinity for DMSP.[4][5] The enzymes from the symbiotic dinoflagellate Symbiodinium microadriaticum also exhibit low K_m values, ranging from 0.008 to 0.124 mM.[6]

Signaling Pathways and Experimental Workflows

To visualize the enzymatic process and the general methodology for its evaluation, the following diagrams are provided.

DMSP_Lyase_Reaction DMSP Dimethylsulfoniopropionate (DMSP) Enzyme DMSP Lyase DMSP->Enzyme Substrate DMS This compound (DMS) Enzyme->DMS Product Acrylate Acrylate Enzyme->Acrylate By-product

Figure 1: Enzymatic cleavage of DMSP by DMSP lyase.

DMSP_Lyase_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis DMS Quantification Cell_Culture Cell Culture (Bacteria/Algae) or Purified Enzyme Extraction Cell Lysis / Enzyme Extraction Cell_Culture->Extraction Incubation Incubation of Enzyme with DMSP Substrate in a Sealed Vial Extraction->Incubation Headspace_Sampling Headspace Gas Sampling Incubation->Headspace_Sampling GC_Analysis Gas Chromatography (GC) with Flame Photometric Detector (FPD) Headspace_Sampling->GC_Analysis Data_Analysis Data Analysis (Calculate DMS Production Rate) GC_Analysis->Data_Analysis

Figure 2: General experimental workflow for DMSP lyase activity assay.

Experimental Protocols

Accurate and reproducible measurement of DMSP lyase activity is fundamental to comparing enzyme efficiencies. The following sections detail generalized in vitro and in vivo methodologies based on established protocols.[7]

In Vitro DMSP Lyase Activity Assay

This assay is suitable for crude cell extracts or purified enzymes.

1. Enzyme Preparation:

  • Cell Culture: Cultivate the desired bacterial or algal strain under optimal growth conditions.

  • Cell Harvesting: Harvest cells during the exponential growth phase by centrifugation (e.g., 3500 x g for 15-20 minutes at 4°C).

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 200 mM phosphate-citrate buffer) and lyse the cells using methods such as sonication on ice.[8] For some phytoplankton, treatment with a buffer containing Tris and NaCl can help permeabilize the cells.[9]

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to remove cell debris. The resulting supernatant is the crude enzyme extract.

2. Reaction Mixture and Incubation:

  • In a gas-tight vial (e.g., 10 ml serum vial), combine the enzyme extract with an assay buffer. The optimal pH can vary significantly between species, ranging from acidic (pH 4-5 for some prymnesiophytes) to alkaline (pH 8-8.8 for some bacteria).[5][7]

  • Seal the vial with a crimp cap.

  • Initiate the reaction by injecting a known concentration of DMSP solution (e.g., to a final concentration of 5 mM).[7]

  • Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 20°C for P. antarctica, 30°C for P. globosa).[3]

3. DMS Quantification:

  • At specific time intervals, collect a sample from the headspace of the vial using a gas-tight syringe.

  • Inject the headspace sample into a gas chromatograph (GC) equipped with a flame photometric detector (FPD) to quantify the amount of DMS produced.[7]

  • Calculate the rate of DMS production and normalize it to the total protein concentration in the enzyme extract to determine the specific activity.

In Vivo DMSP Lyase Activity Assay

This method is used for whole cells to measure their capacity to produce DMS.

1. Cell Preparation:

  • Grow the microbial culture to the desired cell density.

  • Wash the cells with a sterile medium or buffer to remove extracellular DMSP and DMS.

  • Resuspend the cells to a known density in a fresh medium within a gas-tight vial.

2. Incubation and DMS Measurement:

  • Seal the vial and add DMSP to the cell suspension to initiate the reaction.

  • Incubate the cells under controlled conditions (temperature, light, and aeration). Note that some bacterial DMSP lyases are sensitive to continuous aeration.[4]

  • Periodically sample the headspace and quantify the DMS produced using GC-FPD, as described for the in vitro assay.[7]

Concluding Remarks

The selection of an appropriate DMSP lyase for a specific application depends on a thorough evaluation of its kinetic properties and operational stability. Bacterial DMSP lyases, such as DddY, and algal enzymes like Alma1, appear to be highly efficient catalysts. However, enzymes from extremophiles, such as the psychrophilic alga Phaeocystis antarctica, may offer advantages for low-temperature applications.[3] The detailed protocols provided in this guide offer a standardized approach for the comparative assessment of these and newly discovered DMSP lyases. Further research into the structural and mechanistic differences between these diverse enzymes will undoubtedly pave the way for their tailored use in various biotechnological fields.

References

Oceanic Emissions of Dimethyl Sulfide: A Comparative Analysis Across Different Regions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the regional variations in dimethyl sulfide (B99878) (DMS) emissions from the world's oceans. This guide provides a comparative analysis of DMS concentrations and sea-to-air fluxes, outlines the experimental protocols for their measurement, and illustrates the key biological pathways involved in DMS production.

Dimethyl sulfide (DMS), a volatile sulfur compound, is the most significant natural source of sulfur to the atmosphere, playing a crucial role in cloud formation and climate regulation.[1][2][3] The primary source of oceanic DMS is the enzymatic cleavage of dimethylsulfoniopropionate (DMSP), a compound produced by marine phytoplankton for various physiological purposes, including osmoregulation and cryoprotection.[1][4][5] This guide offers a comparative overview of DMS emissions across different oceanic regions, supported by quantitative data and detailed methodologies.

Comparative Analysis of DMS Emissions

The concentration of DMS in surface seawater and its subsequent flux into the atmosphere exhibit significant spatial and temporal variations. These differences are driven by a complex interplay of biological, chemical, and physical factors, including phytoplankton community composition, sea surface temperature, solar radiation, wind speed, and ocean mixed-layer depth.[6]

Below is a summary of reported DMS concentrations and sea-to-air fluxes from various oceanic regions to facilitate a direct comparison.

Oceanic RegionSeawater DMS Concentration (nmol L⁻¹)DMS Sea-to-Air Flux (μmol m⁻² d⁻¹)Key Influencing Factors
Southern Ocean 1.6 ± 0.7 to 27.9 (with peaks up to hundreds of nM)[7][8]2.9 ± 2.1 to 308[7][9]Phytoplankton blooms (especially Phaeocystis antarctica), sea ice retreat, high wind speeds.[3][10][11]
Northwest Pacific Ocean 0.63 to 2.28[12]High in Oyashio Current regionPhytoplankton abundance and composition influenced by different current systems.[12]
East China Sea 6.47 ± 3.58[9][13]14.35 ± 18.58[9]Influence of ocean current systems and eddies on phytoplankton production.[13]
Equatorial Pacific Generally lower than polar regions3.0 and 8.2 (in north Pacific gyre and equatorial upwelling zones)[9]Nutrient availability, upwelling events.
North Atlantic Ocean Variable, with high productivity regions13.7[9]Massive phytoplankton blooms.[4]
Arabian Sea Higher than many other ocean basins despite lower primary production in certain seasons[7]-Lower nitrogen levels in coastal upwelling zones.[7]

Experimental Protocols

Accurate quantification of DMS concentrations and fluxes is crucial for understanding its role in the global sulfur cycle. The following outlines the key experimental methodologies cited in the literature.

Measurement of DMS in Seawater

A common method for the determination of DMS in seawater involves the use of deuterated internal standards followed by gas chromatography.[14]

  • Sample Collection and Preservation: Seawater samples are collected at various depths. For storage, samples are typically filtered, acidified, and refrigerated to prevent DMS loss.[14]

  • Purge and Trap: A known volume of the seawater sample is purged with an inert gas (e.g., nitrogen) to strip the volatile DMS. The DMS is then trapped on a sorbent material, often cooled to enhance trapping efficiency.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The trapped DMS is thermally desorbed and injected into a gas chromatograph for separation from other volatile compounds. The separated DMS is then detected and quantified by a mass spectrometer. The use of a deuterated internal standard (DMS-d6) allows for high precision and accuracy.[14]

Measurement of DMS Sea-to-Air Flux

The flux of DMS from the ocean to the atmosphere can be measured directly using micrometeorological techniques or calculated using parameterizations.

  • Eddy Covariance (EC): This direct method involves the measurement of rapid fluctuations in vertical wind speed and atmospheric DMS concentrations using fast-response sensors.[7][15] The flux is calculated from the covariance of these two variables. Atmospheric pressure chemical ionization-mass spectrometry (API-CIMS) is often used for the high-frequency DMS measurements required for EC.[15]

  • Gradient Flux (GF): This technique involves measuring the vertical concentration gradient of DMS in the air close to the sea surface.[15] The flux is then calculated based on this gradient and the turbulent diffusivity.

  • Gas Transfer Velocity Parameterization: The flux (F) can also be estimated using the following relationship: F = K(Cw - αCa), where K is the gas transfer velocity, Cw and Ca are the DMS concentrations in water and air, respectively, and α is the dimensionless Ostwald solubility coefficient.[15] K is typically parameterized as a function of wind speed.

Biological Pathways of DMS Production

DMS is primarily produced from the cleavage of DMSP, a compound synthesized by many marine phytoplankton.[1][16] Bacteria also play a crucial role in the marine sulfur cycle by metabolizing DMSP through two main pathways: the cleavage pathway, which produces DMS, and the demethylation pathway, which produces methanethiol (B179389) (MeSH).[1][17]

DMSP_Metabolism cluster_phytoplankton Phytoplankton Cell cluster_seawater Seawater cluster_atmosphere Atmosphere DMSP_p DMSP (particulate) DMSP_d DMSP (dissolved) DMSP_p->DMSP_d Release (e.g., grazing, lysis) DMS This compound (DMS) DMSP_d->DMS Cleavage Pathway (Phytoplankton & Bacteria DMSP lyase) Acrylate Acrylate DMSP_d->Acrylate MeSH Methanethiol (MeSH) DMSP_d->MeSH Demethylation Pathway (Bacterial) DMS_atm Atmospheric DMS DMS->DMS_atm Sea-to-Air Flux

Figure 1. Simplified diagram of the production and fate of this compound (DMS) in the marine environment.

This comparative guide highlights the significant regional variability in oceanic DMS emissions. Understanding these differences is critical for accurately modeling the global sulfur cycle and its impact on climate. The provided methodologies serve as a foundation for researchers aiming to contribute further to this vital field of study.

References

Safety Operating Guide

Safe Disposal of Dimethyl Sulfide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of dimethyl sulfide (B99878) (DMS), tailored for laboratory and research environments. Following these procedures is critical due to the highly flammable and hazardous nature of DMS.

Immediate Safety Precautions

Dimethyl sulfide is a highly flammable liquid and vapor that can cause serious eye irritation and is harmful to aquatic life.[1][2] Vapors are heavier than air and may form explosive mixtures with air, especially in low-lying areas or confined spaces.[1][3] Always handle DMS in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4][5][6] Smoking is strictly prohibited in areas where DMS is handled or stored.[4][5]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[7] A face shield is recommended for larger quantities or when there is a significant risk of splashing.[1] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection: Handle with chemical-resistant gloves (inspect before use).[1] Wear flame-retardant, antistatic protective clothing.[1][4] For significant exposure risk, impervious clothing should be worn.[1]

  • Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH-approved air-purifying respirator with cartridges for organic vapors (type AXBEK or similar).[1][4] In situations with high concentrations or unknown exposure levels, a full-face supplied-air respirator is necessary.[1][4]

Spill Management Protocol

In the event of a this compound spill, immediate and decisive action is required to mitigate risks.

Step 1: Immediate Response & Evacuation

  • Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and eliminate any potential sparks.[5][8] Do not smoke.[5][6]

  • Alert Personnel & Evacuate: Notify all personnel in the immediate vicinity. Evacuate the area, especially if the spill is large.[1][5] Move upwind from the spill.[6]

  • Ventilate the Area: Increase ventilation to disperse vapors.[6]

Step 2: Containment & Cleanup

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full required PPE as described above.

  • Stop the Leak: If it is safe to do so, stop the source of the leak.[6][8]

  • Contain the Spill: Prevent the spill from entering drains, sewers, or waterways using non-combustible absorbent materials like sand, earth, vermiculite, or diatomaceous earth.[4][6][8][9]

  • Absorb the Material: Cover and absorb the spilled liquid with the non-combustible material.[4][8]

  • Collect Waste: Using only non-sparking, explosion-proof tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[6][8]

Step 3: Decontamination

  • Clean the Area: Once the absorbed material is collected, clean the affected area.

  • Rinse (with caution): Flush the contaminated area with plenty of water, but prevent the runoff from entering drains.[5] Collect contaminated water for proper disposal.[4][10]

Routine Disposal of Unused this compound

Proper disposal of unused or waste this compound is crucial to ensure environmental protection and regulatory compliance.

Step 1: Container & Labeling

  • Original Containers: Whenever possible, leave waste chemicals in their original containers. Do not mix with other waste.

  • Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste: this compound, Flammable Liquid, UN 1164". Include the accumulation start date.

Step 2: Waste Collection & Storage

  • Segregation: Store DMS waste separately from incompatible materials, such as oxidizing agents.[2][4]

  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[2][9] Keep containers tightly closed and upright to prevent leakage.[1][4] The storage area should be away from heat and ignition sources.[1][10]

Step 3: Final Disposal

  • Licensed Disposal Company: Arrange for the disposal of the waste through a licensed hazardous waste management company.[1][9][10] Federal and local regulations require disposal at an approved facility.[9][10]

  • Incineration: The preferred method of disposal is often a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Environmental Precaution: Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[9][10] The product should not be allowed to enter drains, water courses, or the soil.[9][10]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They may retain product residues and vapors, posing a potential hazard.[5] Do not reuse, burn, or use a cutting torch on empty drums.[9]

Quantitative Safety Data

The following table summarizes key exposure limits and environmental concentration data for this compound.

ParameterValueOrganization/ContextReference
Occupational Exposure Limit
Threshold Limit Value (TLV-TWA)10 ppmACGIH
Derived No Effect Level (DNEL)
Long-term systemic effects (Inhalation)31.5 mg/m³Workers[1]
Long-term systemic effects (Skin contact)80 mg/kg BW/dWorkers[1]
Predicted No Effect Concentration (PNEC)
Fresh water0.29 mg/lEnvironmental[1]
Marine water0.0029 mg/lEnvironmental[1]
Sewage treatment plant (STP)0.2 mg/lEnvironmental[3][7]
Fresh water sediment0.12 mg/kgEnvironmental[1][7]
Marine sediment0.012 mg/kgEnvironmental[3][7]
Soil0.0072 mg/kgEnvironmental[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Handling & Disposal Workflow cluster_1 Spill Response cluster_2 Routine Disposal start DMS Waste Generated decision Spill or Routine Disposal? start->decision spill_ppe 1. Don Full PPE decision->spill_ppe Spill routine_label 1. Label Container as Hazardous Waste decision->routine_label Routine spill_ignite 2. Eliminate Ignition Sources & Ventilate spill_ppe->spill_ignite spill_contain 3. Contain with Non-Combustible Absorbent spill_ignite->spill_contain spill_collect 4. Collect with Non-Sparking Tools into Labeled Container spill_contain->spill_collect end_process Transfer to Licensed Hazardous Waste Facility spill_collect->end_process routine_store 2. Store in Designated Cool, Ventilated Area routine_label->routine_store routine_store->end_process final_disposal Final Disposal (e.g., Incineration) end_process->final_disposal

Caption: Workflow for this compound Waste Management.

References

Safeguarding Your Research: A Guide to Handling Dimethyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of Dimethyl Sulfide (B99878) (DMS), a highly flammable and odorous compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Essential Safety & Logistical Information

Dimethyl Sulfide is a volatile, colorless liquid with a strong, disagreeable odor.[1] It is highly flammable and its vapors can form explosive mixtures with air.[2][3] Understanding its properties is the first step in safe handling.

Key Quantitative Data

A summary of important quantitative data for this compound is provided below for easy reference and risk assessment.

PropertyValueSource
Chemical Formula C₂H₆S[4]
Molecular Weight 62.13 g/mol [4]
Boiling Point 37°C - 38°C (99°F - 100.4°F)[2][4]
Flash Point -36°C to -48°C (-33°F to -54°F)[2][4][5]
Autoignition Temp. 220°C (428°F)[6]
LEL 2.2%[7]
UEL 19.7%[7]
ACGIH TLV (TWA) 10 ppm[3][8][9][10]
OSHA PEL Not Established[11]
NIOSH REL Not Established[7]

Glove Compatibility Advisory

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile < 10 minutesSplash Protection ONLY.[12] Immediately remove and replace gloves after any contact. Not suitable for immersion or prolonged handling.
Butyl / Viton Data not available in searches.On-site testing is recommended to determine safe usage for prolonged tasks.

Note: The provided data is based on specific testing conditions and may not reflect all workplace scenarios. A thorough risk assessment is crucial before use.[13][14]

Operational Plan: Handling Protocol

A systematic approach is essential when working with this compound. The following protocol outlines the procedural steps for safe handling from preparation to completion of work.

Experimental Workflow Diagram

DMS_Handling_Workflow This compound Handling Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal & Emergency Risk_Assessment Conduct Risk Assessment Gather_PPE Gather & Inspect PPE Risk_Assessment->Gather_PPE Prep_Work_Area Prepare Work Area (Fume Hood, Grounding) Gather_PPE->Prep_Work_Area Dispense Dispense Chemical (Use Non-Sparking Tools) Prep_Work_Area->Dispense Perform_Exp Perform Experiment Dispense->Perform_Exp Decontaminate Decontaminate Equipment Perform_Exp->Decontaminate Segregate_Waste Segregate & Label Waste Decontaminate->Segregate_Waste Store_Waste Store Waste Securely Segregate_Waste->Store_Waste Dispose Arrange Professional Disposal Store_Waste->Dispose Emergency Emergency Spill/Exposure (Follow E-Plan) cluster_handling cluster_handling cluster_handling->Emergency

Caption: Logical workflow for handling this compound.

Step-by-Step Handling Procedures

1. Risk Assessment and Preparation:

  • Review SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[2][4]

  • Designate Work Area: All handling of DMS must occur within a properly functioning chemical fume hood to ensure adequate ventilation.[3][7][15]

  • Eliminate Ignition Sources: Keep the work area clear of open flames, hot surfaces, sparks, and any potential sources of ignition.[2][6][15] Use only explosion-proof electrical equipment.[11][15]

  • Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[2][11][16]

  • Assemble PPE: Put on the required personal protective equipment.

2. Personal Protective Equipment (PPE) Protocol:

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[1]

  • Skin Protection:

    • Gloves: Wear nitrile gloves for incidental splash protection only.[12] If direct contact occurs, remove and dispose of the gloves immediately, then wash hands.[1] For tasks with higher exposure risk, consider double-gloving or using gloves with higher chemical resistance after conducting a specific risk assessment.

    • Lab Coat/Clothing: Wear a flame-retardant and anti-static lab coat or protective clothing.[1][2] Ensure clothing is impervious to chemical splashes.[1]

  • Respiratory Protection: When vapors or aerosols may be generated, use a NIOSH-approved air-purifying respirator with organic vapor cartridges (Filter type AX is recommended).[2][11] For potential uncontrolled releases or unknown exposure levels, a positive-pressure, air-supplying respirator is required.[11]

3. Handling and Experimental Procedure:

  • Transporting: Keep containers tightly closed when moving them.[2][3]

  • Dispensing: Use only non-sparking tools for dispensing.[7][15][16] Open containers carefully as they may be under pressure.[6][11]

  • Minimizing Exposure: Avoid inhaling vapors or mists.[1][6][15] Avoid all personal contact with the substance.[7]

4. Post-Handling and Cleanup:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2][7] Do not eat, drink, or smoke in the work area.[7][11]

Emergency and Disposal Plans

Emergency Procedures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[2][6]

  • Eye Contact: Rinse cautiously with plenty of water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][7]

  • Spill Response:

    • Evacuate the area and remove all ignition sources.[1][15]

    • Ventilate the spill area.[7]

    • For small spills, contain the spillage and collect it with a non-combustible absorbent material like sand, earth, or vermiculite.[6][7][11] Place the absorbed material in a sealed container for disposal.[16]

    • Prevent the spill from entering drains or waterways.[2][3][7]

Disposal Plan:

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[3]

  • Containerization: Collect waste in approved, properly labeled, and sealed containers.[7] Do not dispose of DMS down the drain.[2][3][6]

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company.[1][6][15] Contaminated packaging should be disposed of in the same manner as the unused product.[2][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.